Physalin F
描述
5,6-Epxoyphysalin B is a natural product found in Witheringia solanacea, Physalis lagascae, and other organisms with data available.
Structure
3D Structure
属性
分子式 |
C28H30O10 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |
InChI |
InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1 |
InChI 键 |
VSLWNSSUMFSGFF-DKOLRWHASA-N |
手性 SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
规范 SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
产品来源 |
United States |
Foundational & Exploratory
The Isolation and Biological Significance of Physalin F from Physalis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a naturally occurring seco-steroid from the Physalis genus, has garnered significant scientific interest due to its potent biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, presents quantitative data on its prevalence in Physalis species, and elucidates its mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Introduction
Physalins are a class of C28-steroidal lactones characterized by a modified ergostane-type skeleton, primarily isolated from plants of the Physalis genus (Solanaceae family). Among these, this compound has been identified as a particularly promising therapeutic agent. First isolated from Physalis angulata L., it has demonstrated significant cytotoxic effects against various cancer cell lines and potent immunosuppressive activity.[1] This guide will delve into the technical aspects of isolating this compound and understanding its biological functions.
Discovery and Sourcing
This compound is a natural product found in several species of the Physalis genus. Notably, it has been successfully isolated from Physalis angulata, Physalis alkekengi, and Physalis minima.[1][2] The concentration of this compound can vary depending on the plant species, the part of the plant used (leaves, stems, calyces, or fruits), and the developmental stage of the plant.
Quantitative Analysis of this compound
The amount of this compound in Physalis species can be determined using techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the quantitative analysis of this compound in various tissues of Physalis minima at different growth stages.
| Plant Tissue | Developmental Stage | This compound Content (mg/g Dry Weight) |
| Mature Leaf | Fruiting | 6.24 |
| Young Leaf | Flowering | 4.14 |
| Young Leaf | Juvenile | Not Detected |
| Flower Bud | Fruiting | 2.35 |
| Calyx (Immature) | Fruiting | Not Detected |
| Calyx (Ripe) | Fruiting | Not Detected |
| Fruit (Young) | Fruiting | Not Detected |
| Fruit (Immature) | Fruiting | Not Detected |
| Fruit (Ripe) | Fruiting | Not Detected |
| Stem | Fruiting | 1.80 |
| Root | Fruiting | Not Detected |
Table 1: Accumulation of this compound in various tissues of Physalis minima at different developmental stages. Data extracted from a study on the accumulation of physalins in P. minima.[3]
Experimental Protocols for Isolation and Purification
The isolation of this compound from Physalis species involves a multi-step process of extraction and chromatographic purification.
General Extraction and Fractionation Workflow
The following diagram illustrates a typical workflow for the extraction and initial fractionation of physalins from plant material.
Caption: General workflow for the extraction of this compound.
Detailed Protocol for Extraction and Initial Fractionation
This protocol is a composite based on methodologies described in the literature.[1][4][5]
-
Plant Material Preparation: Air-dry the whole plants or specific parts (e.g., leaves and stems) of the Physalis species and grind them into a coarse powder.
-
Extraction:
-
Method A: Maceration: Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic shaking.
-
Method B: Heating Reflux: Perform a heating reflux extraction of the powdered plant material with a suitable solvent like ethanol or a water-ethanol mixture. For example, use 15 times the volume of water for heating and refluxing for 2 hours, repeating the process twice.[5]
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous, syrupy residue.
-
Solvent Partitioning: Suspend the residue in water and perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane or chloroform (B151607) to partition the physalins into the organic phase. Separate the organic layer, which is now enriched with physalins.
-
Further Concentration: Concentrate the organic fraction to dryness under reduced pressure to yield a crude extract enriched in physalins.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
Caption: Chromatographic purification of this compound.
Detailed Protocol for Chromatographic Purification
This protocol is a generalized procedure based on common practices in natural product isolation.[1]
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried silica gel onto the top of the prepared column.
-
Mobile Phase: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Further Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the pooled fractions to preparative HPLC.
-
Column: A reversed-phase column such as a C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly employed.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).[6]
-
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).
Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating specific cellular signaling pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[7] this compound has been shown to be an antagonist of this pathway.[7] It promotes the degradation of β-catenin, a key effector of the pathway, by facilitating its ubiquitination.[7][8] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the β-catenin destruction complex.[7]
Caption: this compound inhibits the Wnt/β-catenin pathway.
Immunosuppression via the Calcineurin Pathway
This compound has demonstrated potent immunosuppressive activity by inhibiting lymphocyte proliferation.[9] This effect is, at least in part, due to its ability to reduce the activity of calcineurin, a key phosphatase involved in T-cell activation.[9] By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Caption: this compound's immunosuppressive action via calcineurin.
Conclusion
This compound is a compelling natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, relying on standard extraction and chromatographic techniques. Its mechanisms of action, particularly the inhibition of the Wnt/β-catenin and calcineurin signaling pathways, provide a solid foundation for its further development as an anti-cancer or immunosuppressive agent. This guide provides the essential technical information for researchers to embark on further investigation and development of this compound and related compounds.
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 5. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Physalin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F is a naturally occurring seco-steroid belonging to the withanolide class of compounds. It has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanisms of action.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the genus Physalis within the Solanaceae (nightshade) family. These herbaceous plants are widely distributed in tropical and subtropical regions of the world.
The most prominent and well-documented natural sources of this compound include:
-
Physalis angulata : This species is a principal source from which this compound has been frequently isolated. The whole plant, including leaves, stems, and fruits, has been utilized for extraction.[1][2][3]
-
Physalis minima : Studies have shown that the mature leaves of this plant are a significant source of this compound.[4] The content of various physalins, including F, can vary depending on the developmental stage of the plant and the specific tissue.[4]
-
Physalis alkekengi : Also known as the Chinese lantern plant, this species is another notable source of various physalins, including this compound.[5]
-
Physalis acutifolia : Research has demonstrated the presence and antinociceptive properties of this compound isolated from this species.[6]
-
Physalis lancifolia : This species has also been reported as a source of new physalins, including this compound.[7]
The concentration of this compound can differ based on the plant part, geographical location, and growth stage. For instance, in Physalis minima, this compound was found to be most abundant in the mature leaves.[4]
Extraction Methods
The extraction of this compound from its natural plant sources is the initial and critical step in its isolation. The most common methods employ solvent extraction, with the choice of solvent being crucial for achieving a good yield.
Solvent Extraction
Ethanol (B145695) and dichloromethane (B109758) are the most frequently reported solvents for the effective extraction of this compound and other physalins from plant material.
-
Ethanolic Extraction : The whole plant of Physalis angulata has been successfully extracted using ethanol to isolate this compound.[1][2] This method is advantageous due to the relatively low toxicity and high extraction efficiency of ethanol for a broad range of compounds, including withanolides.
-
Dichloromethane Extraction : Dichloromethane has also been used to obtain crude extracts of P. angulata from which this compound was subsequently isolated.[3]
A general procedure for solvent extraction involves maceration or reflux extraction of the dried and powdered plant material with the chosen solvent, followed by filtration and concentration of the extract under reduced pressure.
QuEChERS Method
A more recent and efficient method for the extraction and cleanup of physalins from plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. While a specific protocol for this compound is not detailed, a validated QuEChERS method for Physalins B and D in Physalis angulata has been developed, which can be adapted for this compound.[8] This method involves an extraction with a solvent (e.g., methanol), followed by a partitioning step with salts (e.g., MgSO4 and NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step.[8]
Purification Methods
Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.
Column Chromatography
Column chromatography is a fundamental technique for the separation of physalins from the crude extract.
-
Stationary Phase : Silica (B1680970) gel is the most commonly used stationary phase for the separation of physalins due to its polarity.[9]
-
Mobile Phase : A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. Common solvent systems include mixtures of dichloromethane and acetone.[10] The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC)
For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column : Reversed-phase columns, such as C18, are typically employed.[8][11][12]
-
Mobile Phase : A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid, is used to achieve separation.[11][12]
-
Detection : UV detection is commonly used, with a detection wavelength around 220-230 nm for physalins.[12][13]
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction and purification methods employed. While specific yield percentages for this compound are not consistently reported across the literature, data on the content of physalins in general and related compounds provide valuable insights.
| Plant Species | Plant Part | Compound | Content/Yield | Reference |
| Physalis minima | Mature Leaf | This compound | High relative content | [4] |
| Physalis minima | Various tissues | Total Physalins | 0.07 to 9.89 mg/g dry weight | [4] |
| Physalis alkekengi | Immature Calyx | Physalin D | 0.7880 ± 0.0612% | [7][14] |
| Physalis alkekengi | Mature Calyx | Physalin D | 0.2028 ± 0.016% | [7][14] |
| Physalis angulata | - | This compound | Isolated from fraction PAIV-2 | [1][2] |
Experimental Protocols
Protocol for Extraction and Isolation of this compound from Physalis angulata
This protocol is a composite of methodologies described in the literature.
1. Plant Material Preparation:
- Collect the whole plant of Physalis angulata.
- Air-dry the plant material in the shade at room temperature.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure at 40-50°C using a rotary evaporator to obtain the crude ethanolic extract.
3. Fractionation:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
- Concentrate each fraction to dryness. The dichloromethane fraction is often enriched with physalins.
4. Column Chromatography:
- Subject the dichloromethane fraction to column chromatography on silica gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions of 50-100 mL and monitor by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1).
- Combine fractions showing similar TLC profiles.
5. Preparative HPLC:
- Further purify the fractions containing this compound using preparative HPLC on a C18 column.
- Use a mobile phase of acetonitrile and water in a gradient elution.
- Monitor the elution at 225 nm.
- Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
6. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of NF-κB Pathway
One of the primary mechanisms of the anti-inflammatory and immunomodulatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.
Induction of Apoptosis
This compound has demonstrated cytotoxic activity against various cancer cell lines by inducing apoptosis. The apoptotic mechanisms involve:
-
ROS-Mediated Mitochondrial Pathway : this compound can induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[14]
-
Activation of Caspases : The apoptotic cascade is executed by caspases. This compound has been shown to activate key executioner caspases like caspase-3.[14]
-
Modulation of Apoptosis-Related Proteins : this compound can influence the expression of proteins involved in apoptosis, such as the proto-oncogene c-myc.[14]
Other Signaling Pathways
Research also suggests the involvement of other signaling pathways in the biological activities of physalins, including the p53 pathway.[14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor agent, this compound from Physalis angulata L. | Semantic Scholar [semanticscholar.org]
- 3. Physalis angulata Linn. as a medicinal plant (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. academicjournals.org [academicjournals.org]
- 13. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
The Biosynthesis of Physalins in Physalis alkekengi: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of physalins in Physalis alkekengi (commonly known as the Chinese lantern). Physalins are a class of highly oxygenated C-28 13,14-seco-16,24-cycloergostane steroids with significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates findings from recent transcriptomic and metabolomic studies to delineate the pathway, present quantitative data, and outline key experimental methodologies.
Introduction to Physalin Biosynthesis
The biosynthesis of physalins is a complex process originating from the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the fundamental precursors for steroid synthesis.[1][5] The pathway proceeds through the formation of the key intermediate lanosterol (B1674476), which then undergoes a series of modifications to yield the diverse array of physalin structures.[1][2][4][6] While significant progress has been made, the complete enzymatic cascade from lanosterol to the final physalin molecules is still an active area of research.[1][2][7]
The Proposed Biosynthetic Pathway
The synthesis of physalins can be broadly divided into three major stages:
-
Upstream Pathway: Formation of the sterol precursor, lanosterol, via the MEP and MEV pathways.
-
Intermediate Formation: Conversion of lanosterol to withanolides and withaphysalins.
-
Downstream Modifications: A series of largely uncharacterized oxidative reactions that convert withanolide-type intermediates into the final physalin structures.
A schematic representation of the proposed pathway is provided below.
Caption: Proposed biosynthetic pathway of physalins in Physalis alkekengi.
Key Enzymes and Genes in the Upstream Pathway
Several genes encoding enzymes in the early stages of the physalin biosynthetic pathway have been identified through transcriptomic analysis. These include:
| Enzyme | Abbreviation | Gene Family/Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP pathway[1][2][7] |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MEV pathway[1][2][7] |
| Farnesyl diphosphate (B83284) synthase | FPPS | Terpenoid backbone biosynthesis[1][2][7] |
| Squalene synthase | SQS | Steroid biosynthesis[1][2][7] |
| Squalene epoxidase | SE | Steroid biosynthesis[1][2][7] |
| Cycloartenol synthase | CAS | Steroid biosynthesis[1][2][7] |
| Sterol methyltransferase 1 | SMT1 | Sterol modification[1][2][7] |
| Sterol-4α-methyl oxidase 1 & 2 | SMO1, SMO2 | Sterol modification[1][2][7] |
| Cycloeucalenol cycloisomerase | CEI | Sterol modification[1][2][7] |
| Obtusifoliol-14-demethylase | ODM | Sterol modification[1][2][7] |
| Sterol-Δ-24-isomerase | 24ISO | Conversion of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol[6][8] |
The Role of Withanolides and Withaphysalins
Metabolomic studies have identified withanolides and withaphysalins as crucial intermediates in the biosynthesis of physalins.[1][2][4][6] The conversion of lanosterol to withanolides involves a series of reactions including hydroxylation, lactonization, demethylation, and dehydrogenation.[1] Withaphysalins are believed to be further downstream intermediates, although the specific enzymatic conversions are not yet fully elucidated.[1][2][4][6]
Downstream Oxidative Modifications
The final steps in physalin biosynthesis involve a series of oxidative modifications of the withaphysalin skeleton. These modifications are thought to be catalyzed by cytochrome P450 monooxygenases (P450s).[8] While several candidate P450 genes have been identified through transcriptomic analysis and their involvement confirmed by virus-induced gene silencing (VIGS), the precise function and substrate specificity of these enzymes remain to be determined.[8]
Quantitative Analysis of Physalin Content
The accumulation of physalins varies significantly between different organs of the Physalis alkekengi plant and at different stages of development. Quantitative analysis of physalin D, a major physalin, has been performed using reverse-phase high-performance liquid chromatography (RP-HPLC-UV).[5][9]
| Plant Material | Maturity Stage | Physalin D Content (% dry weight ± SD) |
| Calyx | Immature | 0.7880 ± 0.0612[5][9][10] |
| Calyx | Mature | 0.2028 ± 0.016[5][9][10] |
| Fruit | Immature | 0.0992 ± 0.0083[5][9][10] |
| Fruit | Mature | 0.0259 ± 0.0021[5][9][10] |
These findings suggest that the immature calyx is the primary site of physalin D accumulation.
Experimental Methodologies
The elucidation of the physalin biosynthetic pathway has relied on a combination of metabolomic, transcriptomic, and functional genomics approaches.
Metabolite Profiling
A typical workflow for the identification and quantification of physalins and their intermediates involves the following steps:
Caption: A generalized workflow for metabolomic analysis of physalins.
Protocol Outline: UPLC-Q-TOF-MS/MS Analysis [1][2][7]
-
Sample Preparation: Plant tissues are collected, freeze-dried, and ground into a fine powder. Metabolites are then extracted using a suitable solvent system (e.g., methanol).
-
Chromatographic Separation: The extract is injected into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (containing a modifier like formic acid) and acetonitrile (B52724) is typically used to separate the metabolites.
-
Mass Spectrometry Detection: The eluent from the UPLC is introduced into a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) for detection. Data is acquired in both positive and negative ion modes to obtain comprehensive information.
-
Metabolite Identification: Physalins and other metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those of authentic standards or by searching against spectral libraries and databases.
Transcriptomic Analysis and Gene Identification
RNA sequencing (RNA-Seq) has been instrumental in identifying candidate genes involved in physalin biosynthesis.
Protocol Outline: RNA-Seq and Gene Expression Analysis
-
RNA Extraction and Library Preparation: Total RNA is extracted from relevant plant tissues, and its quality and quantity are assessed. mRNA is then enriched and used to construct sequencing libraries.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are filtered and assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).
-
Differential Gene Expression Analysis: The expression levels of unigenes are compared across different tissues or experimental conditions to identify genes that are co-expressed with physalin accumulation.
Functional Gene Validation
Virus-induced gene silencing (VIGS) is a powerful technique for the rapid functional characterization of candidate genes in plants.
Caption: A simplified workflow for functional gene analysis using VIGS.
Protocol Outline: Virus-Induced Gene Silencing (VIGS) [8]
-
Vector Construction: A fragment of the target gene is cloned into a tobacco rattle virus (TRV)-based VIGS vector (pTRV2).
-
Agroinfiltration: Agrobacterium tumefaciens carrying the pTRV1 and the pTRV2-gene construct are co-infiltrated into the leaves of young Physalis plants.
-
Gene Silencing and Phenotype Observation: The systemic spread of the virus leads to the silencing of the target gene. The efficiency of silencing is typically monitored by observing a photobleaching phenotype in plants silenced for the phytoene (B131915) desaturase (PDS) gene, which serves as a positive control.
-
Metabolite Analysis: The levels of physalins and their intermediates in the gene-silenced plants are compared to those in control plants to determine the function of the silenced gene in the biosynthetic pathway.
Future Directions
While significant strides have been made in understanding physalin biosynthesis, several key areas require further investigation:
-
Elucidation of the Downstream Pathway: The specific enzymes (particularly P450s) responsible for the conversion of withaphysalins to the various physalins need to be biochemically characterized.
-
Regulatory Mechanisms: The transcriptional regulation of the physalin biosynthetic pathway is largely unknown. Identifying the transcription factors that control the expression of the pathway genes will be crucial for metabolic engineering efforts.
-
Enzyme Kinetics and Flux Analysis: Quantitative data on the kinetic properties of the biosynthetic enzymes and metabolic flux analysis will provide a more complete understanding of the pathway's dynamics.
This technical guide serves as a valuable resource for researchers aiming to further unravel the complexities of physalin biosynthesis and to harness the therapeutic potential of these remarkable natural products.
References
- 1. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 2. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [agris.fao.org]
- 4. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Physalin F as an Inhibitor of the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Consequently, the identification of novel inhibitors of this pathway is a significant focus in oncology drug discovery. Physalin F, a seco-steroid isolated from Physalis angulata, has emerged as a potent antagonist of Wnt/β-catenin signaling.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects and detailed protocols for the experimental validation of its activity. This document is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for Wnt-driven diseases.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination by the β-TrCP E3 ligase and subsequent proteasomal degradation, keeping cytoplasmic β-catenin levels low.[5][6] Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[7] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] This complex then drives the expression of target genes involved in cell proliferation and survival, such as Cyclin D1, c-Myc, and LEF1.[8][9]
This compound: Mechanism of Action
This compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[2][3] Its mechanism does not involve altering the stabilization of Axin or the interaction of β-catenin with E-cadherin.[2] Instead, this compound facilitates the formation of the β-catenin destruction complex.[2][3] A key aspect of its action is the promotion of Yes-associated protein (YAP) binding to the destruction complex, which in turn enhances the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][10][11] This YAP-dependent mechanism represents a novel strategy for antagonizing Wnt/β-catenin signaling.[2]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on the Wnt/β-catenin signaling pathway have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
In Vitro Inhibition of Wnt/β-catenin Signaling
The TOPFlash luciferase reporter assay is a standard method for quantifying Wnt/β-catenin transcriptional activity. This compound has been shown to decrease Wnt3a-induced TOPFlash reporter activity in a dose-dependent manner.
Table 1: Effect of this compound on Wnt3a-Induced TOPFlash Reporter Activity in HEK293T Cells
| This compound Concentration (µM) | TOPFlash Luciferase Activity (% of Wnt3a Control) |
| 0 (Vehicle Control) | 100% |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
| IC₅₀ | Data Not Available in Provided Abstracts |
Note: While studies confirm a dose-dependent decrease, specific IC₅₀ values from TOPFlash assays were not available in the reviewed literature abstracts. Such data is crucial for precise potency assessment.[2][3]
Effect of this compound on β-catenin and Target Gene Expression
This compound treatment leads to a reduction in the protein levels of β-catenin and its downstream target genes, which are critical for cell cycle progression and proliferation.
Table 2: Effect of this compound on Protein and mRNA Levels in Colorectal Cancer Cells
| Target | Cell Line | This compound Conc. (µM) | Change in Protein Level | Change in mRNA Level |
| β-catenin | CRC Cells | Dose-dependent | Decreased[11] | Not significantly changed[11] |
| Cyclin D1 | CRC Cells | Dose-dependent | Decreased | Decreased |
| c-Myc | CRC Cells | Dose-dependent | Decreased | Decreased |
| LEF1 | CRC Cells | Dose-dependent | Decreased | Decreased |
Note: The data indicates a post-transcriptional regulation of β-catenin, as protein levels decrease without a corresponding change in mRNA levels. The reduction in downstream targets follows this initial event.[11]
In Vivo Antitumor Efficacy
The therapeutic potential of this compound has been evaluated in xenograft models of colorectal cancer.
Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in β-catenin Levels in Tumor |
| Vehicle Control | - | 0% | - |
| This compound | Data Not Available | Observable Inhibition[2][3] | Down-regulated[2][3] |
Note: In vivo studies have demonstrated that this compound can inhibit tumor growth and down-regulate β-catenin levels in tumor-bearing mice. However, specific dosages and quantitative tumor growth inhibition percentages were not available in the reviewed abstracts.[2][3]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize this compound as a Wnt/β-catenin signaling inhibitor.
TCF/β-catenin Luciferase Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[12]
-
Transfection: Co-transfect cells in each well with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[12]
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Aspirate the transfection medium.
-
Add Wnt3a conditioned media (e.g., 50% v/v) to activate the pathway, along with the various concentrations of this compound or vehicle control (DMSO).[12]
-
Incubate for an additional 24 hours.
-
-
Cell Lysis: Wash cells once with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[12]
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.[12]
-
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage inhibition relative to the Wnt3a-treated control.
Western Blotting for β-catenin and Downstream Targets
This technique is used to detect changes in the protein levels of β-catenin, Cyclin D1, and c-Myc following treatment with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture CRC cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.[1]
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.[13]
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA expression levels of Wnt target genes such as Cyclin D1 and c-Myc.
Materials:
-
Colorectal cancer cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (Cyclin D1, c-Myc, LEF1) and a housekeeping gene (GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Isolation: Treat cells with this compound as described for Western blotting. Isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[14]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.[14]
-
Run the reaction on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[14]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene (GAPDH). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Conclusion
This compound presents a compelling profile as an inhibitor of the Wnt/β-catenin signaling pathway. Its unique mechanism of action, involving the YAP-dependent ubiquitination and degradation of β-catenin, offers a promising avenue for the development of novel therapeutics for colorectal cancer and other malignancies characterized by aberrant Wnt signaling. The data and protocols presented in this guide provide a solid foundation for further investigation into the preclinical and clinical potential of this natural compound. Future research should focus on obtaining precise quantitative measures of its potency (IC₅₀) and further elucidating its in vivo efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer | Semantic Scholar [semanticscholar.org]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers | MDPI [mdpi.com]
- 6. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgill.ca [mcgill.ca]
A Technical Guide to Physalin F-Induced Apoptosis in Human Renal Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Renal cell carcinoma (RCC) is notoriously resistant to conventional chemotherapy and radiation, creating a pressing need for novel therapeutic agents. Physalin F, a steroidal derivative isolated from Physalis angulata L., has demonstrated significant anti-cancer properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis in human renal carcinoma cells. It details the signaling pathways, presents key quantitative data, and offers detailed experimental protocols for researchers seeking to build upon these findings.
Quantitative Data Summary: Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects against various human renal carcinoma cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values highlight its efficacy, particularly in the A498 cell line.
| Cell Line | Assay Type | IC50 (µg/mL) | GI50 (µg/mL) | Reference |
| A498 | MTT | 1.40 | - | [1] |
| ACHN | MTT | 2.18 | - | [1] |
| UO-31 | MTT | 2.81 | - | [1] |
| A498 | SRB | - | 2.48 | [1] |
Table 1: Cytotoxic and anti-proliferative efficacy of this compound against human renal carcinoma cell lines after 48 hours of treatment.
Molecular Mechanism of Action
This compound triggers apoptosis in human renal carcinoma cells through a dual mechanism involving the generation of reactive oxygen species (ROS) and the suppression of the NF-κB signaling pathway.[1][2]
Key Events:
-
ROS Accumulation: Treatment with this compound leads to a significant increase in intracellular ROS.[2][3]
-
Mitochondrial Pathway Activation: The accumulation of ROS disrupts the mitochondrial membrane potential (Δψm), leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Bcl-2 Family Regulation: This process is associated with the downregulation of anti-apoptotic Bcl-2 family proteins, specifically Bcl-2 and Bcl-xL.[2]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. This compound also induces the cleavage of pro-caspase-8.[1]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]
-
NF-κB Pathway Suppression: this compound inhibits the nuclear translocation of key NF-κB subunits p65 and p50, thereby suppressing its pro-survival signaling.[2][4]
The entire apoptotic cascade can be reversed by treatment with antioxidants such as N-acetyl-(L)-cysteine (NAC) and glutathione (B108866) (GSH), confirming the critical role of ROS in initiating the process.[2][3]
Experimental Protocols
Detailed methodologies are provided for the key experiments used to characterize this compound-induced apoptosis in renal carcinoma cells.
Cell Culture and Treatment
-
Cell Lines: Human renal carcinoma cell lines A498, ACHN, and UO-31.
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are seeded and allowed to adhere for 24 hours before being treated with various concentrations of this compound or vehicle (DMSO) for the specified time points (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed cells (e.g., 5×10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Cell Collection: After treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[5][6]
-
Washing: Wash the collected cells (approx. 1×10⁶) twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[5]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade.[7][8]
Protocol Steps:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.[8]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[8]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Caspase-3, -8, -9, PARP, Bcl-2, Bcl-xL, p65, p50, and a loading control like β-actin).[4][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine relative protein expression.[8]
Conclusion and Future Directions
This compound effectively induces apoptosis in human renal carcinoma cells by generating ROS and inhibiting the pro-survival NF-κB pathway.[1][2] The activation of the mitochondrial-mediated caspase cascade is a central component of its mechanism. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for renal cancer. Further pre-clinical and in vivo studies are warranted to evaluate its efficacy and safety profile in a clinical setting.
References
- 1. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of Physalin F: A Technical Guide to Screening for Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a secosteroid isolated from plants of the Physalis genus, has emerged as a promising natural compound with a diverse range of biological activities. Its potent anti-cancer, anti-inflammatory, and immunomodulatory properties have garnered significant attention within the scientific community.[1] This technical guide provides an in-depth overview of the screening of this compound for novel biological activities, focusing on its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth, suppression of inflammatory responses, and regulation of the immune system.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] Its anti-tumor activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways Modulated by this compound in Cancer:
-
NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. It has been shown to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3]
-
Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway. It promotes the degradation of β-catenin, a key effector of this pathway, leading to the suppression of tumor growth.
-
PI3K/Akt and MAPK Pathways: In non-small cell lung cancer cells, this compound has been shown to down-regulate the PI3K/Akt and RAS/MAPK signaling pathways, which are crucial for cell survival and proliferation.[2][4]
The induction of apoptosis by this compound is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[3]
Anti-Inflammatory and Immunomodulatory Activities
This compound exhibits potent anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-6, IFN-γ).[5][6] This activity is also linked to the inhibition of the NF-κB pathway.[5] Furthermore, this compound has been shown to have immunosuppressive effects by inhibiting lymphocyte proliferation.[7]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activities of this compound from various studies.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Carcinoma | Potent (exact value not specified) | [3] |
| ACHN | Renal Carcinoma | Concentration-dependent cytotoxicity | [3] |
| UO-31 | Renal Carcinoma | Concentration-dependent cytotoxicity | [3] |
| HA22T | Hepatoma | Strongest anti-hepatoma action | |
| HeLa | Cervix Uteri | Second strongest cytotoxic action | |
| KB | Nasopharynx | Cytotoxic | |
| Colo-205 | Colon | Cytotoxic | |
| Calu-1 | Lung | Cytotoxic | |
| H1477 | Melanoma | Cytotoxic | |
| Hep-2 | Laryngeal | Cytotoxic | |
| 8401 | Glioma | Cytotoxic | |
| K562 | Erythroleukemia | Inhibited growth | [8] |
| APM1840 | Acute T lymphoid leukemia | Inhibited growth | [8] |
| HL-60 | Acute promyelocytic leukemia | Inhibited growth | [8] |
| KG-1 | Acute myeloid leukemia | Stronger activity than Physalin B | [8] |
| CTV1 | Acute monocytic leukemia | Inhibited growth | [8] |
| B cell | Acute B lymphoid leukemia | Stronger activity than Physalin B | [8] |
| PBMC (HTLV-1) | Leukemia | 0.97 ± 0.11 | [6] |
Table 2: Immunomodulatory Effects of this compound
| Assay | Cell Type | Treatment | Effect | Reference |
| Lymphocyte Proliferation | Mouse Splenocytes | 0.5, 1, or 2 µM this compound | Concentration-dependent inhibition | [7] |
| Cytokine Production (IL-2, IL-4, IL-10, IFN-γ) | Mouse Splenocytes | 0.5, 1, or 2 µM this compound | Significant reduction | [7][9] |
| Cytokine Production (IL-2, IL-6, IL-10, TNF-α, IFN-γ) | Human PBMC (HTLV-1) | 10 µM this compound | Significant reduction | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to screen for the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK, β-catenin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines in cell culture supernatants.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treating cells with this compound.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Immunomodulatory and anti-inflammatory properties of Physalin F
An In-Depth Technical Guide to the Immunomodulatory and Anti-inflammatory Properties of Physalin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent bioactive compound with significant immunomodulatory and anti-inflammatory activities.[1][2][3] Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as NF-κB and calcineurin, positions it as a promising candidate for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its molecular mechanisms, summarizing quantitative bioactivity data, and outlining key experimental protocols for its evaluation.
Molecular Mechanisms of Action
This compound exerts its effects by intervening in several key intracellular signaling cascades that are fundamental to the inflammatory and immune responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and IL-12.[5][6]
This compound has been shown to suppress the phosphorylation of IκB proteins, thereby preventing the nuclear translocation of NF-κB.[5] This action effectively blocks the downstream production of a wide range of inflammatory molecules.[5][6]
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the Calcineurin-NFAT Pathway
Calcineurin is a calcium-dependent phosphatase crucial for T-cell activation.[1] Upon T-cell receptor stimulation, increased intracellular calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it drives the transcription of key cytokines like Interleukin-2 (IL-2), a critical factor for lymphocyte proliferation.[1][7]
This compound has been identified as a calcineurin inhibitor.[1] By reducing calcineurin activity, it prevents NFAT dephosphorylation and subsequent nuclear translocation, leading to potent immunosuppressive effects, particularly the inhibition of T-cell proliferation and cytokine production.[1][7]
Caption: this compound inhibits T-cell activation via the calcineurin pathway.
Modulation of the Wnt/β-catenin Pathway
While primarily studied in the context of cancer, the Wnt/β-catenin pathway also plays a role in immune regulation. This compound has been shown to inhibit Wnt/β-catenin signaling by accelerating the degradation of β-catenin.[4][8] It promotes the binding of Yes-associated protein (YAP) to the destruction complex (Axin, APC, CK1, GSK-3β), which facilitates β-catenin phosphorylation and its subsequent ubiquitination and proteasomal degradation.[4][8][9]
Quantitative Assessment of Bioactivity
The immunomodulatory and anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Immunomodulatory and Anti-inflammatory Effects of this compound
| Assay / Cell Type | Target / Stimulant | Key Metric | Result | Reference |
| Lymphocyte Proliferation | Mouse Splenocytes / Concanavalin A | EC50 | 0.65 µM | [1] |
| Lymphocyte Proliferation (Combination) | Mouse Splenocytes / Concanavalin A | EC50 (with Dexamethasone) | 0.006 µM (synergistic effect) | [1] |
| Spontaneous Proliferation | Human PBMCs (from HAM/TSP patients) | IC50 | 0.97 ± 0.11 µM | [2][10] |
| Calcineurin Activity | Mouse Splenocytes / Concanavalin A | % Inhibition | 52.3% reduction at 1 µM | [1][7] |
| Cytokine Production | Human PBMCs (HAM/TSP) / Spontaneous | Inhibition | Significant reduction of IL-2, IL-6, IL-10, TNF-α, IFN-γ at 10 µM | [2][10] |
| Cytokine Production | Mouse Splenocytes / Concanavalin A | Inhibition | Significant reduction of IL-2, IL-4, IL-10, IFN-γ at 0.5-2 µM | [1][11][12] |
| NO Production | Macrophages / LPS + IFN-γ | Inhibition | Potent inhibition | [4][5] |
| Apoptosis Induction | Human PBMCs (HAM/TSP) | Apoptosis | Increased apoptosis at 10 µM | [2][10] |
Table 2: In Vivo Anti-inflammatory and Immunomodulatory Effects of this compound
| Animal Model | Disease/Condition | Dosage | Key Finding | Reference |
| Mouse | Delayed-Type Hypersensitivity (DTH) | Not specified | Reduced paw edema | [1] |
| Mouse | Collagen-Induced Arthritis | Not specified | Reduced paw edema | [4] |
| Mouse | Endotoxic Shock | 0.5 or 1 mg/kg | Protected against lethal dose of LPS; decreased TNF production | [4] |
| Mouse | Allogeneic Transplantation | Not specified | Inhibited graft absorption and local inflammatory response | [4] |
| Mouse | Intestinal Ischemia and Reperfusion | Not specified | Anti-inflammatory effects reversed by mifepristone (B1683876) (glucocorticoid antagonist) | [5] |
Key Experimental Methodologies
Reproducible evaluation of this compound requires standardized protocols. Below are methodologies for key assays.
Lymphocyte Proliferation Assay (Splenocytes)
This assay measures the immunosuppressive effect of this compound on T-cell activation.
-
Cell Isolation : Isolate splenocytes from BALB/c mice spleens by mechanical dissociation. Treat with ACK lysis buffer to remove red blood cells. Wash and resuspend cells in complete RPMI-1640 medium.
-
Cell Culture : Plate splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Treatment : Add various concentrations of this compound (e.g., 0.5, 1, 2 µM) to the wells. Include a vehicle control (e.g., <0.1% DMSO), a positive control (e.g., Dexamethasone (B1670325) 1 µM), and unstimulated cells.
-
Stimulation : Add a mitogen, such as Concanavalin A (Con A; 2-5 µg/mL), to all wells except the unstimulated control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Proliferation Measurement : Quantify cell proliferation using a luminescent cell viability assay (e.g., CellTiter-Glo®) or by measuring the incorporation of ³H-thymidine added during the final 18 hours of incubation.
-
Data Analysis : Calculate the percentage of inhibition relative to the stimulated, untreated control. Determine EC50 values using non-linear regression analysis.
Caption: General workflow for in vitro evaluation of this compound.
Cytokine Production Analysis (ELISA)
This method quantifies the effect of this compound on the production of specific cytokines.
-
Protocol : Follow steps 1-5 of the Lymphocyte Proliferation Assay, but typically with a shorter incubation period (e.g., 48 hours) which is optimal for cytokine detection.
-
Supernatant Collection : After incubation, centrifuge the 96-well plate and carefully collect the cell-free supernatant.
-
ELISA : Quantify the concentration of cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis : Compare cytokine levels in this compound-treated groups to the stimulated, untreated control group.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This model assesses the effect of this compound on a T-cell-mediated in vivo immune response.
-
Sensitization : Immunize BALB/c mice by subcutaneous injection of an antigen, such as bovine serum albumin (BSA), emulsified in Complete Freund's Adjuvant.
-
Treatment : Administer this compound or vehicle control intraperitoneally daily for a set period (e.g., 7 days after sensitization).
-
Challenge : Elicit the DTH response by injecting BSA in saline into one hind footpad. Inject saline alone into the contralateral footpad as a control.
-
Measurement : Measure the thickness of both footpads using a caliper at 24 and 48 hours after the challenge.
-
Data Analysis : The DTH response is quantified as the difference in thickness between the antigen-challenged and saline-injected footpads. Compare the responses in the this compound-treated group to the vehicle control group.
Conclusion and Future Directions
This compound is a natural seco-steroid with well-documented, potent immunomodulatory and anti-inflammatory properties.[4] Its ability to inhibit key signaling pathways like NF-κB and calcineurin underscores its therapeutic potential for a range of immune-mediated diseases, including autoimmune disorders and transplant rejection.[1][4] The synergistic effect observed with glucocorticoids like dexamethasone suggests its potential use in combination therapies to reduce the required dosage and associated side effects of conventional drugs.[1]
Future research should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and evaluating its efficacy in a broader range of preclinical disease models. These steps will be critical for translating the promising preclinical data of this compound into clinical applications.
References
- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Physalin F: A Technical Guide to its Antiparasitic Activity Against Leishmania and Trypanosoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant antiparasitic activity against kinetoplastids of the genera Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively. This technical guide provides an in-depth overview of the current scientific knowledge regarding the efficacy and mechanisms of action of this compound against these parasites. It includes a comprehensive summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of parasitology, medicinal chemistry, and drug development who are exploring novel therapeutic agents for neglected tropical diseases.
Introduction
Leishmaniasis and Chagas disease are debilitating and often fatal parasitic diseases that affect millions of people worldwide, primarily in tropical and subtropical regions. The current therapeutic options are limited by issues of toxicity, variable efficacy, and emerging drug resistance, highlighting the urgent need for new and effective antiparasitic agents. Natural products have historically been a rich source of novel bioactive compounds, and physalins, a group of secosteroids derived from Physalis species, have emerged as promising candidates. Among them, this compound has shown potent activity against both Leishmania and Trypanosoma parasites. This guide synthesizes the available preclinical data on this compound, offering a detailed examination of its antiparasitic properties.
Quantitative Data on Antiparasitic Activity
The antiparasitic efficacy of this compound has been quantified in several studies. The following tables summarize the key findings for its activity against Leishmania and Trypanosoma species.
Anti-leishmanial Activity of this compound
| Parasite Species | Parasite Stage | Assay Type | Metric | Value | Reference Compound | Reference Value | Source |
| Leishmania amazonensis | Promastigote | In vitro | IC50 | 1.4 µM | Amphotericin B | 3.0 µM | [1] |
| Leishmania amazonensis | Amastigote (in macrophages) | In vitro | % Reduction of infected macrophages | Significant (p < 0.05) | - | - | [1] |
| Leishmania major | Amastigote (in macrophages) | In vitro | % Reduction of infected macrophages | Significant (p < 0.05) | - | - | [1] |
| Leishmania amazonensis | Amastigote (in vivo) | In vivo (BALB/c mice) | Lesion size reduction | Significant | Vehicle | - | [2][3] |
| Leishmania amazonensis | Amastigote (in vivo) | In vivo (BALB/c mice) | Parasite load reduction | Significant | Vehicle | - | [2][3] |
Anti-trypanosomal Activity of this compound
| Parasite Species | Parasite Stage | Assay Type | Metric | Value | Reference Compound | Reference Value | Source |
| Trypanosoma cruzi | Epimastigote | In vitro | IC50 | 5.8 µM | Benznidazole | 10.8 µM | [1][4] |
| Trypanosoma cruzi | Trypomastigote | In vitro | IC50 | 0.84 µM | Benznidazole | 11.4 µM | [1][4] |
| Trypanosoma cruzi | Amastigote (in macrophages) | In vitro | % Reduction of infected macrophages | Significant | Benznidazole | Similar potency | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Anti-leishmanial Assays
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS).
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded in 96-well plates.
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the wells at various concentrations. The final DMSO concentration should not exceed a level that affects parasite viability.
-
Plates are incubated at 26°C for a specified period (e.g., 72 hours).
-
Parasite viability is assessed using a resazurin-based assay or by direct counting using a Neubauer chamber.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
-
-
Cell Culture: A murine macrophage cell line (e.g., J774) is maintained in RPMI-1640 medium supplemented with 10% FBS.
-
Infection and Treatment:
-
Macrophages are seeded in 24-well plates with coverslips and allowed to adhere.
-
Stationary-phase promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of 10:1 and incubated for 4 hours to allow for phagocytosis.
-
Extracellular promastigotes are removed by washing.
-
Fresh medium containing this compound at various concentrations is added to the infected macrophages.
-
After a defined incubation period (e.g., 24-48 hours), the coverslips are fixed and stained with Giemsa.
-
The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination.[1][2]
-
-
Animal Model: BALB/c mice are used as the experimental host.
-
Infection: Stationary-phase L. amazonensis promastigotes are injected subcutaneously into the ear pinna of the mice.
-
Treatment:
-
After the development of a visible lesion (e.g., 2 weeks post-infection), a topical formulation of this compound (e.g., 1% in a cream base) is applied daily to the lesion.
-
A control group receives the vehicle cream only.
-
-
Evaluation:
Anti-trypanosomal Assays
-
Parasite Culture: Trypanosoma cruzi epimastigotes are grown in liver infusion tryptose (LIT) medium.
-
Assay Procedure:
-
Epimastigotes are seeded in 96-well plates.
-
This compound is added at different concentrations.
-
After incubation for a set period, parasite growth is quantified using a colorimetric method (e.g., MTT assay) or by direct counting.
-
The IC50 value is determined from the resulting data.[4]
-
-
Parasite Source: Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., LLC-MK2 cells).
-
Assay Procedure:
-
Trypomastigotes are incubated with various concentrations of this compound in 96-well plates.
-
After 24 hours of incubation, parasite viability is assessed by counting motile parasites under a microscope.
-
The IC50 value is calculated based on the reduction in the number of viable parasites.[4]
-
-
Infection and Treatment:
-
Peritoneal macrophages are harvested from mice and plated in 24-well plates.
-
Trypomastigotes are added to the macrophages for infection.
-
After allowing for parasite entry, extracellular trypomastigotes are washed away.
-
Medium containing this compound is added to the infected cells.
-
-
Evaluation:
-
After a suitable incubation period, the cells are fixed and stained.
-
The percentage of infected macrophages and the number of amastigotes per cell are determined microscopically.[5]
-
Cytotoxicity Assay on Mammalian Cells
-
Cell Line: A relevant mammalian cell line, such as murine macrophages or splenocytes, is used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated with various concentrations of this compound for 72 hours.
-
Cell viability is assessed using a standard method like the MTT assay, which measures mitochondrial activity, or by using a dye exclusion method with trypan blue or propidium (B1200493) iodide followed by flow cytometry.[6]
-
The 50% cytotoxic concentration (CC50) is determined.
-
Mechanism of Action
The antiparasitic effects of this compound appear to be mediated by distinct mechanisms against Leishmania and Trypanosoma.
Anti-leishmanial Mechanism: Immunomodulation
The activity of this compound against Leishmania is closely linked to its immunomodulatory properties. The compound has been shown to inhibit the activation of the transcription factor NF-κB in macrophages.[2] This inhibition leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α. While NO and TNF-α are crucial for macrophage-mediated killing of intracellular amastigotes, the anti-inflammatory effect of this compound may also contribute to the healing of cutaneous lesions by reducing tissue damage.[2][7] This suggests a dual role for this compound: a direct, albeit less potent, effect on the parasite and a more significant immunomodulatory effect on the host's inflammatory response.
Caption: Proposed immunomodulatory mechanism of this compound against Leishmania.
Anti-trypanosomal Mechanism: Autophagy and Necrosis
Against Trypanosoma cruzi, this compound induces a distinct cell death pathway. Ultrastructural analysis of trypomastigotes treated with physalins (specifically Physalin B, which is structurally similar to F) revealed features suggestive of an autophagic process, including the formation of myelin-like figures and autophagic vacuoles.[5] This process ultimately leads to parasite death by necrosis.[5] This direct trypanocidal activity is potent against both the replicative epimastigote and the infective trypomastigote forms of the parasite.
References
- 1. Physalins B and F, seco-steroids isolated from Physalis angulata L., strongly inhibit proliferation, ultrastructure and infectivity of Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Physalin F: A Comprehensive Technical Review of its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antitumor effects of Physalin F, a naturally occurring steroidal lactone, across a variety of cancer cell lines. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the molecular pathways influenced by this potent compound.
Quantitative Analysis of Antitumor Efficacy
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. Furthermore, its ability to induce programmed cell death (apoptosis) and halt the cell division cycle are critical indicators of its therapeutic potential.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Small Cell Lung Cancer | H460 | Not Specified | [1] |
| A549 | Not Specified | [1] | |
| H1650 | Not Specified | [1] | |
| H1975 | Not Specified | [1] | |
| Large Cell Lung Carcinoma | CORL23 | 0.4 - 1.92 | [2] |
| Breast Cancer | MCF-7 | 0.4 - 1.92 | [2] |
| T-47D | 3.60 µg/mL | [3][4] | |
| Renal Carcinoma | A498 | Potent Cytotoxicity | [5][6] |
| ACHN | Potent Cytotoxicity | [5][6] | |
| UO-31 | Potent Cytotoxicity | [5][6] | |
| 796-O | < 2 | [2] | |
| Prostate Cancer | 22Rv1 | < 2 | [2] |
| C4-2B | < 2 | [2] | |
| Cervical Cancer | HeLa | Strong Anti-HeLa action | [7] |
| Colorectal Cancer | HCT-116 | < 2 | [2] |
| Colo-205 | Cytotoxic | [7] | |
| Leukemia | HL-60 | < 2 | [2] |
| CEM | < 2 | [2] | |
| MOLT-3 | < 2 | [2] | |
| K562 | Growth Inhibition | [8] | |
| APM1840 | Growth Inhibition | [8] | |
| KG-1 | Stronger Inhibition | [8] | |
| CTV1 | Growth Inhibition | [8] | |
| B cell | Stronger Inhibition | [8] | |
| Hepatoma | HA22T | Strongest Anti-hepatoma action | [7] |
| Fibrosarcoma | HT1080 | < 2 | [2] |
| Cholangiocarcinoma | HuCCA-1 | < 2 | [2] |
| Nasopharynx Cancer | KB | Cytotoxic | [7] |
| Lung Cancer | Calu-1 | Cytotoxic | [7] |
| Melanoma | H1477 | Cytotoxic | [7] |
| Laryngeal Cancer | Hep-2 | Cytotoxic | [7] |
| Glioma | 8401 | Cytotoxic | [7] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Non-Small Cell Lung Cancer | H460, A549, H1650, H1975 | Induces apoptosis through intrinsic and extrinsic pathways | G2/M phase arrest | [1][9] |
| Renal Carcinoma | A498 | Induces apoptosis, characterized by DNA fragmentation and chromatin condensation | Accumulation of sub-G1 phase population | [5][6][10] |
| Breast Cancer | T-47D | Triggers apoptosis via activation of caspase-3 and c-myc pathways | Not specified | [3][4] |
Key Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the antitumor properties of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[11]
-
-
CCK-8 Assay:
-
Sulforhodamine B (SRB) Assay:
-
After treatment with this compound for a designated time (e.g., 48 hours), fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength to determine cell density.[11]
-
Apoptosis Assays
Objective: To quantify the extent of apoptosis induced by this compound.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest cells after treatment with this compound.
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).[4]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Fix and permeabilize the this compound-treated cells.
-
Incubate the cells with a reaction mixture containing TdT and BrdUTP.
-
Add an anti-BrdU-FITC antibody to detect the incorporated BrdUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy to identify cells with fragmented DNA, a hallmark of apoptosis.
-
-
DAPI Staining for Nuclear Morphology:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole), a fluorescent dye that binds to DNA.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[11]
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the progression of the cell cycle.
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Harvest and fix the this compound-treated cells in cold ethanol.[12]
-
Wash the cells and treat them with RNase to remove RNA.[12]
-
Stain the cells with a PI solution.[13]
-
Analyze the DNA content of the cells using a flow cytometer.[13]
-
The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Western Blotting
Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Lyse the this compound-treated cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., AKT, ERK, p53, caspases).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT and RAS/ERK Pathways: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress cell growth by down-regulating the PI3K/AKT and RAS/ERK (MAPK) signaling pathways.[1][9] It achieves this by decreasing the phosphorylation levels of AKT and ERK in a dose-dependent manner.[1][14]
-
NF-κB Pathway: In human renal carcinoma cells, this compound induces apoptosis by suppressing the activation of NF-κB.[5][6] This involves the inhibition of the nuclear translocation of the p65 and p50 subunits of NF-κB.[5][6] Several physalins, including F, are known to inhibit the NF-κB pathway through various mechanisms, ultimately leading to apoptosis.[2]
-
ROS-Mediated Mitochondrial Pathway: this compound can induce the accumulation of reactive oxygen species (ROS) in renal cancer cells.[5][6] This increase in ROS leads to the degradation of anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[5][6] This cascade of events activates caspase-9 and caspase-3, culminating in apoptosis.[5][6]
-
p53-Dependent Pathway: In renal carcinoma cells, this compound treatment leads to an increase in the levels of p53 and its downstream target, p21.[2] This suggests that this compound can induce cell cycle arrest and apoptosis through a p53-dependent mechanism.
-
c-myc-Dependent Pathway: In human breast cancer T-47D cells, this compound triggers apoptosis through a mechanism that involves the activation of the c-myc and caspase-3 pathways.[3][4]
Visualizations
Signaling Pathways of this compound in Cancer Cells
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Assessing Antitumor Effects
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Unveiling the Immunosuppressive Potential of Physalin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physalin F, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the immunosuppressive effects of this compound, detailing its mechanisms of action, impact on key signaling pathways, and a summary of relevant experimental data and protocols.
Core Immunosuppressive Activities
This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily targeting lymphocyte function and inflammatory signaling cascades. Its key activities include the inhibition of lymphocyte proliferation, reduction of pro-inflammatory cytokine production, and induction of apoptosis in immune cells.
Inhibition of Lymphocyte Proliferation
This compound has been shown to significantly inhibit the proliferation of lymphocytes in a concentration-dependent manner. This anti-proliferative effect is crucial for dampening excessive immune responses seen in autoimmune diseases and transplant rejection.[1][2][3] For instance, in concanavalin (B7782731) A (Con A)-stimulated mouse splenocytes, this compound demonstrated a potent inhibition of lymphoproliferation, with an inhibition of approximately 95% at a concentration of 2 µM.[1][3] The half-maximal inhibitory concentration (IC50) for the inhibition of spontaneous proliferation of peripheral blood mononuclear cells (PBMCs) from patients with HTLV-1-associated myelopathy was determined to be 0.97 ± 0.11 μM.[4][5]
Modulation of Cytokine Production
A critical aspect of this compound's immunosuppressive activity is its ability to suppress the production of key cytokines involved in immune cell activation and inflammation. Studies have demonstrated that this compound significantly reduces the levels of several pro-inflammatory and T-cell-related cytokines. In mitogen-activated splenocytes, this compound decreased the production of IL-2, IL-4, IL-10, and IFN-γ.[1][3][6][7] Similarly, in PBMCs from HTLV-1-associated myelopathy patients, a 10 μM concentration of this compound led to a significant reduction in IL-2, IL-6, IL-10, TNF-α, and IFN-γ levels.[4]
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in immune cells, thereby eliminating activated or pathogenic cell populations. Treatment of PBMCs from HTLV-1-associated myelopathy subjects with 10 μM this compound resulted in an increased apoptotic population.[4] This apoptotic induction is associated with ultrastructural changes such as pyknotic nuclei and damaged mitochondria.[4] In human renal carcinoma cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and targeting of the NF-κB pathway.[8][9]
Mechanistic Insights: Targeting Key Signaling Pathways
The immunosuppressive effects of this compound are underpinned by its interaction with critical intracellular signaling pathways that govern immune cell function. The two primary pathways identified are the calcineurin and NF-κB signaling cascades.
Calcineurin Inhibition
Recent evidence has identified this compound as an inhibitor of calcineurin, a key phosphatase involved in T-cell activation.[1][3][6][7] By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor for the expression of IL-2 and other cytokine genes. This mechanism is shared by well-established immunosuppressive drugs like cyclosporine and tacrolimus. In concanavalin A-stimulated splenocyte cultures, this compound was shown to reduce calcineurin activity.[1][3][6][7]
Caption: Calcineurin Signaling Pathway Inhibition by this compound.
NF-κB Pathway Suppression
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses.[2] this compound has been demonstrated to suppress NF-κB activation.[2][8][9][10][11][12] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.[11] By blocking IκBα degradation, this compound prevents the nuclear translocation of the p65/p50 NF-κB complex, thereby inhibiting the transcription of pro-inflammatory genes.[2][8]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the immunosuppressive effects of this compound.
Table 1: In Vitro Effects of this compound on Lymphocyte Proliferation
| Cell Type | Stimulant | This compound Concentration | % Inhibition | IC50 | Reference |
| Mouse Splenocytes | Concanavalin A (Con A) | 0.5 µM | ~33% | - | [1][3] |
| Mouse Splenocytes | Concanavalin A (Con A) | 1 µM | ~68% | - | [1][3] |
| Mouse Splenocytes | Concanavalin A (Con A) | 2 µM | ~95% | - | [1][3] |
| Human PBMCs (HAM/TSP) | Spontaneous | - | - | 0.97 ± 0.11 μM | [4][5] |
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Cytokine | % Reduction | Reference |
| Mouse Splenocytes | Con A | 0.5, 1, or 2 µM | IL-2, IL-4, IL-10, IFN-γ | Significant reduction | [1][3][13] |
| Human PBMCs (HAM/TSP) | Spontaneous | 10 µM | IL-2, IL-6, IL-10, TNF-α, IFN-γ | Significant reduction | [4] |
| Human PBMCs (HAM/TSP) | Spontaneous | 10 µM | IL-17A | No significant reduction | [4] |
Table 3: In Vivo Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome | % Reduction in Edema | Reference |
| BALB/c Mice | Delayed-Type Hypersensitivity (DTH) | 0.5 mg/kg | Reduced paw edema | >45% | [1] |
| BALB/c Mice | Delayed-Type Hypersensitivity (DTH) | 1 mg/kg | Reduced paw edema | ~52% | [1] |
| BALB/c Mice | Delayed-Type Hypersensitivity (DTH) | 2 mg/kg | Reduced paw edema | >54% | [1] |
| DBA/1 Mice | Collagen-Induced Arthritis | Oral Treatment | Marked decrease in paw edema and joint inflammation | - | [14][15] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's immunosuppressive effects.
Lymphocyte Proliferation Assay
This assay measures the extent of lymphocyte proliferation in response to a stimulus.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity of this compound in a collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Physalin F: A Technical Guide
Abstract
Physalin F, a secosteroid natural product derived from plants of the Physalis genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary cytotoxicity screening of this compound. It outlines its effects on cancer cells, details the molecular mechanisms involved, including apoptosis induction and cell cycle arrest, and provides standardized protocols for key experimental assays. The information is supported by quantitative data, signaling pathway diagrams, and experimental workflows to facilitate further investigation into the therapeutic potential of this compound.
Cytotoxicity Profile of this compound
This compound exhibits potent, dose-dependent cytotoxic activity across a range of human cancer cell lines. Its efficacy is most pronounced in renal, non-small cell lung, and breast carcinoma cells.[1][2][3] A summary of its inhibitory concentrations (IC50) is presented below.
Table 1: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay | Reference |
| A498 | Renal Carcinoma | Potent Inhibition (Value not specified) | MTT | [4][5] |
| ACHN | Renal Carcinoma | Concentration-dependent Inhibition | MTT | [5] |
| UO-31 | Renal Carcinoma | Concentration-dependent Inhibition | MTT | [5] |
| A549 | Non-Small Cell Lung Cancer | ~1.2 µM (at 48h) | CCK-8 | [2] |
| H460 | Non-Small Cell Lung Cancer | ~0.8 µM (at 48h) | CCK-8 | [2] |
| H1975 | Non-Small Cell Lung Cancer | ~0.6 µM (at 48h) | CCK-8 | [2] |
| H1650 | Non-Small Cell Lung Cancer | ~0.8 µM (at 48h) | CCK-8 | [2] |
| T-47D | Breast Carcinoma | 3.60 µg/mL (~6.6 µM) | MTS | [3] |
| HA22T | Hepatoma | Strongest anti-hepatoma action | DEA/MTT | [6] |
| HeLa | Cervical Cancer | Potent Inhibition | DEA/MTT | [6] |
| KB | Nasopharynx Carcinoma | Potent Inhibition | DEA/MTT | [6] |
| Colo-205 | Colon Carcinoma | Potent Inhibition | DEA/MTT | [6] |
| Calu-1 | Lung Carcinoma | Potent Inhibition | DEA/MTT | [6] |
Note: IC50 values can vary based on the specific assay, incubation time, and experimental conditions.
Mechanisms of Cytotoxicity
The primary mechanisms through which this compound exerts its cytotoxic effects are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2] The process is initiated by the accumulation of intracellular Reactive Oxygen Species (ROS).[5]
Key Events in this compound-Induced Apoptosis:
-
ROS Generation: Increased ROS levels disrupt cellular homeostasis.[5]
-
Mitochondrial Dysfunction: This leads to the degradation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, causing a disruption of the mitochondrial membrane potential.[5]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5]
-
Caspase Activation: Cytochrome c release activates a caspase cascade, notably the induction of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
-
Apoptotic Body Formation: These molecular events culminate in the characteristic morphological changes of apoptosis, including chromatin condensation and DNA fragmentation.[5]
Table 2: Effect of this compound on Apoptosis in A498 Renal Cancer Cells
| Treatment | Concentration (µg/mL) | Duration (hr) | Apoptotic Cells (Sub-G1 Phase, %) |
| Control | 0 | 24 | ~2.1 |
| This compound | 1 | 24 | ~5.3 |
| This compound | 3 | 24 | ~12.7 |
| This compound | 10 | 24 | ~25.6 |
| This compound | 10 | 0 | ~2.1 |
| This compound | 10 | 6 | ~7.8 |
| This compound | 10 | 12 | ~15.4 |
| This compound | 10 | 24 | ~25.6 |
Data derived from flow cytometry analysis in Wu et al., 2012.[7]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer and other cancer cells.[2] This mitotic arrest prevents cancer cells from dividing and proliferating, contributing significantly to the compound's cytotoxic effect.
Table 3: Effect of this compound on Cell Cycle Distribution in A498 Cells (24h Treatment)
| Phase | Control (%) | 1 µg/mL (%) | 3 µg/mL (%) | 10 µg/mL (%) |
| Sub-G1 | 2.1 ± 0.5 | 5.3 ± 1.1 | 12.7 ± 1.8 | 25.6 ± 2.3 |
| G0/G1 | 65.4 ± 3.1 | 62.1 ± 2.8 | 55.3 ± 2.5 | 48.7 ± 2.9 |
| S | 15.8 ± 1.9 | 16.3 ± 2.0 | 17.1 ± 2.1 | 13.5 ± 1.7 |
| G2/M | 16.7 ± 2.2 | 16.3 ± 2.1 | 14.9 ± 1.9 | 12.2 ± 1.5 |
Data adapted from Wu et al., 2012, representing percentage of cells in each phase.[7]
Key Signaling Pathways Modulated by this compound
This compound's cytotoxic activity is linked to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.
-
NF-κB Pathway Suppression: this compound inhibits the activation of the NF-κB (nuclear factor kappa B) pathway. It achieves this by preventing the nuclear translocation of the p65 and p50 subunits, which are crucial for transcribing pro-survival genes like Bcl-2 and Bcl-xL.[5]
-
PI3K/AKT & RAS/MAPK Pathway Down-regulation: In non-small cell lung cancer cells, this compound has been found to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways.[8] These pathways are fundamental for cell growth and proliferation, and their inhibition is a key mechanism for its anti-cancer effects.[8]
Experimental Protocols
The following section provides standardized methodologies for the preliminary cytotoxic screening of this compound.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (like MTT or WST-8) to a colored formazan (B1609692) product.[9][10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Cell Culture: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[1][15]
Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also stain. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells.
-
Analysis: Incubate for 5-10 minutes and analyze by flow cytometry. Use software to model the resulting DNA content histogram and quantify the percentage of cells in each phase.
Conclusion
This compound is a promising natural compound with significant cytotoxic properties against a variety of cancer cells. Its multi-faceted mechanism, involving the induction of ROS-mediated apoptosis, G2/M cell cycle arrest, and the inhibition of key pro-survival signaling pathways like NF-κB and PI3K/AKT, makes it a compelling candidate for further preclinical and clinical development. The protocols and data presented in this guide offer a foundational framework for researchers to conduct preliminary screenings and further elucidate the anti-cancer potential of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. vet.cornell.edu [vet.cornell.edu]
Physalin F: A Secosteroid's Multifaceted Role in Cellular Processes
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Physalin F, a naturally occurring secosteroid isolated from plants of the Physalis genus, has garnered significant attention within the scientific community for its potent biological activities.[1][2] Classified as a withanolide, its unique 16,24-cyclo-13,14-seco-steroid structure contributes to a diverse range of cellular effects, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of this compound's role in key cellular processes, focusing on its anti-cancer and immunomodulatory properties. We will delve into the molecular mechanisms, summarize quantitative data, detail experimental protocols, and visualize the intricate signaling pathways influenced by this compelling natural compound.
Anti-Cancer Activity of this compound
This compound exhibits significant cytotoxic effects across a broad spectrum of cancer cell lines. Its anti-neoplastic activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.
Cytotoxicity and Apoptosis Induction
This compound has been shown to inhibit the viability of numerous cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic nature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [3] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [3] |
| 22Rv1 | Prostate Cancer | < 2.0 | [3] |
| 796-O | Kidney Cancer | < 2.0 | [3] |
| A-498 | Kidney Cancer | < 2.0 | [3] |
| ACHN | Kidney Cancer | < 2.0 | [3] |
| CEM | Leukemia | < 2.0 | [3] |
| C4-2B | Prostate Cancer | < 2.0 | [3] |
| HT1080 | Fibrosarcoma | 2.41 | [4] |
| HeLa | Cervical Cancer | < 2.0 | [3] |
| HCT-116 | Colorectal Cancer | < 2.0 | [3] |
| HL-60 | Promyelocytic Leukemia | < 2.0 | [3] |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | [3] |
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | [3] |
| H460 | Non-small Cell Lung Cancer | 1.30 | [5] |
| H1975 | Non-small Cell Lung Cancer | 0.83 | [5] |
| H1650 | Non-small Cell Lung Cancer | 1.56 | [5] |
| PBMC (HTLV-1 infected) | Peripheral Blood Mononuclear Cells | 0.97 ± 0.11 | [6] |
The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis. This programmed cell death is initiated through both intrinsic and extrinsic pathways.[7] In human renal carcinoma cells, this compound has been shown to induce apoptosis by generating reactive oxygen species (ROS).[8] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP).[8] Furthermore, in breast cancer cells, this compound triggers apoptosis through the activation of caspase-3 and c-myc pathways.[9]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies have demonstrated that this compound can cause G2/M phase cell cycle arrest in non-small cell lung cancer and renal carcinoma cells.[3][7] This is often associated with an increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21.[3][9]
Immunomodulatory and Anti-inflammatory Effects
This compound possesses potent anti-inflammatory and immunomodulatory properties.[2] It has been shown to inhibit the proliferation of lymphocytes and reduce the production of various cytokines.[10]
Inhibition of Inflammatory Mediators
This compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[8] By inhibiting NF-κB, this compound reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-12.[1] Interestingly, it has also been reported to increase the production of the anti-inflammatory cytokine IL-10.[1] In RAW 264.7 macrophages, this compound has been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Immunosuppressive Activity
The immunosuppressive effects of this compound are highlighted by its ability to inhibit lymphocyte proliferation in a concentration-dependent manner.[10] It also reduces the secretion of key cytokines involved in T-cell responses, including IL-2, IL-4, IL-10, and IFN-γ.[10] Furthermore, this compound has demonstrated the ability to reduce calcineurin activity, a critical enzyme in T-cell activation.[10] In peripheral blood mononuclear cells (PBMCs) from patients with HTLV-1-associated myelopathy, this compound induces apoptosis, leading to a decrease in spontaneous proliferation and cytokine production.[6]
Key Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.
PI3K/AKT and RAS/MAPK Signaling Pathways
In non-small cell lung cancer cells, this compound has been shown to suppress cell growth by down-regulating the PI3K/AKT and RAS/MAPK signaling pathways.[7] It achieves this by decreasing the phosphorylation levels of both AKT and ERK.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Isolation of Physalin F from Whole Plant Ethanolic Extract
Audience: Researchers, scientists, and drug development professionals.
Introduction: Physalin F is a naturally occurring seco-steroid of the withanolide class, predominantly found in plants belonging to the Physalis genus, such as Physalis angulata L.[1][2]. This molecule has attracted considerable scientific interest due to its wide range of pharmacological activities, including potent anticancer, immunosuppressive, and anti-inflammatory properties[3][4]. This compound exerts its effects through various mechanisms, such as the inhibition of the Wnt/β-catenin signaling pathway and modulation of calcineurin activity[5][6][7]. This document provides detailed protocols for the isolation and purification of this compound from whole plant ethanolic extracts, summarizes key quantitative data regarding its bioactivity, and illustrates its primary signaling pathways.
Experimental Protocols
This section details the step-by-step methodology for the extraction, fractionation, and purification of this compound from whole plant material.
Protocol 1.1: Preparation of Plant Material
-
Collection and Identification: Collect the whole plant of a suitable Physalis species (e.g., Physalis angulata). Ensure proper botanical identification.
-
Washing and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Air-dry the material in the shade at room temperature or use a plant dryer at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction[8][9].
Protocol 1.2: Ethanolic Extraction
-
Maceration/Reflux: Submerge the powdered plant material in 95% ethanol (B145695) (e.g., a 1:10 or 1:15 solid-to-solvent ratio) in a large container.
-
Extraction Process:
-
Option A (Maceration): Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
-
Option B (Reflux Extraction): Heat the mixture to reflux for 2 hours. Repeat the extraction process twice to ensure exhaustive extraction[10].
-
-
Filtration and Concentration: Filter the ethanolic extract through filter paper or cheesecloth to separate the plant residue.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude ethanolic extract.
Protocol 1.3: Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Resuspend the crude extract in a water-ethanol mixture (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Physalins are typically enriched in the chloroform or ethyl acetate fractions.
-
-
Alcohol Precipitation and Resin Chromatography (Alternative Method):
-
Concentrate the initial aqueous-ethanolic extract until all ethanol has evaporated[10].
-
Add ethanol to the remaining aqueous solution to a final concentration of 75% to precipitate proteins, polysaccharides, and tannins[10].
-
Filter the mixture after precipitation is complete.
-
Pass the filtrate through a macroporous resin D101 column[10].
-
Wash the column with water to remove highly polar impurities.
-
Elute the physalins using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%). The fraction containing total physalins is typically collected from the 40%-70% ethanol elutions[10].
-
Protocol 1.4: Chromatographic Purification of this compound
-
Silica (B1680970) Gel Column Chromatography:
-
Dry the physalin-enriched fraction and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane or a hexane-chloroform mixture).
-
Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the proportion of ethyl acetate or methanol (B129727) in the mobile phase.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Combine fractions that show a spot corresponding to a this compound standard.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, subject the combined fractions from the silica gel column to preparative RP-HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water.
-
Detection: UV detector (e.g., at 220 nm).
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to yield pure this compound.
-
Protocol 1.5: Structural Elucidation and Characterization
-
Confirm the identity and purity of the isolated compound as this compound using standard analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and comparison with published data[1].
Data Presentation: Quantitative Summary
The following tables summarize the reported bioactivity and content levels of this compound and related physalins.
Table 1: Biological Activity of this compound
| Activity Assessed | Cell Line / Model | Result | Reference |
|---|---|---|---|
| Immunosuppression | Human Peripheral Blood Mononuclear Cells (PBMC) | IC₅₀ = 0.97 ± 0.11 μM | [11] |
| Cytotoxicity | Mouse Splenocytes | Low cytotoxicity at concentrations ≤ 2 µM | [7] |
| Lymphocyte Proliferation | Concanavalin A-activated splenocytes | Concentration-dependent inhibition | [4] |
| Cytotoxicity | Human Renal Carcinoma (A498, ACHN, UO-31) | Significant concentration-dependent cytotoxicity |[12] |
Table 2: Physalin Content in Physalis Species
| Compound | Plant Species | Plant Part | Content (% Dry Weight) / Observation | Reference |
|---|---|---|---|---|
| This compound | Physalis minima | Mature Leaf | Highest accumulation observed in this part | [13] |
| Physalin D | Physalis alkekengi | Immature Calyx | 0.7880 ± 0.0612% | [14][15] |
| Physalin D | Physalis alkekengi | Mature Calyx | 0.2028 ± 0.016% | [14][15] |
| Physalin D | Physalis alkekengi | Immature Fruit | 0.0992 ± 0.0083% | [14][15] |
| Physalin D | Physalis alkekengi | Mature Fruit | 0.0259 ± 0.0021% |[14][15] |
Visualizations: Workflow and Signaling Pathways
Diagrams created using Graphviz to illustrate the isolation process and mechanisms of action.
Caption: General workflow for the isolation and purification of this compound.
Caption: this compound inhibits Wnt signaling by promoting β-catenin degradation.[5][6]
Caption: this compound inhibits T-cell activation via the calcineurin pathway.[7]
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growables.org [growables.org]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US6998394B2 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 9. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 10. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Isolation and Quantitative Analysis of Physalin D in the Fruit and Calyx of Physalis Alkekengi L. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of Physalin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of Physalin F, a bioactive seco-steroid with significant therapeutic potential. The protocols outlined below cover extraction and isolation from its natural source, followed by qualitative and quantitative analysis using modern chromatographic and spectroscopic techniques.
Extraction and Isolation of this compound from Physalis angulata
This protocol describes the extraction and isolation of this compound from the whole plant material of Physalis angulata.
Experimental Protocol:
-
Plant Material Preparation: Air-dry the whole plant of Physalis angulata at room temperature and grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate.
-
Concentrate the chloroform fraction, which typically contains a high concentration of physalins, to dryness.
-
-
Chromatographic Purification:
-
Subject the dried chloroform fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (B129727) (95:5, v/v) and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Pool the fractions showing a prominent spot corresponding to the Rf value of a this compound standard.
-
-
Final Purification:
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This section provides a validated HPLC-UV method for the quantitative analysis of this compound in plant extracts and purified samples.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., Agilent C18, 250 mm x 4.6 mm, 5 µm), and an autosampler.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program: A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds with higher hydrophobicity. For physalins, a starting concentration of 30-40% A, increasing to 70-80% A over 20-30 minutes is a good starting point for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Physalins exhibit UV absorbance maxima around 225 nm.[3]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of accurately weighed this compound standard in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the dried plant extract or isolated compound, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Agilent C18 (250mm × 4.6mm; 5µm) | [3] |
| Mobile Phase | Acetonitrile - Methanol - Water (Gradient) | [3] |
| Detection Wavelength | 225 nm | [3] |
| Linearity (R²) (for Physalin B & D) | > 0.997 | [3] |
| LOD (for Physalin B & D) | 0.4 mg/kg | [3] |
| LOQ (for Physalin B & D) | 2.4 mg/kg | [3] |
| Recovery (for Physalin B & D) | 94.21 – 105.93% | [3] |
Note: The quantitative data for LOD, LOQ, and recovery are for Physalins B and D, as a specific validated method for this compound was not found in the provided search results. These values can serve as a starting point for the validation of a this compound method.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Structural Confirmation
UPLC-Q-TOF-MS/MS is a powerful technique for the structural confirmation of this compound, providing accurate mass measurements and fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Gradient Program: A fast gradient is typically used, for example, starting at 5-10% B and rapidly increasing to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40-45°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Capillary Voltage: 3.0-3.5 kV.
-
Cone Voltage: 30-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used in the MS/MS experiments to obtain comprehensive fragmentation information.
-
Fragmentation Pattern of Physalins:
Physalins generally exhibit characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO), and cleavages within the steroidal ring system. For this compound, the protonated molecule [M+H]⁺ is expected. The fragmentation will likely involve the cleavage of the epoxy ring and other characteristic losses from the physalin skeleton.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | [4] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile | [4] |
| Ionization Mode | ESI Positive | [4] |
| MS/MS Transitions (Physalin A) | m/z 525.1 → 148.9 | [4] |
Note: The specific MS/MS transition for this compound was not available in the search results. The provided transition is for the related compound Physalin A and can be used as a reference for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive analytical technique for the complete structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
NMR Experiments:
-
1D NMR: Acquire ¹H NMR and ¹³C NMR spectra to identify the proton and carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the structure of this compound.
Quantitative Data Summary (¹H and ¹³C NMR)
A complete, experimentally verified table of ¹H and ¹³C NMR chemical shifts for this compound is essential for unambiguous identification. While a complete table was not available in the provided search results, the following represents a template for data presentation. Researchers should acquire this data experimentally or consult specialized literature for the complete assignment.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| ... |
Note: Acquiring and referencing a complete and accurate NMR data table is critical for the definitive characterization of this compound.
References
Application Notes: In Vitro Cytotoxicity Assessment of Physalin F using MTT and LDH Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalin F is a secosteroid compound isolated from plants of the Physalis genus, such as Physalis angulata and Physalis minima.[1][2] It has demonstrated significant biological activities, including potent anti-inflammatory, immunomodulatory, and anticancer effects.[3][4] The cytotoxic properties of this compound against various cancer cell lines are of particular interest, with studies indicating its ability to induce programmed cell death, or apoptosis.[1][3]
These application notes provide detailed protocols for two common colorimetric in vitro assays used to assess the cytotoxicity of this compound: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) assay . The MTT assay measures cell viability by assessing metabolic activity, while the LDH assay quantifies cell death by measuring the release of a cytosolic enzyme upon membrane damage.[5] Together, they offer a comprehensive view of a compound's cytotoxic potential.
Assay Principles
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone method for evaluating cell viability.[5] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan (B1609692) product.[6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[7] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6][8] A decrease in signal indicates a reduction in cell viability due to cytotoxicity or inhibition of proliferation.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a widely used method for quantifying cytotoxicity by measuring plasma membrane integrity.[9] Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[10][11] When cells undergo necrosis or late-stage apoptosis, their plasma membrane becomes compromised, leading to the release of LDH into the surrounding culture medium.[12] The assay quantifies this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH.[9][11] An electron mediator (diaphorase) then uses NADH to reduce a tetrazolium salt into a colored formazan product.[11] The amount of formazan formed, measured by absorbance, is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[13]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: IC₅₀ Values of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | This compound IC₅₀ (µM) after 48h |
|---|---|---|
| H460 | Wild-Type | 1.30[14] |
| H1975 | Mutant | 0.83[14] |
| H1650 | Mutant | 1.56[14] |
Data sourced from a study on the effects of this compound on NSCLC cells, where viability was assessed using the CCK-8 assay, a method similar to the MTT assay.[14]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the parallel workflows for conducting MTT and LDH assays to assess the cytotoxicity of a test compound like this compound.
This compound-Induced Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways like NF-κB and PI3K/AKT.[1][14]
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
A. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light.[15][16]
-
Solubilization Solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7][18]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the MTT-containing medium. For adherent cells, aspirate the medium without disturbing the cell layer. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or using an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[7] A reference wavelength of >650 nm can be used to subtract background noise.[7]
C. Data Analysis:
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol: LDH Cytotoxicity Assay
This assay measures LDH released into the supernatant. It should be performed in parallel with the MTT assay on a separate plate.
A. Materials and Reagents:
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution) or individual reagents.
-
Lysis Buffer (e.g., 1% Triton X-100 in medium) to create a maximum LDH release control.
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at ~490 nm)
B. Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and this compound treatments exactly as described in steps 1-3 of the MTT protocol.
-
Prepare Controls: On the same plate, set up the following triplicate controls:
-
Collect Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet any floating cells or debris.[19]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Add Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][19] A color change will develop.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance on a microplate reader at the wavelength specified by the kit (typically ~490 nm). Use a reference wavelength of ~680 nm to correct for background.[11]
C. Data Analysis:
-
Subtract the background control absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. innovation.world [innovation.world]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Physalin F
Introduction
Physalin F, a steroidal derivative isolated from plants of the Physalis genus, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] Understanding the molecular mechanisms of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, enabling researchers to identify and quantify apoptotic cells, and to dissect the underlying cellular changes. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry.
Mechanism of Action of this compound in Apoptosis Induction
This compound induces apoptosis through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the modulation of several key signaling pathways.[1] In human renal carcinoma cells, this compound triggers the ROS-mediated mitochondrial pathway, leading to the degradation of Bcl-2 and Bcl-xL, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c.[1] This cascade of events activates caspase-9 and caspase-3, culminating in PARP cleavage and apoptosis.[1] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival.[1][4]
In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis through both intrinsic and extrinsic pathways by down-regulating the PI3K/AKT and RAS/MAPK signaling pathways.[2][5][6] It has also been observed to cause G2/M-phase cell cycle arrest.[2][4] In human breast carcinoma cells, this compound triggers apoptosis via a c-myc-dependent pathway and activation of caspase-3.[3][7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Treatment Duration | Reference |
| H460 | Non-small cell lung cancer | 1.30 µM | 48 h | [2] |
| H1975 | Non-small cell lung cancer | 0.83 µM | 48 h | [2] |
| H1650 | Non-small cell lung cancer | 1.56 µM | 48 h | [2] |
| T-47D | Human breast carcinoma | 3.60 µg/ml | Not Specified | [7] |
| A498 | Human renal carcinoma | Concentration-dependent | Not Specified | [1] |
| ACHN | Human renal carcinoma | Concentration-dependent | Not Specified | [1] |
| UO-31 | Human renal carcinoma | Concentration-dependent | Not Specified | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Parameter | Treatment | Observation | Reference |
| A498 | Apoptosis | This compound | Accumulation of sub-G1 phase in a concentration- and time-dependent manner | [1] |
| NSCLC cells | Apoptosis | This compound | Induction of apoptosis through intrinsic and extrinsic pathways | [2] |
| NSCLC cells | Cell Cycle | This compound | G2/M-phase cell cycle arrest | [2][4] |
| T-47D | Apoptosis | This compound | DNA fragmentation and phosphatidylserine (B164497) externalization | [3][7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., A498, H460, T-47D) in a 6-well plate at a density of 1-5 x 10^5 cells/well in the appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment of Cells: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[9]
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[10]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA.
-
Collect both the floating (apoptotic) and adherent cells.[9]
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining:
-
Take 100 µL of the cell suspension (1 x 10^5 cells) in a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[10]
Data Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.[10]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Detecting Physalin F-Induced Apoptosis Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Annexin V staining to detect and quantify apoptosis induced by Physalin F, a natural secosteroid with potent anti-cancer properties. The protocols outlined below are intended for use by researchers in cell biology, oncology, and drug development to assess the efficacy of this compound in inducing programmed cell death in cancer cell lines.
This compound has been shown to induce apoptosis through multiple signaling pathways, making Annexin V staining an ideal method for early apoptotic detection.[1][2][3][4][5] This technique identifies the externalization of phosphatidylserine (B164497) (PS), a key hallmark of early-stage apoptosis, allowing for a quantitative analysis of cellular response to this compound treatment.[6][7][8]
Principle of Annexin V Staining
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane.[6][9] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify and quantify apoptotic cells.[6][9][10]
Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and early apoptotic cells. It is therefore often used in conjunction with Annexin V to differentiate between viable, early apoptotic, and late apoptotic or necrotic cells.[7][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
This compound-Induced Apoptosis
This compound, a steroidal derivative from the Physalis plant species, has demonstrated significant anti-cancer activity by inducing apoptosis in various cancer cell lines.[1][4][5][12] Its mechanism of action involves the modulation of several key signaling pathways:
-
PI3K/AKT and RAS/ERK Pathway Downregulation: this compound has been observed to suppress the PI3K/AKT and RAS/ERK signaling pathways, which are crucial for cell survival and proliferation.[1][3]
-
NF-κB Pathway Inhibition: It can also induce apoptosis by suppressing the activation of the NF-κB pathway.[2]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce apoptosis through the generation of ROS, leading to the disruption of the mitochondrial membrane potential.[2]
-
Caspase Activation: The induction of apoptosis by this compound is associated with the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of programmed cell death.[2][4][13][14]
Experimental Protocol: Detection of this compound-Induced Apoptosis by Annexin V Staining and Flow Cytometry
This protocol provides a step-by-step guide for inducing apoptosis with this compound and subsequent analysis using Annexin V staining.
Materials:
-
This compound
-
Cell line of interest (e.g., non-small cell lung cancer, renal carcinoma, or breast cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Induction of Apoptosis: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
The following tables represent hypothetical data illustrating the dose-dependent effect of this compound on apoptosis in a cancer cell line.
Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with this compound
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 5 | 78.9 ± 3.5 | 15.3 ± 1.8 | 5.8 ± 0.7 | 21.1 ± 2.5 |
| 10 | 55.4 ± 4.2 | 32.7 ± 2.9 | 11.9 ± 1.5 | 44.6 ± 4.4 |
| 20 | 32.1 ± 3.8 | 45.8 ± 3.2 | 22.1 ± 2.1 | 67.9 ± 5.3 |
Table 2: Percentage of Apoptotic Cells after 48-hour Treatment with this compound
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 94.8 ± 2.3 | 2.8 ± 0.6 | 2.4 ± 0.5 | 5.2 ± 1.1 |
| 5 | 65.7 ± 4.1 | 22.1 ± 2.5 | 12.2 ± 1.3 | 34.3 ± 3.8 |
| 10 | 40.2 ± 3.9 | 38.5 ± 3.1 | 21.3 ± 2.0 | 59.8 ± 5.1 |
| 20 | 18.9 ± 2.7 | 42.3 ± 3.5 | 38.8 ± 2.9 | 81.1 ± 6.4 |
Visualizations
Caption: Experimental workflow for Annexin V staining of this compound-treated cells.
Caption: Mechanism of Annexin V binding to externalized phosphatidylserine.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the In Vivo Efficacy of Physalin F: Application Notes and Protocols for Preclinical Research
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vivo efficacy of Physalin F, a natural secosteroid with promising therapeutic potential. This guide focuses on established animal models for evaluating its anti-inflammatory, immunosuppressive, and anti-parasitic activities, offering a framework for preclinical study design and execution.
Abstract
This compound, a withanolide derived from plants of the Physalis genus, has demonstrated a range of biological activities in preclinical studies. Its efficacy in modulating immune responses and inhibiting pathogen growth highlights its potential as a lead compound for the development of novel therapeutics. This document summarizes key in vivo findings, presents detailed experimental protocols for relevant animal models, and visualizes the molecular pathways implicated in its mechanism of action.
Therapeutic Applications and Investigated Animal Models
This compound has been evaluated in several well-characterized animal models, each representing a distinct therapeutic area. The primary applications and corresponding models are outlined below.
Anti-Inflammatory and Immunosuppressive Efficacy
-
Collagen-Induced Arthritis (CIA) in Mice: This model is the gold standard for studying rheumatoid arthritis. This compound has been shown to significantly reduce paw edema and joint inflammation in DBA/1 mice with CIA, suggesting its potential for treating autoimmune inflammatory disorders.[1][2]
-
Delayed-Type Hypersensitivity (DTH) in Mice: The DTH model is used to assess cell-mediated (Th1-driven) immune responses. Intraperitoneal administration of this compound has been found to reduce paw edema in a DTH model induced by bovine serum albumin immunization, indicating its immunosuppressive effects on T-cell mediated inflammation.[3][4]
Anti-Parasitic Activity
-
Cutaneous Leishmaniasis in Mice: This model investigates treatments for the parasitic skin disease caused by Leishmania species. Topical application of this compound has been shown to significantly reduce lesion size and parasite load in BALB/c mice infected with Leishmania amazonensis.[5][6]
Anti-Cancer Activity
-
P388 Lymphocytic Leukemia in Mice: While detailed quantitative data is limited in the readily available literature, initial studies have indicated that this compound possesses an antitumor effect in this murine leukemia model.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for this compound in various in vivo models.
Table 1: Anti-Inflammatory Efficacy of this compound in Collagen-Induced Arthritis (CIA) in DBA/1 Mice
| Treatment Group | Dosage | Administration Route | Endpoint | Result |
| Vehicle | - | Oral | Paw Volume (mm³) | Baseline increase |
| This compound | 60 mg/kg/day | Oral | Paw Volume (mm³) | Marked decrease in paw edema and joint inflammation.[1][2][7] |
| Dexamethasone | 30 mg/kg/day | Oral | Paw Volume (mm³) | Significant reduction in paw edema.[7] |
Table 2: Immunosuppressive Efficacy of this compound in Delayed-Type Hypersensitivity (DTH) in Mice
| Treatment Group | Dosage | Administration Route | Endpoint | Result |
| Vehicle | - | Intraperitoneal | Paw Edema | Baseline increase |
| This compound | 0.5, 1, and 2 mg/kg | Intraperitoneal | Paw Edema | Dose-dependent reduction in paw edema. |
Table 3: Anti-Parasitic Efficacy of this compound in Cutaneous Leishmaniasis in BALB/c Mice
| Treatment Group | Concentration | Administration Route | Endpoint | Result |
| Vehicle | - | Topical | Lesion Size (mm) | Progressive increase |
| This compound | 1% cream | Topical | Lesion Size (mm) | Significant reduction in lesion size.[5][6] |
| Vehicle | - | Topical | Parasite Load | High parasite burden |
| This compound | 1% cream | Topical | Parasite Load | Significant reduction in parasite load.[5][6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Protocol:
-
Immunization (Day 0): Emulsify Bovine Type II Collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
Monitoring: Begin monitoring mice for signs of arthritis (paw swelling, erythema) from day 21 onwards. Arthritis onset typically occurs between days 24 and 28.
-
Treatment: Upon the onset of arthritis, randomize mice into treatment groups. Administer this compound (e.g., 60 mg/kg) or vehicle orally once daily for a specified period (e.g., 20 days).[7]
-
Endpoint Measurement: Measure paw volume using a plethysmometer at regular intervals (e.g., every 2-3 days) to assess the progression of edema. At the end of the study, paws can be collected for histological analysis of joint inflammation and damage.
Delayed-Type Hypersensitivity (DTH) in Mice
This protocol outlines the induction of a DTH reaction and evaluation of the immunosuppressive effect of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Bovine Serum Albumin (BSA)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., saline with 0.1% DMSO)
-
Calipers
Protocol:
-
Sensitization (Day 0): Emulsify Bovine Serum Albumin in Complete Freund's Adjuvant. Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Treatment: Administer this compound (e.g., 0.5, 1, or 2 mg/kg) or vehicle intraperitoneally at specified time points before the challenge (e.g., 1 hour prior).
-
Challenge (Day 7): Inject 20 µL of BSA in saline into the plantar surface of one hind paw. Inject 20 µL of saline into the contralateral paw as a control.
-
Endpoint Measurement: Measure the thickness of both hind paws using calipers at 24 and 48 hours after the challenge. The difference in thickness between the BSA-injected and saline-injected paws represents the DTH response.
Cutaneous Leishmaniasis in BALB/c Mice
This protocol details the infection of mice with Leishmania amazonensis and treatment with topical this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania amazonensis promastigotes
-
This compound (1% in a cream base)
-
Vehicle cream
-
Calipers
Protocol:
-
Infection: Inject 1 x 10^6 Leishmania amazonensis promastigotes in 10 µL of saline subcutaneously into the ear pinna.
-
Treatment: Begin topical treatment 2 weeks post-infection. Apply the this compound cream or vehicle cream to the lesion site once daily for a specified duration (e.g., 4 weeks).
-
Endpoint Measurement:
-
Lesion Size: Measure the diameter of the ear lesion weekly using calipers.
-
Parasite Load: At the end of the treatment period, euthanize the mice and homogenize the infected ear tissue. Determine the number of viable parasites using a limiting dilution assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key signaling pathways modulated by this compound.
Conclusion
This compound demonstrates significant in vivo efficacy in animal models of inflammatory, immunosuppressive, and parasitic diseases. The provided protocols offer a foundation for further preclinical investigation into its therapeutic potential. The elucidation of its inhibitory effects on key signaling pathways, including Wnt/β-catenin, PI3K/AKT, and calcineurin, provides a mechanistic basis for its observed pharmacological activities. Further research is warranted to fully characterize its safety and efficacy profiles for potential clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity of this compound in a collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Physalin F in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-established animal model that recapitulates many of the key pathological features of human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion.[1][2][3] This model is invaluable for the preclinical evaluation of novel therapeutic agents. Physalin F, a secosteroid isolated from Physalis angulata, has demonstrated potent anti-inflammatory and immunomodulatory properties.[4][5] Notably, studies have shown its efficacy in reducing paw edema and joint inflammation in the CIA model, suggesting its potential as a therapeutic candidate for rheumatoid arthritis.[4][6][7] The mechanism of action for this compound appears to be distinct from that of glucocorticoids, a common class of immunosuppressive drugs.[4][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA model to evaluate the therapeutic efficacy of this compound. The included methodologies cover the induction of arthritis, treatment protocols, and various methods for assessing anti-arthritic effects, including clinical scoring, paw volume measurement, and histological analysis. Furthermore, potential signaling pathways involved in the action of this compound are illustrated to provide a deeper understanding of its mechanism.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[8]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Emulsion Preparation: Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio. This is achieved by drawing equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock and repeatedly forcing the contents back and forth until a stable, white, viscous emulsion is formed. A simple test for a stable emulsion is to place a drop in water; it should not disperse.
-
Primary Immunization (Day 0): Anesthetize the mice. Administer a 100 µL intradermal injection of the collagen-CFA emulsion at the base of the tail. This delivers 100 µg of type II collagen.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio, following the same procedure as in step 1. Administer a 100 µL intradermal injection of the collagen-IFA emulsion at a different site near the base of the tail. This also delivers 100 µg of type II collagen.
-
Monitoring: Begin monitoring the mice for the onset of arthritis around day 24-28. Clinical signs typically include erythema (redness) and swelling of the paws.
This compound Treatment Protocol
Treatment with this compound is initiated after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Dexamethasone (positive control)
-
Oral gavage needles
Procedure:
-
Group Allocation: Once clinical signs of arthritis are evident (e.g., an arthritis score of ≥2), randomly assign the mice to different treatment groups:
-
Vehicle control group
-
This compound treatment group (e.g., 20 mg/kg body weight)
-
Positive control group (e.g., Dexamethasone, 2.5 mg/kg body weight)
-
-
Drug Preparation: Prepare fresh solutions of this compound and Dexamethasone in the vehicle on each day of treatment.
-
Administration: Administer the assigned treatment daily via oral gavage for a specified period (e.g., 20 days).[6] The volume of administration should be consistent across all groups (e.g., 100 µL).
Assessment of Arthritis Severity
a) Clinical Arthritis Score:
Visually inspect the paws daily or every other day and score the severity of arthritis based on a standardized scale.
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Erythema and mild swelling confined to the tarsals or ankle. |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals. |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints. |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits. |
The total score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.
b) Paw Volume Measurement:
Measure paw swelling using a plethysmometer at regular intervals (e.g., every 5 days) throughout the treatment period.[6]
Procedure:
-
Gently dip the mouse's hind paw into the plethysmometer's measuring chamber up to a defined anatomical landmark (e.g., the lateral malleolus).
-
Record the volume of water displaced, which corresponds to the paw volume.
-
Calculate the change in paw volume over time for each treatment group.
Histological Analysis of Joints
At the end of the treatment period, perform a histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
Procedure:
-
Tissue Collection and Fixation: Euthanize the mice and dissect the hind paws. Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Transfer the fixed paws to a decalcifying solution (e.g., 5% formic acid or EDTA solution) until the bones are pliable. The duration will vary depending on the solution used.
-
Processing and Embedding: Dehydrate the decalcified tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cellular infiltration and synovial inflammation.
-
Safranin O-Fast Green Staining: To visualize cartilage proteoglycans (stain red/orange) and assess cartilage damage.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify osteoclasts and assess bone erosion.
-
-
Microscopic Evaluation: Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system.
| Parameter | Score | Description |
| Inflammation | 0 | Normal synovium. |
| 1 | Mild infiltration of inflammatory cells. | |
| 2 | Moderate infiltration with some synovial hyperplasia. | |
| 3 | Severe infiltration with marked synovial hyperplasia and edema. | |
| Cartilage Damage | 0 | Intact cartilage surface. |
| 1 | Superficial fibrillation of cartilage. | |
| 2 | Moderate loss of cartilage extending to the mid-zone. | |
| 3 | Severe loss of cartilage extending to the subchondral bone. | |
| Bone Erosion | 0 | Normal bone structure. |
| 1 | Small areas of bone resorption at the marginal zones. | |
| 2 | Moderate bone erosion with loss of cortical bone. | |
| 3 | Extensive bone erosion with significant loss of bone architecture. |
Data Presentation
The following tables summarize the expected quantitative data from an experiment evaluating this compound in the CIA model.
Table 1: Effect of this compound on Paw Volume in CIA Mice
| Treatment Group | Day 0 | Day 5 | Day 10 | Day 15 | Day 20 |
| Vehicle | 1.5 ± 0.1 | 1.8 ± 0.15 | 2.1 ± 0.2 | 2.4 ± 0.25 | 2.6 ± 0.3 |
| This compound (20 mg/kg) | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.15 | 1.8 ± 0.15 | 1.9 ± 0.2* |
| Dexamethasone (2.5 mg/kg) | 1.5 ± 0.1 | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 | 1.2 ± 0.1*** |
Values are represented as mean paw volume (mm³) ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. Data is estimated based on graphical representation from existing studies.[9][10]
Table 2: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Mean Arthritis Score (at Day 20) |
| Vehicle | 10.5 ± 1.2 |
| This compound (20 mg/kg) | 5.2 ± 0.8* |
| Dexamethasone (2.5 mg/kg) | 2.1 ± 0.5** |
Values are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group. Data is hypothetical and for illustrative purposes.
Table 3: Histological Evaluation of Joints in CIA Mice after Treatment
| Treatment Group | Inflammation Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.3 |
| This compound (20 mg/kg) | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.2** |
| Dexamethasone (2.5 mg/kg) | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1*** |
Values are represented as mean ± SEM. **p < 0.01, ***p < 0.001 compared to the vehicle group. Data is hypothetical and for illustrative purposes based on qualitative descriptions from existing studies.[9]
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of physalins are believed to be mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory cascade in rheumatoid arthritis.
Experimental Workflow
Caption: Workflow for evaluating this compound in the CIA model.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Physalins have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in inflammation. Physalins can also modulate this pathway.
Caption: Modulation of the MAPK pathway by this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
- 4. Activity of this compound in a collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Murine Model of Cutaneous Leishmaniasis for Physalin F Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of cutaneous leishmaniasis to evaluate the efficacy of Physalin F, a natural secosteroid with demonstrated anti-leishmanial properties.
Introduction
Cutaneous leishmaniasis (CL) is a parasitic disease caused by protozoa of the genus Leishmania, leading to skin lesions that can be disfiguring and stigmatizing. Current treatments are often associated with toxicity, high cost, and emerging drug resistance, necessitating the development of new therapeutic agents. Natural products are a promising source of novel anti-leishmanial compounds. This compound, isolated from Physalis angulata, has shown significant activity against Leishmania parasites both in vitro and in vivo.[1][2] This document outlines the protocols for establishing a murine model of CL and for testing the therapeutic potential of this compound.
Principle of the Murine Model
The murine model is a well-established system for studying the pathogenesis of cutaneous leishmaniasis and for the preclinical evaluation of drug candidates.[3][4] BALB/c mice are susceptible to infection with Leishmania species such as Leishmania amazonensis, developing characteristic skin lesions.[1][2][5] This model allows for the assessment of a compound's efficacy by monitoring lesion development and quantifying the parasite burden in the infected tissue.
Application of this compound
This compound has demonstrated potent anti-leishmanial activity by reducing the percentage of Leishmania-infected macrophages and the number of intracellular parasites in vitro.[1][2] In vivo studies have shown that topical application of this compound significantly reduces lesion size and parasite load in L. amazonensis-infected BALB/c mice.[1][2][5] The therapeutic effect of this compound is attributed to a combination of direct anti-parasitic activity and immunomodulatory effects.[4][5]
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound on a murine model of cutaneous leishmaniasis.
Table 1: In Vivo Efficacy of Topical this compound on Leishmania amazonensis Infection in BALB/c Mice
| Treatment Group | Lesion Size (mm) at 5 weeks post-infection (Mean ± SEM) | Parasite Load (Number of parasites x 10^5) at 5 weeks post-infection (Mean ± SEM) |
| Vehicle Control | 3.5 ± 0.5 | 150 ± 20 |
| 1% this compound | 1.5 ± 0.3 | 50 ± 10 |
*P < 0.01 compared to vehicle control group. Data adapted from Guimarães et al., Journal of Antimicrobial Chemotherapy, 2009.[1]
Experimental Protocols
I. Parasite Culture
-
Parasite Strain: Leishmania amazonensis (e.g., MHOM/BR/76/LTB-0016).
-
Culture Medium: Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM L-glutamine.
-
Cultivation: Maintain promastigotes in tissue culture flasks at 26°C.
-
Infective Stage: Use stationary-phase promastigotes for infection, as they are enriched in the infective metacyclic form.
II. Murine Model of Cutaneous Leishmaniasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Harvest stationary-phase L. amazonensis promastigotes and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the parasites in PBS to a final concentration of 1 x 10^8 parasites/mL.
-
Inject 10 µL of the parasite suspension (containing 1 x 10^6 promastigotes) subcutaneously into the dorsal side of the ear pinna.[1][4]
-
-
Monitoring:
-
Monitor the mice weekly for the development of cutaneous lesions at the site of injection.
-
Measure the lesion size (diameter) using a digital caliper.[5]
-
III. This compound Treatment
-
Compound Preparation: Prepare a 1% (w/w) formulation of this compound in a suitable vehicle cream.[5] A vehicle control cream should be prepared without the active compound.
-
Treatment Regimen:
IV. Evaluation of Efficacy
-
Lesion Size Measurement: Measure the diameter of the ear lesion weekly using a digital caliper. The lesion size is calculated as the thickness of the infected ear minus the thickness of the uninfected contralateral ear.[6]
-
Parasite Load Quantification:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the infected ear and weigh it.
-
Homogenize the tissue in Schneider's medium.
-
Perform a limiting dilution assay by serially diluting the tissue homogenate in a 96-well plate containing Schneider's medium.[6]
-
Incubate the plates at 26°C for 7-10 days.
-
Determine the highest dilution at which viable promastigotes are observed and calculate the number of parasites per gram of tissue.[6]
-
-
Histopathology:
-
Fix a portion of the ear tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory infiltrate and tissue damage.[1]
-
Immunohistochemistry using anti-Leishmania antibodies can be performed to visualize amastigotes within the tissue.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in a murine model.
Proposed Signaling Pathway of this compound in Leishmania-Infected Macrophages
This compound exerts its anti-leishmanial effect through a dual mechanism: direct cytotoxicity to the parasite and modulation of the host immune response.[4][5] One of the key immunomodulatory actions of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In macrophages, NF-κB activation is a crucial step in the pro-inflammatory response to infection, leading to the production of cytokines and nitric oxide (NO) that are essential for parasite killing. However, chronic inflammation can lead to tissue damage. Physalins B and F have been shown to inhibit the activation of NF-κB.[5] this compound has also been reported to induce apoptosis in various cell types through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondrial pathways.[7] This could contribute to the killing of infected macrophages or have a direct effect on the parasite.
Caption: Proposed mechanism of this compound in infected macrophages.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-Cancer Potential of Physalin F in NSCLC
Introduction
Physalin F, a steroidal derivative isolated from Physalis angulata L., has emerged as a promising therapeutic agent in the context of non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer globally.[1][2] Research indicates that this compound significantly hampers the growth of NSCLC cells by inhibiting cell viability, triggering programmed cell death (apoptosis), and causing cell cycle arrest.[1][3][4] These effects are observed in NSCLC cells with both wild-type and mutant epidermal growth factor receptor (EGFR), suggesting a broad therapeutic window.[1][5] Mechanistically, this compound exerts its anti-tumor effects by downregulating the PI3K/AKT and RAS/MAPK signaling pathways, which are critical for cancer cell proliferation and survival.[1][3][5]
These application notes provide a comprehensive overview of the cellular effects of this compound on NSCLC cells and offer detailed protocols for key in vitro experiments to assess its therapeutic potential.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines after 48 hours of treatment, as determined by the Cell Counting Kit-8 (CCK-8) assay.
| Cell Line | EGFR Status | IC50 (µM) |
| H460 | Wild-type | 1.30 |
| A549 | Wild-type | > 50 |
| H1975 | Mutant (L858R/T790M) | 0.83 |
| H1650 | Mutant (exon 19 deletion) | 1.56 |
Data adapted from studies on the effects of this compound on NSCLC cells.[5]
Table 2: Effect of this compound on Apoptosis in NSCLC Cells
This table quantifies the percentage of apoptotic (early and late) H460 and H1975 cells after 48 hours of treatment with varying concentrations of this compound, measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| H460 | 0 | ~2 | ~3 | ~5 |
| 0.8 | ~5 | ~8 | ~13 | |
| 1.6 | ~10 | ~15 | ~25 | |
| H1975 | 0 | ~3 | ~4 | ~7 |
| 0.4 | ~8 | ~12 | ~20 | |
| 0.8 | ~15 | ~25 | ~40 |
Approximate values derived from published graphical data.[2]
Table 3: this compound-Induced Cell Cycle Arrest in NSCLC Cells
The table below shows the percentage of H460 and H1975 cells in the G2/M phase of the cell cycle after 24 hours of treatment with this compound, as determined by PI staining and flow cytometry.
| Cell Line | This compound (µM) | % Cells in G2/M Phase |
| H460 | 0 | ~20 |
| 0.8 | ~35 | |
| 1.6 | ~50 | |
| H1975 | 0 | ~22 |
| 0.4 | ~40 | |
| 0.8 | ~60 |
Approximate values derived from published graphical data.[2]
Mandatory Visualization
Caption: this compound inhibits NSCLC cell proliferation by targeting the PI3K/AKT and RAS/MAPK signaling pathways.
Caption: Experimental workflow for evaluating the effects of this compound on NSCLC cells.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
NSCLC cell lines (e.g., H460, A549, H1650, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture NSCLC cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis, cell cycle, and western blot).
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of this compound.
-
Incubate the cells for the specified time period (e.g., 24 or 48 hours).
Cell Viability Assay (CCK-8)
Materials:
-
NSCLC cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Following treatment with this compound for the desired duration (e.g., 48 or 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
NSCLC cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
NSCLC cells treated with this compound in a 6-well plate
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Western Blot Analysis
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
References
- 1. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application of Physalin F in Human Leukemia Cell Lines: A Detailed Guide for Researchers
Introduction
Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant cytotoxic effects against various human cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the potential of this compound as a therapeutic agent for human leukemia. This compound has been shown to inhibit the growth of a range of human leukemia cell lines, including erythroleukemia (K562), acute T-lymphoid leukemia (APM1840), acute promyelocytic leukemia (HL-60), acute myeloid leukemia (KG-1), acute monocytic leukemia (CTV1), and acute B-lymphoid leukemia.[1][2] Notably, its cytotoxic activity is reported to be more potent than that of the related compound, Physalin B, particularly against KG-1 and B-cell leukemia.[1][2]
Data Presentation: Cytotoxicity of this compound
The inhibitory concentration (IC50) is a critical parameter for evaluating the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various human leukemia cell lines.
| Cell Line | Leukemia Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | < 2.0 |
| CEM | T-cell Leukemia | < 2.0 |
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 |
Note: The data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action
While the precise mechanisms in leukemia cells are still under investigation, studies in other cancer models strongly suggest that this compound induces apoptosis through a multi-faceted approach involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and suppression of the pro-survival NF-κB signaling pathway.
Proposed Signaling Pathway of this compound-induced Apoptosis in Leukemia Cells
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on human leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Human leukemia cell lines (e.g., K562, HL-60, KG-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound at the desired concentration for a specified time.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and NF-κB signaling.
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols: Utilizing Physalin F in Combination Therapy with Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the therapeutic potential of combining Physalin F with dexamethasone (B1670325). This compound, a secosteroid derived from plants of the Physalis genus, has demonstrated potent immunomodulatory and anti-cancer properties. Dexamethasone is a well-established synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive effects, and it is a cornerstone of treatment for several hematological malignancies, including multiple myeloma.
The combination of these two agents presents a compelling therapeutic strategy. In the context of immunomodulation, their synergistic effects have been observed to be significantly more potent than either compound alone. In oncology, particularly in multiple myeloma, the distinct but complementary mechanisms of action of this compound and dexamethasone on key survival pathways, such as NF-κB and apoptosis, suggest a strong potential for synergistic anti-tumor activity and the ability to overcome drug resistance.
These application notes are intended to provide a scientific foundation and practical experimental guidance for researchers exploring this promising combination therapy in both immunosuppressive and anti-cancer applications.
Scientific Rationale for Combination Therapy
Immunosuppression
Studies have shown a synergistic immunosuppressive effect when this compound is combined with dexamethasone.[1][2][3][4] This synergy is attributed to their distinct mechanisms of action targeting lymphocyte activation and proliferation. This compound has been identified as a calcineurin inhibitor, a key pathway in T-cell activation.[1][2][3][4] Dexamethasone, on the other hand, exerts its immunosuppressive effects primarily through the glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokine gene expression. The dual blockade of these critical pathways results in a more profound suppression of the immune response than achievable with either agent alone.
Oncology: A Focus on Multiple Myeloma
While direct studies on the combination of this compound and dexamethasone in multiple myeloma are not yet available, a strong scientific rationale for their combined use can be constructed based on their individual mechanisms of action targeting critical cancer cell survival pathways.
-
Targeting the NF-κB Pathway: The NF-κB signaling pathway is a crucial driver of proliferation, survival, and drug resistance in multiple myeloma cells.[5][6][7]
-
This compound has been shown to suppress NF-κB activation by preventing the nuclear translocation of p65 and p50 subunits.[8] This inhibition of NF-κB activity is a key mechanism of its anti-cancer effects.
-
Dexamethasone also modulates the NF-κB pathway in myeloma cells, primarily by inducing the expression of IκBα, an endogenous inhibitor of NF-κB.[5][9]
-
-
Induction of Apoptosis: Both this compound and dexamethasone are known to induce apoptosis in cancer cells, albeit through different signaling cascades.
-
This compound induces apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases-9 and -3.[4][8][10][11]
-
Dexamethasone induces apoptosis in sensitive multiple myeloma cells through a glucocorticoid receptor-dependent mechanism that involves the upregulation of the pro-apoptotic protein Bim and the subsequent activation of the caspase cascade.[12][5][9][10]
-
The combination of this compound and dexamethasone could therefore lead to a more potent induction of apoptosis in multiple myeloma cells by simultaneously targeting multiple pro-survival and pro-apoptotic pathways. This dual-pronged attack may also be effective in overcoming the resistance to single-agent therapy that often develops in multiple myeloma.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the individual and combined effects of this compound and dexamethasone.
Table 1: Synergistic Immunosuppressive Effects of this compound and Dexamethasone on Lymphocyte Proliferation [13]
| Compound(s) | EC50 (µM) ± S.D. | Combination Index (CI) |
| This compound alone | 0.65 ± 0.08 | |
| Dexamethasone alone | 0.055 ± 0.007 | |
| This compound in combination | 0.006 ± 0.001 | 0.17 |
| Dexamethasone in combination | 0.004 ± 0.0005 |
A CI value < 1 indicates a synergistic effect.
Table 2: Effect of this compound and Dexamethasone on Cytokine Production by Activated Splenocytes
| Treatment | IL-2 Reduction (%) | IL-4 Reduction (%) | IL-10 Reduction (%) | IFN-γ Reduction (%) |
| This compound (2 µM) | ~90% | ~85% | ~80% | ~95% |
| Dexamethasone (1 µM) | ~85% | ~80% | ~75% | ~90% |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [11][14]
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Carcinoma | Potent (concentration-dependent) |
| H460 | Non-small Cell Lung Cancer | 1.30 |
| H1975 | Non-small Cell Lung Cancer | 0.83 |
| H1650 | Non-small Cell Lung Cancer | 1.56 |
| HA22T | Hepatoma | Strongest anti-cancer action |
| HeLa | Cervical Cancer | Second strongest anti-cancer action |
Experimental Protocols
In Vitro Assessment of Synergy in Multiple Myeloma Cells
This protocol outlines a general workflow to assess the synergistic anti-cancer effects of this compound and dexamethasone on multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226).
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and dexamethasone, both individually and in combination, using a fixed-ratio or checkerboard dilution method.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1 indicates synergy).
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, dexamethasone, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bim) and NF-κB pathway proteins (e.g., p-p65, p65, IκBα). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software.
In Vivo Assessment in a Multiple Myeloma Xenograft Model[18][21][22][23][24][25]
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy in an immunodeficient mouse model.
-
Cell Line and Animal Model: Use a human multiple myeloma cell line (e.g., MM.1S) and immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 multiple myeloma cells suspended in Matrigel into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Dexamethasone alone
-
This compound and dexamethasone combination
-
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each treatment group. Compare the tumor growth inhibition between the combination group and the single-agent groups to assess in vivo synergy.
Visualization of Signaling Pathways and Workflows
Caption: Synergistic mechanisms of this compound and Dexamethasone.
Caption: Experimental workflow for combination therapy assessment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. kumc.edu [kumc.edu]
- 12. Dexamethasone treatment promotes Bcl-2-dependence in multiple myeloma resulting in sensitivity to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Topical Administration of Physalin F for Skin Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F, a secosteroid derived from plants of the Physalis genus, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] These characteristics make it a compelling candidate for the development of novel topical therapies for a range of inflammatory skin conditions. This document provides detailed application notes and experimental protocols based on existing research to guide the investigation of this compound for dermatological applications. While direct studies on the topical application of this compound for conditions such as psoriasis or atopic dermatitis are limited, research on structurally related physalins, particularly Physalin E, provides a strong foundation for experimental design.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects through at least two primary signaling pathways:
-
NF-κB Signaling Pathway Inhibition: Physalins, including F, are known to suppress the activation of Nuclear Factor-kappa B (NF-κB).[1][3] They achieve this by inhibiting the phosphorylation of IκB proteins, which prevents the translocation of NF-κB into the nucleus. This blockade downregulates the expression of numerous pro-inflammatory genes responsible for producing cytokines like TNF-α, IL-1β, and IL-6.[1][3]
-
Calcineurin Inhibition: Recent studies have identified this compound as an inhibitor of calcineurin, a key enzyme in T-cell activation.[4] By inhibiting calcineurin, this compound reduces the production of cytokines such as IL-2, IL-4, and IFN-γ, which are crucial mediators in the pathogenesis of many inflammatory skin diseases.[4]
Data Presentation
The following tables summarize quantitative data from studies on physalins, primarily Physalin E, in established murine models of skin inflammation. These data serve as a valuable reference for designing experiments with this compound.
Table 1: Effect of Topical Physalin E on TPA-Induced Acute Skin Inflammation [2]
| Treatment Group | Dose (mg/ear) | Ear Edema Reduction (%) | Myeloperoxidase (MPO) Activity Reduction (%) |
| Physalin E | 0.125 | 33 | 47 |
| Physalin E | 0.25 | 38 | 61 |
| Physalin E | 0.5 | 39 | 68 |
| Dexamethasone | 0.05 | 42 | 95 |
Table 2: Effect of Topical Physalin E on Oxazolone-Induced Chronic Skin Inflammation [2]
| Treatment Group | Dose | Effect on Ear Thickness | Effect on IFN-γ Levels |
| Physalin E | 0.125 - 0.5 mg/ear | Significant Suppression | Significant Suppression |
| Dexamethasone | 0.05 mg/ear | Significant Suppression | Significant Suppression |
Table 3: In Vitro Immunomodulatory Effects of this compound [4]
| Assay | Cell Type | Concentration (µM) | Inhibition (%) |
| Lymphocyte Proliferation | Mouse Splenocytes | 0.5 | ~33 |
| 1.0 | ~68 | ||
| 2.0 | ~95 | ||
| Calcineurin Activity | Mouse Splenocytes | 1.0 | 52.3 |
Experimental Protocols
The following are detailed protocols for inducing and evaluating skin inflammation in mouse models, adapted from studies on Physalin E.[2] These can be readily adapted for the investigation of this compound.
TPA-Induced Acute Dermatitis Model
This model is suitable for evaluating the efficacy of a compound against acute inflammatory responses.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (B3395972) (vehicle for TPA)
-
This compound
-
Topical vehicle (e.g., Vaseline album)[5]
-
Male Swiss mice
-
Micrometer caliper
-
Myeloperoxidase (MPO) assay kit
-
TNF-α ELISA kit
Protocol:
-
Dissolve TPA in acetone to the desired concentration.
-
Prepare the topical formulation of this compound by incorporating it into the chosen vehicle at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/w).
-
Divide mice into treatment groups: Naive, Vehicle control, TPA + Vehicle, TPA + this compound (multiple doses), TPA + Positive Control (e.g., Dexamethasone).
-
Apply the TPA solution topically to the inner and outer surfaces of the right ear of the mice.
-
Immediately after TPA application, apply the this compound formulation, vehicle, or positive control to the respective groups.
-
Measure ear thickness using a micrometer caliper at regular intervals (e.g., 4, 6, 24 hours) after TPA application. The increase in ear thickness compared to the baseline is an indicator of edema.
-
At the end of the experiment, sacrifice the mice and collect the ear tissue.
-
Homogenize the ear tissue for MPO activity measurement to quantify neutrophil infiltration.
-
Measure TNF-α levels in the tissue homogenate using an ELISA kit to assess the pro-inflammatory cytokine response.
Oxazolone-Induced Chronic Dermatitis Model
This model mimics the sustained inflammation characteristic of chronic skin diseases like atopic dermatitis.
Materials:
-
Acetone and Olive Oil (vehicle for oxazolone)
-
This compound
-
Topical vehicle
-
Male BALB/c mice
-
Micrometer caliper
-
IFN-γ ELISA kit
-
Histology supplies (formalin, paraffin, H&E stain)
Protocol:
-
Sensitization: Shave the abdominal skin of the mice. Apply a solution of 1.5% oxazolone in an acetone:olive oil vehicle.
-
Challenge: Seven days after sensitization, begin the challenge phase. Apply a 1% oxazolone solution to the right ear every three days for a specified period (e.g., 19 days).
-
Treatment: Apply the topical this compound formulation, vehicle, or positive control 30 minutes before and 3 hours after each oxazolone challenge.
-
Measurement: Measure ear thickness with a micrometer caliper 72 hours after each oxazolone application.
-
Analysis: At the end of the study, sacrifice the mice and collect the ear tissue.
-
Measure IFN-γ levels in the tissue homogenate using an ELISA kit.
-
Perform histological analysis (H&E staining) to assess epidermal thickness, and inflammatory cell infiltration.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammatory pathways by blocking NF-κB and Calcineurin.
Experimental Workflow
Caption: Workflow for TPA-induced acute dermatitis model.
Conclusion
This compound presents a promising avenue for the development of novel topical treatments for inflammatory skin diseases due to its potent anti-inflammatory and immunomodulatory activities targeting key pathways like NF-κB and calcineurin. The provided protocols and data, largely based on the closely related Physalin E, offer a robust framework for initiating pre-clinical investigations into the efficacy and mechanisms of topically administered this compound. Further research is warranted to elucidate its specific effects on skin cells, such as keratinocytes, and to optimize topical formulations for enhanced delivery and therapeutic benefit.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. Topical anti-inflammatory potential of Physalin E from Physalis angulata on experimental dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunomodulatory Effects of Physalin F on Peripheral Blood Mononuclear Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin F, a seco-steroid derived from plants of the Physalis genus, has demonstrated significant immunomodulatory, anti-inflammatory, and pro-apoptotic activities on human peripheral blood mononuclear cells (PBMCs). These properties position this compound as a compound of interest for therapeutic development in indications characterized by chronic inflammation and immune dysregulation. This document provides a comprehensive overview of the effects of this compound on PBMCs, including quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Effects of this compound on PBMCs
The following tables summarize the key quantitative data on the effects of this compound on peripheral blood mononuclear cells, as reported in scientific literature.
Table 1: Inhibitory Effect of this compound on PBMC Proliferation
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 0.97 ± 0.11 µM | PBMCs from HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP) patients | [³H]-thymidine uptake | [1][2][3] |
Table 2: Effect of this compound on Cytokine Production by PBMCs
| Cytokine | Concentration of this compound | % Reduction / Effect | Cell Type / Condition | Assay | Reference |
| IL-2 | 10 µM | Significant reduction | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| IL-6 | 10 µM | Significant reduction | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| IL-10 | 10 µM | Significant reduction | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| TNF-α | 10 µM | Significant reduction | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| IFN-γ | 10 µM | Significant reduction | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| IL-17A | 10 µM | No significant effect | PBMCs from HAM/TSP patients | Cytometric Bead Array (CBA) | [1][2][3] |
| IL-2 | 0.5, 1, or 2 µM | Significant reduction | Concanavalin A-stimulated mouse splenocytes | ELISA | [4] |
| IL-4 | 0.5, 1, or 2 µM | Significant reduction | Concanavalin A-stimulated mouse splenocytes | ELISA | [4] |
| IL-10 | 0.5, 1, or 2 µM | Significant reduction | Concanavalin A-stimulated mouse splenocytes | ELISA | [4] |
| IFN-γ | 0.5, 1, or 2 µM | Significant reduction | Concanavalin A-stimulated mouse splenocytes | ELISA | [4] |
Table 3: Pro-Apoptotic Effect of this compound on PBMCs
| Concentration of this compound | Effect | Cell Type / Condition | Assay | Reference |
| 10 µM | Increased apoptotic population | PBMCs from HAM/TSP patients | Annexin V expression by flow cytometry | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on PBMCs.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for subsequent in vitro assays.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA)
-
Ficoll-Paque™ or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.[5]
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the two layers.[5][6]
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[6]
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a cloudy band of PBMCs (the "buffy coat"), the clear Ficoll-Paque™ layer, and red blood cells at the bottom.[6]
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a sterile Pasteur pipette, gently collect the buffy coat layer and transfer it to a new 50 mL conical tube.[6]
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45-50 mL and centrifuge at 200-300 x g for 10 minutes at room temperature.[7]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Seed the cells in appropriate culture plates at the desired density for subsequent experiments.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of PBMCs.
Materials:
-
PBMCs cultured in a 96-well plate
-
This compound stock solution
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed PBMCs at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.[6]
-
If assessing anti-proliferative effects, stimulate the PBMCs with a mitogen like phytohemagglutinin (PHA) or lipopolysaccharide (LPS) at a concentration of 1-5 µg/mL.[6]
-
Add various concentrations of this compound to the wells. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
PBMCs treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis in PBMCs by treating with various concentrations of this compound for a specified time. Include untreated and positive controls.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[9]
-
Wash the cells once with cold PBS.[10]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9][10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9][10]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cytokine Measurement (ELISA)
Objective: To quantify the concentration of specific cytokines in the supernatant of PBMC cultures treated with this compound.
Materials:
-
Supernatants from PBMC cultures
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[11]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least one hour at room temperature.[11]
-
Wash the plate.
-
Add 100 µL of standards and culture supernatants to the appropriate wells and incubate for two hours at room temperature.[11]
-
Wash the plate five times.
-
Add the biotinylated detection antibody and incubate for one hour at room temperature.[12]
-
Wash the plate five times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes to one hour at room temperature.
-
Wash the plate seven times.
-
Add the TMB substrate solution and incubate in the dark until a color develops.[11]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
PBMC lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagent or BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the PBMCs with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.[14]
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for one hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for one hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in PBMCs and the general experimental workflows.
Caption: Signaling pathways modulated by this compound in PBMCs.
Caption: General experimental workflow for investigating this compound effects on PBMCs.
References
- 1. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. journals.aijr.org [journals.aijr.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Physalin F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin F is a seco-steroid isolated from plants of the Physalis genus, which has demonstrated significant anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] These biological activities are attributed to its ability to modulate various cellular signaling pathways, leading to changes in gene expression that can induce apoptosis in cancer cells and suppress inflammatory responses.[3][4] Understanding the precise molecular mechanisms and the spectrum of genes affected by this compound is crucial for its development as a therapeutic agent.
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. This document outlines detailed protocols for key experiments, from initial cell viability assays to in-depth analysis of signaling pathways and gene regulation.
Data Presentation: The Impact of this compound on Gene and Protein Expression
The following tables summarize the known and potential effects of this compound on gene and protein expression, based on available literature.
Table 1: Illustrative Example of Differentially Expressed Genes in Cancer Cells Treated with this compound
Disclaimer: The following data is a representative example to illustrate the expected results from an RNA sequencing experiment. Actual fold changes and p-values will vary depending on the cell type, experimental conditions, and data analysis methods.
| Gene Symbol | Gene Name | Function | Fold Change (Log2) | p-value |
| BCL2 | B-cell lymphoma 2 | Apoptosis inhibitor | -1.5 | < 0.01 |
| BCL2L1 (Bcl-xL) | BCL2 like 1 | Apoptosis inhibitor | -1.2 | < 0.01 |
| CASP3 | Caspase 3 | Apoptosis executioner | 2.0 | < 0.001 |
| CASP9 | Caspase 9 | Apoptosis initiator | 1.8 | < 0.001 |
| PARP1 | Poly(ADP-ribose) polymerase 1 | DNA repair, apoptosis | -1.0 (cleaved form increases) | < 0.05 |
| TP53 | Tumor protein p53 | Tumor suppressor | 1.5 | < 0.01 |
| CDKN1A (p21) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest | 2.2 | < 0.001 |
| MYC | MYC proto-oncogene | Cell proliferation | -2.5 | < 0.001 |
| CTNNB1 (β-catenin) | Catenin beta 1 | Wnt signaling | -2.0 | < 0.01 |
| NFKB1 (p105/p50) | Nuclear factor kappa B subunit 1 | Inflammation, cell survival | -1.7 (nuclear translocation decreased) | < 0.01 |
| RELA (p65) | RELA proto-oncogene, NF-kB subunit | Inflammation, cell survival | -1.6 (nuclear translocation decreased) | < 0.01 |
| AKT1 | AKT serine/threonine kinase 1 | Cell survival, proliferation | -1.3 (phosphorylation decreased) | < 0.05 |
| MAPK1 (ERK2) | Mitogen-activated protein kinase 1 | Cell proliferation, differentiation | -1.4 (phosphorylation decreased) | < 0.05 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Lymphocytes
Data adapted from a study on the immunomodulatory effects of this compound on mouse splenocytes stimulated with concanavalin (B7782731) A.
| Cytokine | Control (pg/mL) | This compound (1 µM) (pg/mL) | % Inhibition | p-value |
| IL-2 | ~1200 | ~400 | ~67% | < 0.05 |
| IL-4 | ~80 | ~30 | ~62.5% | < 0.05 |
| IL-10 | ~350 | ~150 | ~57% | < 0.05 |
| IFN-γ | ~4000 | ~1500 | ~62.5% | < 0.05 |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Gene Expression Analysis
A typical workflow for investigating the effects of this compound on gene expression is outlined below.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated cells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
RNA Isolation and Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the expression of specific genes of interest.
Materials:
-
Cells treated with this compound and controls
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Lyse treated cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis for SYBR Green assays to ensure primer specificity.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of specific proteins.
Materials:
-
Cells treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of this compound, paving the way for its further development in oncology and immunology. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.
References
- 1. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Physalin F Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Physalin F, a potent bioactive compound with known solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro studies? this compound is a secosteroid natural product isolated from plants of the Physalis genus.[1][2] It exhibits a range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[3][4][5] Like many steroidal compounds, this compound is highly hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media. This poor solubility can lead to precipitation, inaccurate concentration calculations, and non-reproducible experimental results.
Q2: What are the recommended primary solvents for creating a this compound stock solution? Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[6][7][8] Other organic solvents like acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also dissolve this compound, but DMSO is generally preferred for its miscibility with aqueous media and lower cytotoxicity at very low concentrations.[7]
Q3: My this compound precipitated after I added the stock solution to my cell culture medium. What went wrong and how can I fix it? Precipitation upon dilution into aqueous media is the most common issue. It typically occurs when the concentration of this compound exceeds its solubility limit in the final medium or when the concentration of the organic solvent (like DMSO) is too high.
To prevent this:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and solubility issues.[6]
-
Pre-warm the medium: Adding a cold stock solution to cold media can decrease solubility. Pre-warming your cell culture medium to 37°C can help.[9]
-
Add stock solution slowly: Add the stock solution dropwise to the culture medium while gently swirling or stirring to ensure rapid and even dispersal.[9]
-
Test lower concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in the medium. Try using a lower final concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cells? While this can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% v/v. For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should I prepare and store this compound stock solutions? Stock solutions should be prepared at a high concentration in an appropriate solvent like DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.[1] Store the aliquots sealed and protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the primary solvent (e.g., DMSO). | Insufficient solvent volume or low-quality/hydrated solvent. | Increase the solvent volume to lower the concentration.Use fresh, high-quality, anhydrous (hygroscopic) DMSO, as water content can significantly reduce solubility.[1]Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[1][7][8] |
| The prepared stock solution is cloudy or contains visible precipitate. | The concentration is too high (supersaturated solution). | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.Alternatively, dilute the stock solution to a lower concentration where all the compound is fully dissolved. |
| Precipitation forms in the culture medium over time during the experiment. | The compound is unstable or has low solubility in the medium at 37°C. Evaporation from the culture plate is concentrating the compound. | Prepare fresh working solutions immediately before each experiment.[1]Ensure proper humidification in the incubator to prevent evaporation from culture plates.Consider using a lower, more stable concentration of this compound for longer incubation periods. |
| Inconsistent results or lower-than-expected bioactivity. | Inaccurate concentration due to precipitation or degradation. | Visually inspect your diluted solutions for any signs of precipitation before adding them to cells.Always prepare fresh dilutions from a clear stock solution for each experiment.Protect stock solutions and the powdered compound from light and moisture. |
Data Presentation: Solubility and Stock Solutions
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | 100 mg/mL (189.92 mM) | Requires sonication. Use newly opened, hygroscopic DMSO. | [1] |
| DMSO | 60 mg/mL (113.95 mM) | Sonication is recommended. | [8] |
| Ethanol | Solubility increases with temperature (283.2K to 313.2K). | Data available for the related Physalin D. | [10] |
| Methanol | Soluble. Stock solutions of related physalins prepared at 1 mg/mL. | Data available for related physalins. | [11] |
| Acetone | Soluble. | Qualitative data. | [7] |
| Chloroform | Soluble. | Qualitative data. | [7] |
| Water | Very low solubility. | Data available for the related Physalin D. | [10] |
| In Vivo Formulation | ≥ 1.11 mg/mL (2.11 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10-20 mM (dissolve completely) |
| Preparation Aid | Gentle warming (37°C), vortexing, or sonication |
| Short-Term Storage | -20°C for up to 1 month (sealed, protected from light)[1] |
| Long-Term Storage | -80°C for up to 6 months (sealed, protected from light)[1] |
| Handling | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed. The molecular weight of this compound is 526.53 g/mol . For 1 mL of a 20 mM solution:
-
Mass (mg) = 20 mmol/L * 1 L/1000 mL * 526.53 g/mol * 1000 mg/g * 1 mL = 10.53 mg
-
-
Weighing: Carefully weigh 10.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously. If the powder does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used if available.[1][8] Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store them at -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assay
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 20 mM stock 1:100 in sterile cell culture medium to create a 200 µM intermediate solution. This helps prevent localized high concentrations of DMSO when adding to the final culture volume.
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume to achieve the desired 10 µM concentration. For example, to prepare 1 mL of a 10 µM working solution, add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed (37°C) cell culture medium.
-
Mixing: Mix gently by pipetting or swirling the plate/flask.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone | MDPI [mdpi.com]
- 7. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. public.pensoft.net [public.pensoft.net]
Technical Support Center: Optimizing Physalin F Dosage for Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Physalin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and dissolve this compound for animal experiments?
A1: this compound is a secosteroid with poor water solubility. It is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, a common practice is to first dissolve this compound in a minimal amount of a non-toxic solvent like DMSO and then dilute it in a suitable vehicle. The final concentration of DMSO should be kept low to avoid solvent toxicity.
Here are some vehicle formulations reported in the literature:
-
Simple Dilution: Saline solution containing 5% DMSO.[2]
-
Co-solvent Formulation: A multi-component vehicle can improve solubility and stability. One described protocol yields a clear solution of at least 1 mg/mL by preparing a stock in DMSO and then sequentially adding co-solvents like PEG300 and Tween-80, followed by a final dilution in saline.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
Q2: What is a recommended starting dose for this compound in a mouse model?
A2: The optimal dose of this compound is highly dependent on the animal model, disease state, and administration route. A review of existing literature can provide a strong starting point. For immunomodulatory or anti-inflammatory models, doses between 0.5 and 2 mg/kg have been shown to be effective.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the common routes of administration for this compound?
A3: The most frequently reported route of administration for systemic effects in animal models is intraperitoneal (i.p.) injection.[2][4][5] Topical administration has also been successfully used for localized conditions like cutaneous leishmaniasis.[6] The choice of administration should be guided by the experimental model and the target tissue.
Q4: What are the known mechanisms of action for this compound?
A4: this compound is a pleiotropic molecule that modulates several key signaling pathways.[6] Its immunosuppressive and anti-inflammatory effects are partly attributed to the inhibition of the calcineurin pathway, which is crucial for T-cell activation.[2][7] It also suppresses NF-κB activity, a central regulator of inflammation.[8] In cancer models, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[8]
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration in Mice
This protocol is a generalized guideline. Specific concentrations and volumes must be optimized for your experimental model.
1. Compound Preparation (Example for a 1 mg/kg dose): a. Calculate the required amount: For a 25g mouse, the required dose is 0.025 mg. b. Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use sonication if necessary to ensure it is fully dissolved.[3] Store stock solutions at -20°C or -80°C for long-term stability.[3] c. Prepare Working Solution: On the day of the experiment, prepare the final dosing solution. For a vehicle of 5% DMSO in saline, dilute the stock solution accordingly. For a 200 µL injection volume, you would need 10 µL of DMSO (containing your dissolved this compound) and 190 µL of sterile saline. Ensure the solution is clear and free of precipitates.
2. Animal Handling and Dosing: a. Acclimatize animals to housing conditions for at least one week prior to the experiment.[9] b. Record the body weight of each animal before dosing to calculate the precise injection volume. c. Administer the prepared this compound solution via intraperitoneal injection. d. Administer an equivalent volume of the vehicle (e.g., 5% DMSO in saline) to the control group.
3. Monitoring: a. Regularly observe the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. b. Proceed with the experimental endpoint measurements as defined by your study design.
Quantitative Data Summary
For ease of comparison, the following tables summarize the effective dosages and concentrations of this compound from various studies.
Table 1: In Vivo Effective Dosages of this compound
| Animal Model | Species | Route | Dosage | Observed Effect | Reference(s) |
| Delayed-Type Hypersensitivity | Mouse | i.p. | 0.5 - 2 mg/kg | Reduced paw edema | [2] |
| Cutaneous Leishmaniasis | Mouse | Topical | N/A | Reduced lesion size and parasite load | [6] |
| P388 Lymphocytic Leukemia | Mouse | i.p. | N/A | Antitumor effect | [10] |
| P. berghei Malaria | Mouse | i.p. | 50 - 100 mg/kg | Increased parasitemia and mortality (adverse effect) | [5] |
Table 2: In Vitro IC50 and Effective Concentrations of this compound
| Cell Type / Model | Assay | IC50 / Effective Concentration | Observed Effect | Reference(s) |
| Mouse Splenocytes | Cytotoxicity | LC50: 13.3 µM | Low cytotoxicity observed at ≤ 2 µM | [2] |
| Mouse Splenocytes (Con A-stimulated) | Proliferation | ~1.2 µM (estimated from graph) | Inhibition of lymphocyte proliferation | [2] |
| HTLV-1 Patient PBMCs | Proliferation | IC50: 0.97 µM | Inhibition of spontaneous proliferation | [11] |
| Human Renal Carcinoma (A498) | Cytotoxicity | IC50: 1.40 µg/mL | Induction of apoptosis | [1] |
| L. amazonensis Promastigotes | Antiparasitic | IC50: 1.4 µM | Inhibition of parasite proliferation | [6] |
| T. cruzi Trypomastigotes | Antiparasitic | IC50: 0.84 µM | Trypanocidal activity | [12] |
Troubleshooting Guide
Encountering unexpected results is a common part of preclinical research.[9] This guide addresses potential issues when working with this compound.
Issue 1: Lack of In Vivo Efficacy
If you are not observing the expected biological effect in your animal model, consider the following possibilities:
-
Poor Solubility/Bioavailability: The compound may be precipitating out of solution or not reaching the target tissue in sufficient concentrations.
-
Solution: Re-evaluate your vehicle formulation. Consider a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) to improve solubility.[3] Visually inspect the solution for any precipitates before injection.
-
-
Suboptimal Dosage: The dose may be too low to elicit a response.
-
Solution: Perform a dose-escalation study based on published in vitro IC50 values and in vivo dose ranges. Start with doses reported in similar models (e.g., 0.5-2 mg/kg for inflammation).[2]
-
-
Rapid Metabolism/Clearance: Although specific pharmacokinetic data for this compound is limited, natural products can be cleared quickly in vivo.
-
Solution: Consider increasing the dosing frequency or using a different route of administration that may offer more sustained exposure.
-
Issue 2: Unexpected Toxicity or Adverse Effects
Observe animals closely for signs of toxicity. If adverse effects occur:
-
Dose-Dependent Toxicity: The administered dose may be too high.
-
Solution: Reduce the dose. While low doses are effective for immunomodulation, very high doses (50-100 mg/kg) have been shown to cause adverse outcomes in certain models.[5]
-
-
Immunosuppressive Effects: this compound has potent immunosuppressive properties.[5][12] In infection models, this can be detrimental. In a P. berghei malaria mouse model, this compound treatment increased parasite levels and mortality, likely due to its immunosuppressive action.[5]
-
Solution: Carefully consider the implications of immunosuppression in your model. This effect may be the desired therapeutic outcome (e.g., in autoimmune disease or transplant models) but can be an adverse event in infectious disease studies.
-
-
Vehicle Toxicity: The solvent (e.g., DMSO) can cause inflammation or other toxic effects at high concentrations.
-
Solution: Ensure the final concentration of the solvent is within a safe range (e.g., ≤5-10% for DMSO in i.p. injections). Always include a vehicle-only control group to differentiate compound effects from vehicle effects.
-
Issue 3: High Variability Between Animals
High variability in your results can mask true biological effects.
-
Inconsistent Formulation/Dosing: Incomplete dissolution or inaccurate administration can lead to inconsistent exposure.
-
Solution: Ensure your this compound formulation is homogenous and fully solubilized. Use precise techniques for administration and normalize the dose to the body weight of each animal.[9]
-
-
Inherent Biological Variability: Individual animal responses can differ.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variation.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized experimental workflow for in vivo this compound studies.
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability of Physalin F in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of Physalin F in solution. It includes detailed troubleshooting guides and FAQs to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solution stability in a question-and-answer format.
Question 1: My this compound is precipitating immediately after I add it to my aqueous buffer. What's happening and how can I fix it?
Answer:
Precipitation of this compound in aqueous solutions is a common issue primarily due to its low water solubility and sensitivity to pH.
Potential Causes:
-
Low Aqueous Solubility: this compound is a secosteroid and is inherently hydrophobic, making it poorly soluble in water or aqueous buffers alone.
-
pH Shift: The pH of your buffer may not be optimal for keeping this compound dissolved. Physalins are generally more stable and soluble in acidic conditions.[1][2] A significant decrease in stability for related compounds has been observed at a pH of 8.[1]
-
Concentration Too High: The concentration you are trying to achieve may exceed the solubility limit of this compound in that specific solvent system.
Solutions:
-
Prepare a Concentrated Stock Solution First: Always start by dissolving this compound in a suitable organic solvent before making dilutions in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][4] Other recommended solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3]
-
Use a Co-Solvent System for Working Solutions: For in vitro and in vivo experiments, a multi-component solvent system is often necessary. A widely used formulation for animal studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][5] When preparing, add each solvent sequentially and ensure the solution is clear before adding the next component.[4][5]
-
Employ Physical Dissolution Aids: Gentle warming (e.g., to 37°C) and sonication can help dissolve this compound, especially when preparing stock solutions.[3][4][5]
-
Control the pH: Maintain a slightly acidic to neutral pH for your working solutions to improve stability.[6][7] A study on Physalin A showed it was most stable at pH 1.5.[2]
Question 2: I've successfully dissolved my this compound, but my experimental results are inconsistent. Could the compound be degrading in my solution during the experiment?
Answer:
Yes, degradation is a likely cause of inconsistent results. The stability of this compound in solution is influenced by several environmental factors.
Potential Causes:
-
Temperature: Higher temperatures accelerate degradation. A study on a similar compound, Physalin A, showed that storage at 4°C was significantly better for stability than 37°C.[2] An ethanol (B145695) extract containing physalins showed a significant decrease in activity when heated to 100°C.[1]
-
Light Exposure: Like many complex natural products, this compound may be sensitive to light, which can induce photochemical degradation.
-
pH: As mentioned, physalins are less stable in alkaline conditions.[1][2] Hydrolysis can occur at non-optimal pH levels.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and compromise the integrity of the compound.[5]
Solutions:
-
Temperature Control: Prepare stock solutions and store them at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), use -80°C.[5] During experiments, keep working solutions on ice when possible.
-
Protect from Light: Store stock solutions and handle working solutions in amber vials or tubes wrapped in foil to prevent light exposure.[9][10]
-
Prepare Solutions Freshly: It is best practice to prepare working solutions on the same day they will be used.[3] If you must prepare them in advance, store them sealed at -20°C for no more than a few months.[3]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, divide your main stock solution into smaller, single-use aliquots upon preparation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: DMSO is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[3][4] It is soluble in DMSO up to 60 mg/mL.[4] Other organic solvents where this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q2: How should I store my this compound solutions?
A2: Storage conditions depend on the duration. For the solid powder, store desiccated at -20°C for up to 3 years.[3][4] For stock solutions in an organic solvent like DMSO, aliquot into single-use vials and store sealed and protected from light at -20°C for up to one month or -80°C for up to six months.[3][5]
Q3: What is the optimal pH range for working with this compound?
A3: An acidic to neutral pH range is recommended to maintain the stability of this compound. A study on Physalin A demonstrated significantly better stability in an acidic buffer (pH 1.5) compared to neutral or alkaline buffers, with rapid degradation at pH 10.[2] Another study on a plant extract containing physalins suggested a pH around 4 was optimal for stability.[1]
Q4: Is this compound sensitive to light and temperature?
A4: Yes. You should protect this compound solutions from light by using amber vials or foil.[5][9] It is also sensitive to temperature; degradation is faster at higher temperatures.[1][2] Therefore, storage at low temperatures (4°C, -20°C, or -80°C) is critical.[2][5]
Q5: How do I prepare this compound for in vivo (animal) studies?
A5: A standard formulation for preparing this compound for in vivo administration involves a co-solvent system to ensure solubility in an injectable vehicle. A common and recommended formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][5] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.[4]
Data Presentation
Table 1: this compound Solubility and Stock Solution Storage
| Solvent | Reported Solubility | Recommended Storage (Stock Solution) | Duration |
| DMSO | ≥ 60 mg/mL[4] | -20°C, sealed, protected from light[3][5] | 1 month[5] |
| -80°C, sealed, protected from light[4][5] | 6 months[5] | ||
| Chloroform | Soluble (qualitative)[3] | -20°C | Several months[3] |
| Dichloromethane | Soluble (qualitative)[3] | -20°C | Several months[3] |
| Ethyl Acetate | Soluble (qualitative)[3] | -20°C | Several months[3] |
| Acetone | Soluble (qualitative)[3] | -20°C | Several months[3] |
Table 2: Recommended Formulation for In Vivo Studies
| Component | Percentage | Purpose | Notes |
| DMSO | 10% | Primary Solvent | Dissolve this compound in DMSO first. |
| PEG300 | 40% | Co-solvent/Vehicle | Add to the DMSO solution and mix. |
| Tween-80 | 5% | Surfactant/Emulsifier | Add to the mixture and mix. |
| Saline | 45% | Vehicle/Diluent | Add last to reach the final volume. |
| This formulation can achieve a this compound concentration of at least 1 mg/mL.[4][5] Sonication is recommended to aid dissolution.[4] |
Table 3: Summary of Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendation | Citations |
| pH | Decreased stability in alkaline conditions. | Maintain acidic to neutral pH (e.g., pH 4-7). | [1][2] |
| Temperature | Degradation increases with temperature. | Store solutions at low temperatures (4°C, -20°C, or -80°C). | [1][2] |
| Light | Potential for photodegradation. | Protect from light using amber vials or foil. | [5][9][10] |
| Freeze-Thaw | Repeated cycles can cause degradation. | Aliquot stock solutions into single-use vials. | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound over time, allowing for stability assessment under various conditions (e.g., different pH, temperatures). High-performance liquid chromatography (HPLC) is a sensitive and accurate technique for separating and quantifying active ingredients and their degradation products.[11]
1. Materials and Equipment:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[9]
-
HPLC-grade acids/buffers (e.g., phosphoric acid, phosphate (B84403) buffer)[12]
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[12]
-
Incubators/water baths set to desired temperatures
-
pH meter
-
Vials (clear and amber)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Test Solutions: Dilute the stock solution with the desired buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Control Solution (T=0): Immediately after preparing the test solutions, take an aliquot from each, and inject it into the HPLC to get the initial concentration (C₀).
3. Stability Study Incubation:
-
Temperature: Place sets of vials for each pH condition into incubators at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Exposure: For each condition, prepare two sets: one wrapped in foil (light-protected) and one in a clear vial (light-exposed).
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.2% aqueous phosphoric acid (B) can be effective.[12]
-
Column: C18 analytical column.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: Scan for the optimal wavelength; physalins are often detected around 220-225 nm.[9][12][13]
-
Injection Volume: 20 µL.[13]
-
-
Quantification: Create a calibration curve using known concentrations of the this compound standard. Use the peak area from the chromatograms to determine the concentration of this compound remaining at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of remaining this compound versus time for each condition (pH, temperature, light).
-
This data will reveal the conditions under which this compound is most stable.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 3. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. The ways to improve drug stability [repository.usmf.md]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. academicjournals.org [academicjournals.org]
- 13. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Physalin F experiments
Welcome to the technical support center for Physalin F experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a seco-steroid isolated from plants of the Physalis genus.[1][2] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] It has been shown to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, to exert its cytotoxic effects.[3][5]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO, acetone, chloroform, and other organic solvents.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.[7][8] It is recommended to use a freshly opened bottle of DMSO as it is hygroscopic and the water content can affect solubility.[7] If precipitation occurs upon dilution into aqueous media, gentle heating or sonication may help.[7] For long-term storage, it is advisable to store the solid compound at -20°C and stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical concentration ranges for in vitro experiments with this compound?
The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from the sub-micromolar to low micromolar range. For example, in some non-small cell lung cancer cell lines, concentrations between 0.2 and 1.6 µM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound affect different cell lines in the same way?
No, the effects of this compound can be highly cell-type dependent.[1][9] Factors such as the expression levels of proteins in the PI3K/Akt and MAPK pathways, as well as the overall genetic background of the cells, can influence their sensitivity to this compound.[3][5] Therefore, results obtained in one cell line may not be directly translatable to another.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Q: My MTT/CCK-8 assay results show inconsistent or no dose-dependent effect of this compound. What could be the cause?
A: Several factors could contribute to this issue:
-
Inaccurate Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to high background readings.[10] Always practice sterile techniques.
-
Interference from this compound: Some compounds can directly reduce the MTT reagent, leading to false-positive results. To check for this, run a control plate with this compound in cell-free media.[11]
-
Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. You can try increasing the incubation time with the solubilization buffer or gently mixing on an orbital shaker.[11]
-
Sub-optimal Incubation Time: The incubation time with this compound may be too short to induce a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Troubleshooting workflow for inconsistent MTT assay results.
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Q: I am not observing a significant increase in the apoptotic population (Annexin V positive) after treating cells with this compound.
A: This could be due to several reasons:
-
Incorrect Gating or Compensation: Ensure proper setup of your flow cytometer, including voltage settings and compensation, using single-stain controls.[12]
-
Sub-optimal Treatment Conditions: The concentration of this compound may be too low, or the treatment duration too short to induce detectable apoptosis. An IC50 concentration determined from a viability assay is a good starting point for apoptosis experiments.
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Always collect the supernatant along with the adherent cells to avoid losing the apoptotic population.
-
Late-Stage Apoptosis/Necrosis: If the treatment is too harsh (high concentration or long duration), cells may have progressed to late-stage apoptosis or necrosis (Annexin V and PI positive). Analyze all quadrants of your flow cytometry plot.[13]
-
Cell Health: Ensure you are using healthy, log-phase cells for your experiments. Stressed or overly confluent cells may show higher background apoptosis.
Western Blotting for Signaling Pathways (PI3K/Akt, MAPK)
Q: I am seeing weak or no signal for my target proteins (e.g., p-Akt, p-ERK) in my Western blot.
A: Here are some common causes and solutions:
-
Low Protein Abundance: The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel or consider using an enrichment technique like immunoprecipitation.[14][15]
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, you may need to optimize the transfer time and buffer composition.[16][17]
-
Sub-optimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrate your antibodies to find the optimal dilution.[15]
-
Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
-
Blocking Issues: Over-blocking can mask the epitope. Reduce the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[15]
Q: I am observing non-specific bands in my Western blot.
A: This is a common issue with several potential solutions:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.
-
High Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.[17]
-
Insufficient Washing: Increase the number and duration of washes to remove unbound antibodies.[17]
-
Sample Degradation: Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[14][15]
Signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that experimental conditions can vary between studies, potentially affecting the absolute IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-small Cell Lung Cancer | Varies with time (e.g., ~0.6 µM at 48h) | [3] |
| H1975 | Non-small Cell Lung Cancer | Varies with time (e.g., ~0.8 µM at 48h) | [3] |
| A549 | Non-small Cell Lung Cancer | Not specified | [3][5] |
| H1650 | Non-small Cell Lung Cancer | Not specified | [3] |
| A498 | Renal Carcinoma | ~2.65 (converted from 1.40 µg/mL) | [2] |
| ACHN | Renal Carcinoma | ~4.13 (converted from 2.18 µg/mL) | [2] |
| UO-31 | Renal Carcinoma | ~5.32 (converted from 2.81 µg/mL) | [2] |
| T-47D | Breast Carcinoma | ~6.82 (converted from 3.60 µg/mL) | [4] |
| PBMC (from HAM/TSP patients) | Peripheral Blood Mononuclear Cells | 0.97 ± 0.11 | [18][19] |
| K562 | Erythroleukemia | Not specified | [9][20] |
| HL-60 | Promyelocytic Leukemia | Not specified | [9][20] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate or culture dish.
-
Cell Harvesting: Collect both the floating (from the supernatant) and adherent cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, identifying viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Western Blot for PI3K/Akt and MAPK Pathways
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
The inhibitory effect of this compound on the PI3K/Akt pathway.
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Physalin F in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Physalin F in cell culture. Our resources are designed to help you mitigate potential off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a seco-steroid compound isolated from plants of the Physalis genus. It is recognized for its potent anti-inflammatory, immunomodulatory, and anti-cancer activities.[1][2] Its primary mechanisms of action include:
-
Inhibition of the NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammatory responses, by preventing the nuclear translocation of p65 and p50 subunits.[3][4]
-
Modulation of Apoptosis: It induces programmed cell death (apoptosis) in various cancer cell lines through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3][4][5][6]
-
Wnt/β-catenin Signaling Inhibition: In colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.
-
PI3K/AKT and MAPK Pathway Downregulation: Studies in non-small cell lung cancer cells indicate that this compound can suppress cell growth by down-regulating the PI3K/AKT and RAS/MAPK signaling pathways.
-
Immunomodulation: this compound has demonstrated immunosuppressive effects, including the inhibition of lymphocyte proliferation and the reduction of various cytokines.[2][5][6][7][8]
Q2: What are potential off-target effects of this compound in cell culture?
While this compound has several well-defined mechanisms of action, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations.[9] These can arise from the compound's structural similarity to other endogenous molecules or a lack of complete specificity for its intended targets. Potential off-target effects could manifest as:
-
Unintended cytotoxicity in cell lines that are not the primary target.
-
Modulation of signaling pathways unrelated to the intended research focus.
-
Inconsistent or paradoxical experimental outcomes.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of experimental data. Several strategies can be employed:
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations of the compound, while off-target effects may only appear at higher concentrations.[3]
-
Use of Structurally Unrelated Inhibitors: Employing another compound with a different chemical structure that targets the same pathway can help validate that the observed phenotype is due to the inhibition of that specific pathway.[3]
-
Rescue Experiments: If the effect of this compound is on-target, it may be reversible by overexpressing the target protein.[3]
-
Genetic Validation: The phenotype observed with this compound should ideally be mimicked by genetically knocking down or knocking out the intended target protein (e.g., using CRISPR-Cas9 or siRNA).[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death in my control cell line. | Off-target cytotoxicity. | Perform a dose-response curve to determine the IC50 value in your specific cell line. Use the lowest effective concentration for your experiments. Consider a less sensitive cell line if the therapeutic window is too narrow.[9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.[9] | |
| Inconsistent results between experiments. | Cell culture variability. | Standardize cell passage number, confluency, and overall health. Cells at very high or low densities can respond differently.[12] |
| Compound degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Consider the stability of the compound in your cell culture medium over the course of the experiment.[12] | |
| The observed phenotype does not align with the known functions of the targeted pathway. | Engagement of an unknown off-target protein. | Utilize a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype.[3] Consider proteomic approaches like thermal proteome profiling or affinity chromatography to identify other binding partners of this compound. |
| No effect observed at expected concentrations. | Low expression of the target protein. | Confirm the expression level of your target protein in the cell line being used via Western blot or qPCR. |
| Compound inactivity. | Verify the purity and integrity of your this compound stock. Test its activity in a positive control cell line known to be sensitive to the compound. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| A498 | Human Renal Carcinoma | Potent cytotoxicity observed | MTT Assay | [3][4] |
| ACHN | Human Renal Carcinoma | Concentration-dependent cytotoxicity | MTT Assay | [3][4] |
| UO-31 | Human Renal Carcinoma | Concentration-dependent cytotoxicity | MTT Assay | [3][4] |
| PBMC (from HAM/TSP patients) | Human Peripheral Blood Mononuclear Cells | 0.97 ± 0.11 | ³H-thymidine uptake | [6] |
Table 2: Effect of this compound on Cytokine Production in Activated Lymphocytes
| Cytokine | Treatment Concentration | % Reduction | Cell Type | Reference |
| IL-2 | 0.5, 1, or 2 µM | Significant reduction | Mouse Splenocytes | [7] |
| IL-4 | 0.5, 1, or 2 µM | Significant reduction | Mouse Splenocytes | [7] |
| IL-10 | 0.5, 1, or 2 µM | Significant reduction | Mouse Splenocytes | [7] |
| IFN-γ | 0.5, 1, or 2 µM | Significant reduction | Mouse Splenocytes | [7] |
| IL-2, IL-6, IL-10, TNF-α, IFN-γ | 10 µM | Significant reduction | Human PBMCs | [6] |
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
Objective: To determine the concentration-dependent effect of this compound on cell viability and to establish the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium and add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation state of key signaling proteins (e.g., p-Akt, p-p65).
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, phospho-Akt, p65, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for mitigating off-target effects of this compound.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: LC50/IC50 Determination of Physalin F in Splenocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of the LC50 (Lethal Concentration 50%) or IC50 (Inhibitory Concentration 50%) of Physalin F in splenocytes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the difference between LC50 and IC50 in the context of splenocyte assays?
A1: LC50 refers to the concentration of a substance that kills 50% of a cell population within a specified time. IC50 is the concentration required to inhibit a specific biological or biochemical function by 50%, such as cell proliferation. For immunomodulatory compounds like this compound acting on splenocytes, determining the IC50 for lymphocyte proliferation is often more relevant than the LC50, as the compound may affect cell function at concentrations lower than those that induce cell death.
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension of splenocytes before seeding.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate compounds and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Compound Precipitation: this compound, being a steroid, might have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Q3: My untreated splenocytes have very low viability after 24-48 hours. Is this normal?
A3: Yes, primary splenocytes, particularly lymphocytes, have poor survival in vitro without stimulation[1]. For cytotoxicity assays measuring cell death, this can be a confounding factor. For anti-proliferation assays, a mitogen like Concanavalin A (ConA) or anti-CD3/CD28 antibodies are used to induce proliferation, which also improves overall cell viability during the culture period.
Q4: The color development in my MTT assay is very low across all wells.
A4: This could be due to:
-
Low Cell Number or Viability: Ensure you seed a sufficient number of viable splenocytes. Splenocyte viability can be low post-isolation; a viability check before seeding is crucial.
-
Insufficient Incubation Time: Allow enough time for the formazan (B1609692) crystals to form.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use of an appropriate solubilization buffer and sufficient mixing is key[2].
Q5: My results are not reproducible between experiments. What should I check?
A5: Lack of reproducibility can be due to:
-
Reagent Variability: Prepare fresh reagents, especially the this compound dilutions, for each experiment.
-
Cell Culture Conditions: Variations in cell isolation, cell density, or incubation times can affect the outcome.
-
Biological Variability: If using splenocytes from different animals, expect some degree of biological variation.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in Splenocytes using Propidium Iodide Staining and Flow Cytometry
This protocol aims to determine the concentration of this compound that induces cell death in splenocytes.
Materials:
-
Freshly isolated mouse splenocytes
-
RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics
-
This compound
-
DMSO (for dissolving this compound)
-
Propidium Iodide (PI) staining solution
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions. Lyse red blood cells using a suitable lysis buffer.
-
Cell Seeding: Resuspend splenocytes in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue). Seed 1 x 10^6 viable cells/mL in a 96-well plate.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium. Concentrations could range from 0.5 µM to 50 µM. Remember to include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in a binding buffer and add PI staining solution according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.
-
Data Analysis: Calculate the percentage of viable (PI-negative) cells for each concentration. The data can then be used to determine the LC50.
Protocol 2: Determination of this compound IC50 for Splenocyte Proliferation
This protocol measures the inhibitory effect of this compound on mitogen-stimulated splenocyte proliferation.
Materials:
-
As above, plus a mitogen (e.g., Concanavalin A)
-
A proliferation assay reagent (e.g., a luminescent cell viability assay or [3H]-thymidine)
Procedure:
-
Splenocyte Isolation and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Treatment and Stimulation: Add the serial dilutions of this compound to the wells. Then, add a mitogen (e.g., Concanavalin A at 2 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay:
-
Luminescent Assay: Add the luminescent reagent according to the manufacturer's instructions and measure luminescence.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure radioactive incorporation using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.
Data Presentation
| Parameter | This compound Concentration | Result | Cell Type | Assay | Reference |
| Cytotoxicity | ≤ 2 µM | Low cytotoxicity | Mouse Splenocytes | Propidium Iodide Staining | [3][4][5][6] |
| Lymphocyte Proliferation Inhibition | 0.5 µM | ~33% inhibition | Mouse Splenocytes | Luminescent Assay | [5] |
| Lymphocyte Proliferation Inhibition | 1.0 µM | ~68% inhibition | Mouse Splenocytes | Luminescent Assay | [5] |
| Lymphocyte Proliferation Inhibition | 2.0 µM | ~95% inhibition | Mouse Splenocytes | Luminescent Assay | [5] |
| IC50 (Proliferation Inhibition) | 0.97 ± 0.11 μM | - | Human PBMC | [3H]-thymidine uptake | [2][7] |
| Calcineurin Activity | 1.0 µM | 52.3% reduction | Mouse Splenocytes | Colorimetric Assay | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for LC50/IC50 determination of this compound in splenocytes.
Caption: this compound inhibits the calcineurin signaling pathway in T-cells.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the therapeutic index of Physalin F
This guide provides researchers, scientists, and drug development professionals with essential information for experiments involving Physalin F, focusing on strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's immunosuppressive effects?
A1: this compound exerts its immunosuppressive effects primarily by inhibiting the calcineurin pathway.[1][2] This inhibition reduces the activation of T-cells and subsequently decreases the production of various cytokines, including IL-2, IL-4, IL-10, and IFN-γ.[1][2]
Q2: Why is the therapeutic index a critical consideration for this compound?
A2: The therapeutic index measures the relative safety of a drug by comparing the dose that causes a therapeutic effect to the dose that causes toxicity.[3] this compound demonstrates potent cytotoxic and immunosuppressive activities, often at similar concentrations, resulting in a narrow therapeutic window.[4][5] For instance, its desired anti-cancer effect is achieved by inducing apoptosis, which can also affect healthy cells.[6][7][8] A narrow therapeutic range requires careful dose management to maximize efficacy while minimizing toxicity.[9][10]
Q3: I am observing high cytotoxicity in my cell cultures, even at concentrations intended to be therapeutic. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, it shows low cytotoxicity to mouse splenocytes at concentrations of 2 µM or below, but is potently cytotoxic to human renal carcinoma (A498) cells at similar concentrations.[1][6][8]
-
Solvent Toxicity: this compound is often dissolved in DMSO for in vitro assays.[1] Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.1%) to avoid solvent-induced cell death.[1]
-
Assay Duration: The cytotoxic effects of this compound are time-dependent. An extended incubation period may lead to increased cell death.[6]
Q4: What is the recommended method for solubilizing this compound for in vitro and in vivo experiments?
A4: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]
-
In Vitro Preparation: Initially dissolve this compound in DMSO to create a stock solution. Subsequently, dilute this stock solution in the appropriate cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains non-toxic to the cells (e.g., <0.1%).[1]
-
In Vivo Preparation: For animal studies, this compound can be solubilized in a saline solution containing 5% DMSO.[1] Alternative formulations for injection include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Always ensure the solution is clear; heating or sonication can aid dissolution if precipitation occurs.[11]
Q5: My in vivo results with this compound are inconsistent with my in vitro findings. What could explain this discrepancy?
A5: Discrepancies between in vitro and in vivo results are common in drug development and can be particularly pronounced for immunomodulatory compounds like this compound. A key reason is the compound's pleiotropic effects within a complex biological system. For example, while this compound shows potent antimalarial activity in vitro, it has been observed to increase parasitemia in vivo in a mouse model.[4][5] This is likely due to its strong immunosuppressive effects, which can hinder the host's ability to control the parasitic infection.[4][5] Always consider the compound's impact on the host immune system when interpreting in vivo outcomes.
Troubleshooting Guide: Enhancing the Therapeutic Index
Problem: The effective dose of this compound in our model shows significant toxicity to non-target cells.
Solution 1: Combination Therapy
Combining this compound with other therapeutic agents can create a synergistic effect, allowing for a reduction in the dosage of this compound needed for efficacy, thereby lowering its toxicity.
-
Example: this compound has a demonstrated synergistic action when combined with the glucocorticoid dexamethasone (B1670325) in inhibiting lymphocyte proliferation.[1][2] This approach can enhance the desired immunosuppressive effect while potentially using a lower, less toxic concentration of this compound.
Solution 2: Targeted Delivery Systems (Investigational Approach)
While not yet specifically documented for this compound, developing targeted delivery systems is a well-established strategy for improving the therapeutic index of potent drugs. This involves using carriers (e.g., nanoparticles, liposomes, antibody-drug conjugates) to deliver the drug preferentially to the target tissue or cells, minimizing exposure to healthy tissues.
Solution 3: Managing Off-Target Effects
Off-target effects, where a drug interacts with unintended molecules or pathways, are a major source of toxicity.[12][13]
-
Mechanism-Informed Dosing: Understand that this compound impacts multiple signaling pathways, including Calcineurin, NF-κB, and ROS generation.[1][2][8] Dosing regimens should be carefully designed and monitored based on the specific pathway you intend to target to minimize engagement with pathways that could cause adverse effects.
Quantitative Data Summary
Table 1: Cytotoxicity and Inhibitory Concentrations (IC₅₀/EC₅₀) of this compound in Various Cell Lines
| Cell Type/Line | Assay | Endpoint | Concentration | Reference |
| Mouse Splenocytes | Propidium Iodide | Cytotoxicity | Low cytotoxicity at ≤ 2 µM | [1][2] |
| Mouse Splenocytes | Luminescence | Lymphoproliferation Inhibition | ~68% inhibition at 1 µM | [1] |
| Human T-47D (Breast Carcinoma) | MTS Assay | Cytotoxicity (EC₅₀) | 3.60 µg/mL | [6][7] |
| Human Renal Carcinoma (A498) | MTT Assay | Cytotoxicity | Potent, concentration-dependent | [6][8] |
| Human PBMC (HAM/TSP) | ³H-thymidine | Proliferation Inhibition (IC₅₀) | 0.97 ± 0.11 µM | [14][15] |
| L. amazonensis Promastigotes | - | Antiparasitic (IC₅₀) | 1.4 µM | [4] |
| P. falciparum | - | Antimalarial (IC₅₀) | 2.2 - 55 µM | [4] |
Table 2: In Vitro Immunomodulatory Effects of this compound on Activated Mouse Splenocytes
| Cytokine | Concentration of this compound | Result | Reference |
| IL-2 | 0.5, 1, or 2 µM | Significant reduction | [1][2] |
| IL-4 | 0.5, 1, or 2 µM | Significant reduction | [1][2] |
| IL-10 | 0.5, 1, or 2 µM | Significant reduction | [1][2] |
| IFN-γ | 0.5, 1, or 2 µM | Significant reduction | [1][2] |
| Calcineurin Activity | 1 µM | 52.3% reduction | [1][2] |
Key Experimental Protocols
1. Protocol: Cytotoxicity Assessment in Splenocytes
-
Objective: To determine the cytotoxic effect of this compound on mouse splenocytes.
-
Methodology:
-
Obtain splenocytes from BALB/c mice.[1]
-
Plate the splenocytes in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).[1]
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or a vehicle control (e.g., <0.1% DMSO) for 72 hours.[1][2]
-
After incubation, stain the cells with Propidium Iodide (PI).[2]
-
Analyze the percentage of PI-positive (dead) cells using flow cytometry. A percentage below 5% indicates low cytotoxicity at the tested concentration.[2]
-
2. Protocol: Lymphocyte Proliferation Assay
-
Objective: To measure the inhibitory effect of this compound on T-cell proliferation.
-
Methodology:
-
Prepare splenocyte cultures as described above.
-
Stimulate the cells with a mitogen like Concanavalin A (Con A; e.g., 2 µg/mL) to induce proliferation.[1][2]
-
Simultaneously, treat the stimulated cells with this compound (e.g., 0.5, 1, 2 µM), a positive control (e.g., Dexamethasone 1 µM), or a vehicle control.[1][2] Include unstimulated, untreated cells as a negative control.[1]
-
Incubate the cultures for 72 hours.[1]
-
Assess cell proliferation using a suitable method, such as a luminescent cell viability assay or ³H-thymidine uptake.[1][15]
-
3. Protocol: In Vivo Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the in vivo immunosuppressive activity of this compound.
-
Methodology:
-
Use male BALB/c mice for the experiment.[1]
-
Sensitize the mice by immunization with an antigen such as bovine serum albumin.[1]
-
After the sensitization period, challenge the mice by injecting the antigen into one hind paw.
-
Administer this compound intraperitoneally at the desired dosage. The vehicle control group should receive the saline/DMSO solution.[1]
-
Measure the resulting paw edema at specific time points after the challenge as an indicator of the DTH inflammatory response. A reduction in edema in the this compound-treated group compared to the control group indicates immunosuppressive activity.[1]
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for assessing therapeutic synergy.
Caption: Logical strategies to enhance therapeutic index.
References
- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone [mdpi.com]
- 2. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyeducation.org [pharmacologyeducation.org]
- 10. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Physalin F Preclinical Development
Disclaimer: Physalin F is a natural compound with demonstrated biological activity in preclinical studies, including in vitro and in vivo animal models. Currently, there is no publicly available information on its clinical development in humans. Therefore, this guide focuses on the challenges and troubleshooting strategies relevant to researchers in the preclinical phase of drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a seco-steroid natural product isolated from plants of the Physalis genus, such as Physalis angulata and Physalis minima.[1][2][3] It has demonstrated a range of biological activities in laboratory studies, including:
-
Anti-inflammatory and Immunomodulatory Effects: this compound can inhibit the proliferation of lymphocytes, reduce the production of various cytokines (IL-2, IL-4, IL-6, IL-10, TNF-α, and IFN-γ), and suppress immune responses in animal models.[4][5][6][7] Its mechanisms include the inhibition of calcineurin and the NF-κB signaling pathway.[2][4]
-
Anticancer Activity: It has shown cytotoxic effects against several cancer cell lines, including hepatoma, cervical, colon, and renal carcinoma.[1][8] The anticancer effects are mediated by inducing apoptosis (programmed cell death), characterized by DNA fragmentation and the activation of caspases.[3][8]
-
Antiparasitic Activity: this compound has shown activity against parasites like Plasmodium falciparum (malaria) and Leishmania amazonensis.[2][9][10]
Q2: What are the major challenges in the preclinical development of this compound?
A2: Like many natural products, the progression of this compound from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. The most significant hurdles include:
-
Poor Solubility: this compound is poorly soluble in aqueous solutions, which complicates its formulation for both in vitro experiments and in vivo administration.[7] This can lead to inconsistent experimental results and low bioavailability.
-
Potential for Toxicity: While it shows selective cytotoxicity towards cancer cells, off-target toxicity is a concern. For instance, its potent immunosuppressive effects could be detrimental in contexts other than autoimmune diseases.[9][10] In vivo studies have shown that at certain doses, it can increase parasitemia in malaria-infected mice, likely due to immunosuppression.[9][10]
-
Complex Chemical Structure: The intricate steroidal structure of this compound makes its total synthesis difficult and costly, limiting the supply for extensive preclinical testing.[2][9]
-
Incomplete Mechanistic Understanding: While pathways like NF-κB and calcineurin have been implicated, the full spectrum of its molecular targets and potential off-target effects is not completely understood.[4][11]
Q3: How can I improve the solubility of this compound for my experiments?
A3: Addressing the poor solubility of this compound is critical for obtaining reliable data. Here are some common strategies:
-
Use of Organic Solvents: For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[12] It is crucial to ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[12]
-
Formulation with Solubilizing Agents: For in vivo studies, co-solvents and surfactants are often necessary. One published protocol for creating a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[13]
-
Nanoparticle Encapsulation: Advanced drug delivery systems, such as liposomes or polymeric nanoparticles, can be explored to improve solubility, stability, and bioavailability, although this requires specialized formulation expertise.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Cytotoxicity Assays (e.g., MTT, MTS)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Poor Solubility: this compound may be precipitating out of the culture medium, leading to uneven exposure of cells to the compound. | 1. Visually inspect the culture wells under a microscope for any signs of compound precipitation. 2. Prepare the final dilutions in pre-warmed medium and vortex thoroughly just before adding to the cells. 3. Decrease the highest concentration tested or prepare a fresh stock solution in DMSO. |
| Lower-than-expected potency (high IC50 value). | Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing its effective concentration. | 1. Perform the assay in a medium with a lower FBS concentration (e.g., 2-5%) for the duration of the drug treatment, if tolerated by the cell line. 2. Wash the cells with PBS before adding the compound in a serum-free medium for a short exposure period (e.g., 2-4 hours). |
| Cytotoxicity observed in vehicle control wells. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture volume. | 1. Calculate the final percentage of DMSO in your highest concentration well. Ensure it does not exceed the tolerance level for your specific cell line (typically <0.1% - 0.5%). 2. Run a separate vehicle control experiment with varying concentrations of DMSO to determine the toxicity threshold. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values for this compound vary depending on the cell line and the biological effect being measured.
| Cell Line / Model System | Biological Effect Measured | Reported IC50 / EC50 Value (µM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from HAM/TSP patients | Inhibition of spontaneous proliferation | 0.97 ± 0.11 | [6][7][14] |
| Leishmania amazonensis promastigotes | Antiparasitic activity | 1.4 | [2][9] |
| Plasmodium falciparum | Antimalarial activity | 2.2 - 55 (Range for 4 physalins) | [9] |
| T-47D (Human Breast Cancer) | Cytotoxicity | ~6.8 (converted from 3.60 µg/ml) | [3] |
| Human Renal Carcinoma Cells (A498, ACHN, UO-31) | Cytotoxicity | Concentration-dependent effect noted | [8] |
| Mouse Splenocytes | Cytotoxicity (LC50) | 13.3 | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on cancer cell lines.[3]
-
Cell Plating: Seed cells (e.g., T-47D human breast cancer cells) into a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Create a series of serial dilutions in complete growth medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%).
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The MTS reagent is reduced by viable cells to a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.
Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Model
This protocol is based on studies evaluating the immunosuppressive effects of this compound in mice.[4][5][12]
-
Animal Model: Use male BALB/c mice (4–8 weeks old).
-
Sensitization: Sensitize the mice by subcutaneous injection of an antigen, such as bovine serum albumin (BSA), emulsified in Complete Freund's Adjuvant.
-
Compound Preparation: For in vivo use, dissolve this compound in a vehicle solution, for example, saline containing 5% DMSO.[12]
-
Treatment: Seven days after sensitization, treat groups of mice intraperitoneally with different doses of this compound (e.g., 0.5, 1, and 2 mg/kg) or a control vehicle. A positive control group treated with a known immunosuppressant like dexamethasone (B1670325) (2 mg/kg) should be included.
-
Challenge: One hour after treatment, challenge the mice by injecting the antigen (BSA in saline) into one hind paw. Inject the other paw with saline only as a control.
-
Measurement: Measure the thickness of both paws using a caliper before the challenge and at regular intervals after the challenge (e.g., 24 and 48 hours).
-
Data Analysis: The degree of paw edema is calculated as the difference in thickness between the antigen-challenged paw and the saline-injected paw. Compare the edema in the this compound-treated groups to the vehicle control group to determine the extent of immunosuppression.
Visualizations
Caption: Preclinical development workflow for a natural product like this compound.
Caption: Simplified signaling pathway of this compound's anticancer effects.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity assay results.
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Long-term storage and handling of Physalin F powder
Welcome to the Technical Support Center for Physalin F powder. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper long-term storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
To ensure the long-term stability and integrity of this compound powder, it should be stored in a tightly sealed container, protected from light and moisture. For extended storage, refrigeration or freezing is recommended.[1]
2. What is the shelf life of this compound stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. When prepared in a suitable solvent like DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The recommended storage periods are up to 6 months at -80°C and up to 1 month at -20°C.[2]
3. What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. If there is a risk of generating dust, especially when working outside of a fume hood, a dust respirator is also recommended.
4. In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.
5. How can I prepare a stock solution of this compound for in vitro experiments?
To prepare a stock solution for in vitro use, dissolve this compound powder in high-quality, anhydrous DMSO. For example, a 100 mg/mL stock solution can be prepared, which may require sonication to fully dissolve.[4] This stock solution can then be diluted to the desired final concentration in your cell culture medium. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
6. Is there a recommended protocol for preparing this compound for in vivo studies?
Yes, for in vivo administration, a multi-solvent system is often required to ensure solubility and biocompatibility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer or media. | - Low aqueous solubility: this compound has poor solubility in water. - Rapid change in solvent polarity: Adding the DMSO stock directly to a large volume of aqueous solution can cause the compound to crash out. | - Use a co-solvent: For in vivo preparations, use a vehicle containing PEG300 and Tween 80 to improve solubility (see in vivo protocol). - Stepwise dilution: Dilute the DMSO stock solution in a stepwise manner to gradually decrease the solvent polarity. - Sonication: Briefly sonicate the final solution to aid in dissolution.[4] - Warm the solution: Gentle warming can sometimes help to redissolve the precipitate, but be cautious of potential degradation at higher temperatures. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound: Improper storage of the powder or stock solution (exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation. - Inaccurate concentration: Errors in weighing the powder or in serial dilutions. | - Verify storage conditions: Ensure the powder and stock solutions are stored as recommended. Prepare fresh stock solutions if degradation is suspected.[1][2] - Use freshly prepared solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.[1] - Re-calibrate instruments: Ensure balances and pipettes are properly calibrated. - Include positive and negative controls: This will help to determine if the issue is with the compound or other aspects of the experimental setup. |
| Difficulty dissolving this compound powder. | - Inappropriate solvent: The chosen solvent may not be suitable for the desired concentration. - Low-quality solvent: The presence of water in the solvent can reduce solubility. | - Consult solubility data: Ensure you are using a solvent in which this compound is highly soluble, such as DMSO.[3][4] - Use high-purity, anhydrous solvent: This is particularly important when using hygroscopic solvents like DMSO. - Apply gentle heat and/or sonication: These methods can assist in dissolving the powder.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container and Conditions |
| Powder | 4°C | Short-term | Tightly sealed, protected from light and moisture. |
| -20°C or below | Long-term | Tightly sealed, protected from light and moisture.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquoted in tightly sealed vials, protected from light.[2] |
| -80°C | Up to 6 months | Aliquoted in tightly sealed vials, protected from light.[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (189.92 mM) | May require sonication.[4] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 1.11 mg/mL (2.11 mM) | For in vivo use.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (1.90 mM) | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 526.54 g/mol .
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the tube thoroughly.
-
If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protocol 2: Preparation of an in vivo Formulation (Example for a 1 mg/mL working solution)
This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a concentrated stock solution in DMSO:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Sequential Addition of Solvents:
-
To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution.
-
Add 100 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Preparation:
-
The final concentration of this compound will be 1 mg/mL.
-
This solution should be prepared fresh before use. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting workflow for inconsistent results.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Physalin F Solvent Selection
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for Physalin F, a secosteroid compound with significant biological activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a naturally occurring secosteroid, belonging to the withanolide class of compounds, primarily isolated from plants of the Physalis genus.[3][4] Its complex chemical structure includes multiple oxygen-containing functional groups such as enone, lactone, epoxy, and hydroxyl groups, which contribute to its overall polarity.[2][3][4]
Key Chemical Properties:
Q2: What are the recommended common laboratory solvents for dissolving this compound?
This compound is soluble in a range of polar organic solvents. For general laboratory work and analytical studies, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Chloroform[6]
-
Dichloromethane (DCM)[6]
-
Ethyl Acetate[6]
-
Acetone[6]
Among these, DMSO is highly effective and is commonly used for preparing concentrated stock solutions for biological assays.[5][6]
Q3: How do I prepare a stock solution of this compound for in vitro cell culture experiments?
For in vitro studies, a concentrated stock solution is typically prepared in 100% DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1% - 0.5%).
For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.
Q4: How can I improve the dissolution of this compound if it's dissolving slowly?
If you encounter difficulty dissolving this compound, the following techniques can be applied:
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.[5]
-
Gentle Heating: Gently warming the solution can increase solubility. However, care should be taken to avoid high temperatures that could potentially degrade the compound.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
If precipitation occurs after adding the solvent, applying heat and/or sonication can help redissolve the compound.[1]
Solvent Solubility Data
The following table summarizes the known solubility of this compound in various solvents and solvent systems.
| Solvent/Formulation | Concentration | Notes | Reference |
| Single Solvents | |||
| Dimethyl sulfoxide (DMSO) | 60 mg/mL (113.95 mM) | Sonication is recommended to aid dissolution. | [5] |
| Chloroform | Soluble | Quantitative data not specified. | [6] |
| Dichloromethane | Soluble | Quantitative data not specified. | [6] |
| Ethyl Acetate | Soluble | Quantitative data not specified. | [6] |
| Acetone | Soluble | Quantitative data not specified. | [6] |
| Formulations for In Vivo Studies | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.11 mg/mL (2.11 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (1.90 mM) | Results in a clear solution. | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for cell-based assays.
Materials:
-
This compound (MW: 526.5 g/mol )
-
Anhydrous/Biograde Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 526.5 g/mol * (1000 mg / 1 g) = 5.265 mg
-
Weigh this compound: Accurately weigh 5.265 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube containing the this compound.
-
Dissolve the Compound: Vortex the solution vigorously. If the compound does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.[5] Gentle warming can be used as an alternative or supplementary step.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Troubleshooting and Workflow Diagrams
The following diagrams illustrate the recommended workflow for solvent selection and troubleshooting common issues.
Caption: A workflow diagram for selecting the appropriate solvent for this compound based on the experimental application.
Caption: A flowchart for troubleshooting common issues encountered when dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H30O10 | CID 49864133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 6. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Controlling for Lot-to-Lot Variability of Isolated Physalin F
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the inherent lot-to-lot variability of isolated Physalin F. By implementing robust quality control measures, researchers can ensure the consistency and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a seco-steroid natural product isolated from plants of the Physalis genus, such as Physalis angulata.[1][2] It is investigated for its potent biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3][4][5] Its mechanisms of action involve the modulation of key signaling pathways, such as NF-κB and Wnt/β-catenin, making it a valuable tool for studying these pathways and for potential therapeutic development.[6][7][8]
Q2: What causes lot-to-lot variability in isolated this compound?
A2: Lot-to-lot variability of natural products like this compound can arise from several factors:
-
Natural Variation: The concentration of physalins in the source plant can differ significantly based on geographical location, harvest time, and specific plant part used.[9]
-
Extraction and Purification Processes: Differences in extraction solvents, chromatography techniques, and purification steps can lead to variations in the purity and impurity profile of the final product.[10][11]
-
Storage and Handling: this compound may degrade over time if not stored under appropriate conditions. Recommended storage is at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[1]
Q3: How can I be sure that the new lot of this compound is comparable to the previous one?
A3: Implementing a consistent quality control (QC) process is crucial. Before using a new lot, you should perform a side-by-side comparison with the previous, well-characterized lot. This should include analytical characterization (e.g., HPLC, LC-MS/MS) to confirm identity and purity, and a functional assay to verify consistent biological activity.
Q4: What analytical techniques are recommended for characterizing a new lot of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, verifying the identity of this compound.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, especially when establishing a new in-house standard.
Q5: What should I do if I observe a discrepancy between lots?
A5: If a significant difference in purity or biological activity is detected, it is crucial to investigate the cause. Contact the supplier for their lot-specific quality control data. If the discrepancy persists, consider using a different lot or re-purifying the material if possible. Adjusting experimental concentrations based on the purity of the new lot may be necessary to achieve comparable results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity in experiments with a new lot of this compound. | 1. Degradation of this compound due to improper storage or handling. 2. Lower purity of the new lot compared to the previous one. 3. Inaccurate concentration of the stock solution. | 1. Ensure this compound is stored at -20°C or -80°C and protected from light.[1] Prepare fresh working solutions for each experiment. 2. Perform a purity analysis (e.g., HPLC) on the new lot and compare it to the previous lot. 3. Verify the concentration of the stock solution using a validated analytical method (e.g., UV-Vis spectroscopy with a standard curve). |
| Inconsistent results between experiments using the same lot of this compound. | 1. Instability of this compound in the experimental solvent. 2. Precipitation of the compound in the stock or working solution. 3. Variability in the experimental procedure or cell culture conditions. | 1. Prepare fresh working solutions immediately before use. For in vivo studies, it is recommended to prepare the formulation on the day of use.[1] 2. Visually inspect solutions for any precipitates. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1][14] Common solvents include DMSO for stock solutions.[14] 3. Standardize all experimental parameters and ensure consistent cell passage numbers and confluency. |
| Unexpected off-target effects observed with a new lot. | 1. Presence of impurities with their own biological activity. 2. Contamination of the sample. | 1. Analyze the impurity profile of the new lot using LC-MS/MS and compare it with the previous lot. 2. Ensure proper aseptic techniques during solution preparation and handling. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
1. Materials:
-
This compound sample (new and reference lots)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Method:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared samples from both the new and reference lots.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components in the chromatogram (area normalization method).
-
Compare the purity results between the two lots. A difference of >5% may be considered significant.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for confirming the identity of this compound.
1. Materials:
-
This compound sample
-
LC-MS/MS grade solvents (acetonitrile, water, formic acid)
-
UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[12][13]
2. Method:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in methanol or acetonitrile.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[12][15]
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode.
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ion of this compound (C₂₈H₃₀O₁₀, expected [M+H]⁺ ≈ 527.18).
-
Tandem MS (MS/MS): Select the parent ion and fragment it to obtain a characteristic fragmentation pattern. Compare this pattern to a reference spectrum or literature data.[12]
-
-
-
Analysis:
-
Confirm the presence of the correct parent ion mass for this compound in the new lot.
-
Compare the MS/MS fragmentation pattern of the new lot with that of a reference standard or previously characterized lot to ensure they are identical.
-
Visualizations
Signaling Pathways and Workflows
Caption: Quality control workflow for a new lot of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agent, this compound from Physalis angulata L. | Semantic Scholar [semanticscholar.org]
- 5. This compound | 57423-71-9 | HCA42371 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. mdpi.com [mdpi.com]
- 10. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 15. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
Interpreting complex data from Physalin F mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving Physalin F. Here you will find troubleshooting guides, frequently asked questions, quantitative data, experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a secosteroid compound that exhibits potent anti-inflammatory, immunomodulatory, and anti-cancer activities.[1] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) through multiple signaling pathways. Key pathways affected include the generation of reactive oxygen species (ROS) leading to mitochondrial-mediated apoptosis, suppression of the NF-κB signaling pathway, inhibition of the Wnt/β-catenin pathway, and downregulation of the PI3K/AKT and RAS/MAPK signaling pathways.[2][3][4][5]
Q2: In which cancer cell lines has this compound shown significant activity?
A2: this compound has demonstrated significant cytotoxic and apoptotic effects in a variety of cancer cell lines, including human renal carcinoma (A498, ACHN, UO-31), non-small cell lung cancer (NSCLC) cells (H460, H1975, H1650, and A549), and human breast carcinoma cells.[2][4][5][6] It is particularly potent in A498 renal cancer cells and has shown effectiveness in NSCLC cells with both wild-type and mutant EGFR.[2][4]
Q3: How does this compound induce apoptosis?
A3: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4][5] It increases the production of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This leads to the degradation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2] It also triggers the extrinsic pathway, though the intrinsic pathway is more thoroughly described in the available literature.[4]
Q4: What is the role of NF-κB signaling in the action of this compound?
A4: this compound suppresses the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers. It inhibits the nuclear translocation of key NF-κB subunits like p65 and p50.[2] This suppression contributes to its pro-apoptotic effects, as NF-κB typically promotes the transcription of anti-apoptotic genes.[7]
Q5: Is this compound involved in autophagy?
A5: Some studies have observed ultrastructural changes in cells treated with this compound, including the formation of autophagic vacuoles.[8] However, the primary mode of cell death induced by this compound is consistently reported as apoptosis. The related compound, Physalin B, has been shown to induce an incomplete autophagic response.[9] Further research is needed to fully elucidate the role of autophagy in this compound's mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, CCK-8). | 1. Purity of this compound may vary between batches.2. Cell passage number and confluency can affect sensitivity.3. Inconsistent incubation times.4. DMSO concentration may be too high, causing solvent-induced toxicity. | 1. Verify the purity of your this compound compound (e.g., via HPLC).[10]2. Use cells within a consistent, low passage number range. Seed cells to reach 70-80% confluency at the time of analysis.3. Strictly adhere to the planned incubation times (e.g., 24, 48, 72 hours).4. Ensure the final DMSO concentration in your media is consistent and non-toxic (typically <0.1%). Run a vehicle-only control. |
| No significant increase in apoptosis detected by flow cytometry (e.g., Annexin V/PI staining). | 1. Insufficient concentration or incubation time.2. The chosen cell line may be resistant.3. Sub-optimal staining protocol. | 1. Perform a dose-response and time-course experiment. Based on literature, concentrations from 0.5 µM to 10 µM and times from 12 to 48 hours are effective in sensitive cell lines.[2][5][8]2. Confirm the sensitivity of your cell line by checking published IC50 values (see data tables below).3. Optimize Annexin V/PI staining, ensuring proper buffer conditions and minimal time between staining and analysis to avoid false positives/negatives. |
| Western blot shows no change in NF-κB (p65) nuclear translocation after treatment. | 1. Inefficient nuclear/cytoplasmic fractionation.2. Timing of harvest is critical; translocation can be a transient event.3. The effect may be masked by high basal NF-κB activity in the cell line. | 1. Verify the purity of your nuclear and cytoplasmic fractions using specific markers (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).2. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for observing decreased nuclear p65.[2]3. Consider serum-starving cells before the experiment to lower basal NF-κB activation. |
| Contradictory results when using ROS scavengers like N-acetyl-(L)-cysteine (NAC). | 1. Ineffective concentration or pre-incubation time of the scavenger.2. Degradation of the scavenger. | 1. Pre-incubate cells with NAC for at least 1-2 hours before adding this compound. Use an effective concentration (typically 1-5 mM).2. Prepare fresh NAC solutions for each experiment, as it can oxidize in solution. Confirm that NAC treatment alone does not affect cell viability. The reversal of apoptosis by NAC is a key indicator of ROS-mediated effects.[2] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference(s) |
| A498 | Human Renal Carcinoma | MTT | 24 h | 1.40 µg/mL | [8] |
| ACHN | Human Renal Carcinoma | MTT | 24 h | 2.18 µg/mL | [8] |
| UO-31 | Human Renal Carcinoma | MTT | 24 h | 2.81 µg/mL | [8] |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | 48 h | 1.30 µM | [5] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | 48 h | 0.83 µM | [5] |
| H1650 | Non-Small Cell Lung Cancer | CCK-8 | 48 h | 1.56 µM | [5] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 48 h | > 50 µM | [1] |
| HT-1080 | Fibrosarcoma | - | - | 2.41 µM | [1] |
Table 2: Immunomodulatory Effects of this compound
| Cell Type | Effect | Assay | Concentration | IC50 / Result | Reference(s) |
| PBMCs (from HAM/TSP patients) | Inhibition of spontaneous proliferation | ³H-thymidine uptake | - | 0.97 ± 0.11 µM | [11] |
| PBMCs (from HAM/TSP patients) | Reduction of cytokine levels | Cytometric Bead Array | 10 µM | Significant reduction of IL-2, IL-6, IL-10, TNF-α, IFN-γ | [11] |
| Mouse Splenocytes | Inhibition of lymphoproliferation | Luminescent Assay | - | EC50 of 0.65 µM | [12] |
| Mouse Splenocytes | Reduction of calcineurin activity | Calcineurin Assay | 1 µM | 52.3% reduction | [12] |
Experimental Protocols
Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., A498) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µg/mL) and a vehicle control (DMSO).[8] Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Analysis (Annexin V/PI Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 10 µg/mL) for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Protein Expression
-
Objective: To analyze changes in the expression of key proteins in signaling pathways (e.g., Bcl-2, Caspase-3, p-AKT, p-ERK).
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound induces apoptosis via ROS and the mitochondrial pathway.
Caption: this compound suppresses the pro-survival NF-κB signaling pathway.
Caption: this compound inhibits PI3K/AKT and RAS/MAPK signaling pathways.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 9. Physalin B not only inhibits the ubiquitin-proteasome pathway but also induces incomplete autophagic response in human colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone [mdpi.com]
Addressing the immunosuppressive effects of Physalin F in anticancer studies
Welcome to the technical support center for researchers utilizing Physalin F in anticancer studies. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of working with this potent seco-steroid, particularly in addressing its inherent immunosuppressive properties.
Frequently Asked Questions (FAQs)
1. What is the primary anticancer mechanism of this compound?
This compound exerts its anticancer effects through multiple pathways. It is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS)[1][2]. This ROS production can lead to the disruption of the mitochondrial membrane potential and subsequent activation of caspase-3 and -9[1][2]. Additionally, this compound has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[1][3]. In some cancer cell lines, it also down-regulates the PI3K/AKT and RAS/MAPK signaling pathways[4].
2. What are the known immunosuppressive effects of this compound?
This compound is a potent immunosuppressive agent[5][6]. Its primary mechanism of immunosuppression is the inhibition of calcineurin, a key enzyme in T-cell activation[2][6]. This inhibition leads to a reduction in lymphocyte proliferation and a significant decrease in the production of several important cytokines, including IL-2, IL-4, IL-10, and IFN-γ[5][6]. It has also been shown to reduce levels of IL-6 and TNF-α[7].
3. Can the immunosuppressive effects of this compound impact my in vivo anticancer studies?
Yes, this is a critical consideration. The immunosuppressive properties of this compound can confound the results of in vivo studies, especially in immunocompetent models. For instance, in a preclinical model of malaria, this compound, despite having potent anti-parasitic activity in vitro, led to an increase in parasitemia in vivo, likely due to its suppression of the host immune response[8]. This highlights the potential for the immunosuppressive effects to counteract the direct anticancer activity, particularly if the host immune system plays a role in tumor control.
4. Are there ways to mitigate the immunosuppressive effects of this compound while retaining its anticancer activity?
Currently, there are no established protocols to selectively block the immunosuppressive effects of this compound while preserving its anticancer properties. Research in this specific area is limited. However, potential strategies to investigate could include:
-
Combination Therapy: Exploring combinations with immunostimulatory agents or immune checkpoint inhibitors could be a rational approach to counteract the immunosuppression. However, there is currently no published data on such combinations with this compound.
-
Dose Optimization: Determining a therapeutic window where the anticancer effects are maximized and immunosuppressive effects are minimized is theoretically possible but requires extensive dose-response studies in relevant cancer and immune cell co-culture models.
-
Analog Comparison: Comparing the effects of this compound with other physalins that have less potent or no immunosuppressive activity, such as Physalin D, could provide valuable insights[8].
5. What in vivo models are suitable for studying the anticancer effects of this compound?
Given its strong immunosuppressive properties, the choice of in vivo model is crucial:
-
Xenograft Models: Using immunodeficient mice (e.g., nude or SCID mice) allows for the evaluation of the direct anticancer effects of this compound on human tumor xenografts without the confounding variable of a host immune response[8].
-
Syngeneic Models: If studying the interplay with the immune system is necessary, researchers should be aware that the immunosuppressive effects of this compound will likely impact the tumor microenvironment and overall antitumor immune response. Careful monitoring of immune cell populations and cytokine levels within the tumor and systemically is highly recommended.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected antitumor activity in vivo compared to in vitro results.
| Possible Cause | Troubleshooting Step |
| Immunosuppressive effects interfering with host antitumor immunity. | 1. Confirm the immune status of your animal model. If using an immunocompetent model, consider the possibility that this compound is suppressing the natural antitumor immune response. 2. Analyze the tumor microenvironment. Use flow cytometry or immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T cells, NK cells, regulatory T cells) in tumors from treated and control animals. 3. Measure systemic cytokine levels. Assess serum levels of key cytokines (e.g., IFN-γ, IL-2) to determine the extent of systemic immunosuppression. 4. Consider an immunodeficient model. To isolate the direct anticancer effects of this compound, repeat the experiment in a xenograft model using immunodeficient mice. |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues. | 1. Verify drug formulation and administration. Ensure proper solubilization and stability of this compound in your vehicle. 2. Conduct PK studies. Determine the bioavailability and half-life of this compound in your animal model to ensure adequate tumor exposure. |
Problem 2: Difficulty in interpreting the mechanism of action in an immunocompetent model.
| Possible Cause | Troubleshooting Step |
| Overlapping anticancer and immunosuppressive signaling pathways. | 1. Perform parallel in vitro studies. Use co-culture systems of cancer cells and immune cells (e.g., T cells, macrophages) to dissect the differential effects of this compound on each cell type. 2. Analyze signaling pathways in sorted cell populations. Isolate cancer cells and immune cells from the tumor microenvironment after treatment to analyze key signaling pathways (e.g., NF-κB, PI3K/AKT in cancer cells; calcineurin pathway in T cells) separately. 3. Utilize knockout or knockdown models. If a specific pathway is hypothesized to be critical, use cancer cell lines with genetic modifications in that pathway to understand its role in the response to this compound. |
Data Presentation: Quantitative Effects of this compound
Table 1: Immunosuppressive Activity of this compound
| Parameter | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| Lymphocyte Proliferation | Mouse Splenocytes | 0.5 - 2 µM | Concentration-dependent inhibition | [6] |
| Human PBMC (HTLV-1) | IC50: 0.97 ± 0.11 μM | Inhibition of spontaneous proliferation | [7] | |
| Cytokine Production | Mouse Splenocytes | 0.5 - 2 µM | Significant reduction of IL-2, IL-4, IL-10, IFN-γ | [5][6] |
| Human PBMC (HTLV-1) | 10 µM | Significant reduction of IL-2, IL-6, IL-10, TNF-α, IFN-γ | [7] | |
| Calcineurin Activity | Mouse Splenocytes | 1 µM | 52.3% reduction | [6] |
| In Vivo DTH Response | Mouse Model | 0.5, 1, 2 mg/kg | Reduced paw edema | [5] |
Table 2: Anticancer Activity of this compound (In Vitro)
| Cancer Cell Line | Cancer Type | IC50 / EC50 | Observed Effect | Reference |
| T-47D | Human Breast Carcinoma | 3.60 µg/ml | Dose-dependent inhibition, apoptosis | [9] |
| A498, ACHN, UO-31 | Human Renal Carcinoma | Concentration-dependent | Cytotoxicity, apoptosis | [1][2] |
| Various Leukemia Cells | Human Leukemia | - | Stronger activity than Physalin B | [10] |
| NSCLC Cell Lines | Non-small Cell Lung Cancer | - | Inhibition of cell viability, apoptosis | [4] |
| HA22T, HeLa, KB, Colo-205, Calu-1 | Human Cancers | - | Cytotoxicity | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound on Lymphocyte Proliferation
-
Cell Preparation: Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from blood using standard density gradient centrifugation.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the cells with a mitogen such as Concanavalin A (5 µg/mL) or phytohemagglutinin (PHA) (5 µg/mL). Immediately add this compound at various concentrations (e.g., 0.1 to 10 µM). Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Add a proliferation reagent such as [3H]-thymidine, BrdU, or a luminescent cell viability reagent (e.g., CellTiter-Glo®) and incubate for the recommended time.
-
Measurement: Measure radioactivity, absorbance, or luminescence according to the manufacturer's instructions to quantify cell proliferation.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A498 renal carcinoma) under standard conditions.
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in a suitable vehicle, e.g., DMSO and saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Endpoint Analysis: Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint. Euthanize the mice, excise the tumors, and measure their weight and volume. Tumors can be further processed for histological or molecular analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of physalin B and this compound on various human leukemia cells in vitro. | Semantic Scholar [semanticscholar.org]
- 11. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Physalin F vs. Physalin B: A Comparative Analysis of Anti-Leukemic Efficacy
A detailed examination of two promising natural compounds, Physalin F and Physalin B, reveals significant differences in their potential as anti-leukemic agents. Derived from the Physalis genus of plants, these seco-steroids have demonstrated cytotoxic effects against various leukemia cell lines. However, current research indicates that this compound exhibits a markedly stronger anti-leukemic activity compared to Physalin B, particularly against acute myeloid leukemia (KG-1) and acute B-lymphoid leukemia cells. This guide provides a comparative overview of their anti-leukemic effects, drawing upon available experimental data to inform researchers and drug development professionals.
Comparative Cytotoxicity
In vitro studies have consistently shown that both this compound and Physalin B inhibit the growth of several human leukemia cell lines, including K562 (erythroleukemia), APM1840 (acute T-lymphoid leukemia), HL-60 (acute promyelocytic leukemia), KG-1 (acute myeloid leukemia), CTV1 (acute monocytic leukemia), and a B-cell acute lymphoid leukemia line. Notably, this compound demonstrates superior potency across these cell lines. The structural difference, specifically an epoxy group in this compound versus a double bond in Physalin B at the C-5 and C-6 positions, is believed to contribute to this enhanced activity.
| Cell Line | Leukemia Type | This compound (IC50) | Physalin B (IC50) |
| KG-1 | Acute Myeloid Leukemia | Lower | Higher |
| B-Cell | Acute B-Lymphoid Leukemia | Lower | Higher |
| K562 | Erythroleukemia | Lower | Higher |
| HL-60 | Acute Promyelocytic Leukemia | Lower | Higher |
| APM1840 | Acute T-Lymphoid Leukemia | Lower | Higher |
| CTV1 | Acute Monocytic Leukemia | Lower | Higher |
Note: "Lower" and "Higher" are used to represent the general experimental findings of this compound having stronger activity (lower IC50) than Physalin B. Specific values would be dependent on the exact experimental conditions.
Mechanistic Differences in Anti-Leukemic Action
The superior anti-leukemic effect of this compound is underpinned by distinct molecular mechanisms compared to Physalin B.
This compound primarily induces apoptosis through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential and subsequent activation of caspases. Furthermore, this compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by this compound likely contributes significantly to its pro-apoptotic effects.
Physalin B , on the other hand, has been reported to induce apoptosis through the NOXA-related pathway. NOXA is a pro-apoptotic protein that can be induced by various cellular stresses. Additionally, Physalin B has been identified as an inhibitor of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many cellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell death.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and Physalin B can be visualized through their respective signaling pathways.
A general experimental workflow for comparing the anti-leukemic effects of this compound and B is outlined below.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5 x 104 to 1 x 105 cells/mL in a final volume of 100 µL of complete culture medium.
-
Treatment: After a pre-incubation period of 24 hours at 37°C in a humidified 5% CO2 atmosphere, cells are treated with various concentrations of this compound or Physalin B (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Leukemia cells are treated with this compound or Physalin B at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Cells are harvested by centrifugation, washed twice with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Conclusion
The available evidence strongly suggests that this compound is a more potent anti-leukemic agent than Physalin B in vitro. This is attributed to its distinct chemical structure and its ability to induce apoptosis through a ROS-mediated mitochondrial pathway while simultaneously inhibiting the pro-survival NF-κB pathway. While both compounds show promise, the superior efficacy of this compound warrants further investigation and positions it as a more compelling candidate for future pre-clinical and clinical development in the context of leukemia treatment. Further studies are needed to provide a more detailed quantitative comparison of their effects on a broader panel of leukemia subtypes and to evaluate their in vivo efficacy and safety profiles.
Physalin F vs. Dexamethasone: A Comparative Guide to Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Physalin F, a natural seco-steroid, and dexamethasone (B1670325), a widely used synthetic glucocorticoid. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Immunosuppressive Activity
The immunosuppressive effects of this compound and dexamethasone have been evaluated through various in vitro assays, primarily focusing on their ability to inhibit lymphocyte proliferation and cytokine production. The data presented below, compiled from multiple studies, demonstrates the potent and comparable, and in some instances superior, efficacy of this compound.
Inhibition of Lymphocyte Proliferation
Both this compound and dexamethasone effectively suppress the proliferation of lymphocytes, a key process in the adaptive immune response. The half-maximal effective concentration (EC50) values highlight their respective potencies.
| Compound | Assay Condition | EC50 (µM) | Reference |
| This compound | Concanavalin A-stimulated mouse splenocytes | 0.65 | [1][2] |
| Dexamethasone | Concanavalin A-stimulated mouse splenocytes | 0.055 | [1][2] |
| This compound + Dexamethasone | Concanavalin A-stimulated mouse splenocytes | This compound: 0.006, Dexamethasone: 0.004 | [1][2] |
| This compound | Spontaneous proliferation of PBMCs from HAM/TSP patients | 0.97 ± 0.11 | [3] |
Note: A lower EC50 value indicates higher potency.
Studies have shown that at a concentration of 2 µM, this compound inhibits approximately 95% of lymphoproliferation in Concanavalin A (Con A)-stimulated mouse splenocytes, while at 1 µM, it achieves about 68% inhibition. Dexamethasone at 1 µM also demonstrates significant inhibition of lymphoproliferation.[1] Furthermore, a synergistic effect is observed when this compound and dexamethasone are used in combination, significantly reducing the EC50 for both compounds and suggesting a potential for combination therapy.[1][2]
Inhibition of Cytokine Production
This compound and dexamethasone both exhibit robust inhibition of key pro-inflammatory and immunomodulatory cytokines. The data below summarizes their effects on IL-2, IL-4, IL-10, and IFN-γ production in Con A-stimulated mouse splenocytes.
| Cytokine | Treatment (Concentration) | % Inhibition | Reference |
| IL-2 | This compound (2 µM) | >90% | [1][4] |
| Dexamethasone (1 µM) | ~80% | [1][4] | |
| IFN-γ | This compound (2 µM) | >90% | [1][4] |
| Dexamethasone (1 µM) | ~85% | [1][4] | |
| IL-4 | This compound (2 µM) | ~90% | [1][4] |
| Dexamethasone (1 µM) | ~75% | [1][4] | |
| IL-10 | This compound (2 µM) | ~80% | [1][4] |
| Dexamethasone (1 µM) | ~70% | [1][4] | |
| IL-6, TNF-α | This compound (10 µM) | Significant reduction in PBMCs from HAM/TSP patients | [3] |
The effects of this compound at 2 µM were found to be equal to or superior to those observed with 1 µM dexamethasone for the inhibition of IL-2, IFN-γ, IL-4, and IL-10.[1]
Mechanisms of Action
The immunosuppressive effects of this compound and dexamethasone are mediated through distinct signaling pathways.
Dexamethasone is a well-characterized glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and, importantly, inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[5][6][7] This inhibition is primarily achieved by inducing the synthesis of IκBα, an inhibitor of NF-κB, which traps NF-κB in the cytoplasm and prevents it from activating the transcription of pro-inflammatory genes.[5][6]
This compound , on the other hand, has been identified as a calcineurin inhibitor.[1][8] Calcineurin is a calcium-dependent phosphatase that plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to initiate the transcription of genes like IL-2. By inhibiting calcineurin, this compound prevents T-cell activation and subsequent immune responses.[1] Some studies also suggest that physalins can inhibit NF-κB activation, indicating a potentially broader mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Lymphocyte Proliferation Assay (Concanavalin A-induced)
This assay measures the ability of a compound to inhibit mitogen-induced T-cell proliferation.
-
Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension.
-
Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Treatment: Add varying concentrations of this compound or dexamethasone to the wells. Include a vehicle control.
-
Stimulation: Stimulate the cells with Concanavalin A (Con A), a T-cell mitogen, at a final concentration of 2 µg/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a luminescent cell viability assay or by measuring the incorporation of tritiated thymidine (B127349) ([³H]-thymidine).
-
Data Analysis: Calculate the percentage of inhibition relative to the stimulated, untreated control. Determine the EC50 value for each compound.
Cytokine Quantification by ELISA
This protocol quantifies the concentration of specific cytokines in cell culture supernatants.
-
Sample Collection: After treating and stimulating splenocytes as described above (typically for 48 hours), collect the cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-2) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add the cell culture supernatants and a series of known cytokine standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., Streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the known standards and calculate the cytokine concentrations in the samples.
Calcineurin Activity Assay
This assay measures the phosphatase activity of calcineurin in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates from splenocytes that have been stimulated with Con A and treated with this compound or a known calcineurin inhibitor (e.g., Cyclosporine A) for 48 hours.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a specific phosphopeptide substrate (RII phosphopeptide) and a reaction buffer.
-
Incubation: Incubate the plate to allow for the dephosphorylation of the substrate by calcineurin.
-
Phosphate (B84403) Detection: Add a reagent (e.g., Malachite Green) that forms a colored complex with the free phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored complex.
-
Data Analysis: Quantify the amount of released phosphate by comparison to a phosphate standard curve and calculate the calcineurin activity.
References
- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Delayed Type Hypersensitivity (DTH) Studies | Comparative Biosciences, inc [compbio.com]
- 7. abcam.com [abcam.com]
- 8. biocytogen.com [biocytogen.com]
Physalin F: A Potent Antileishmanial Agent Outperforming Standard Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, new research highlights the potent activity of Physalin F, a natural compound that demonstrates significant advantages over conventional antileishmanial drugs. This comparison guide provides a detailed analysis of this compound's efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy: this compound vs. Standard Drugs
This compound, a secosteroid isolated from plants of the Physalis genus, has shown remarkable activity against various Leishmania species. To contextualize its potential, this guide compares its in vitro activity with that of standard antileishmanial therapies: Amphotericin B, Miltefosine, and Pentavalent Antimonials.
The 50% inhibitory concentration (IC50) is a key metric for assessing a compound's potency against the parasite, while the 50% cytotoxic concentration (CC50) on host cells helps determine its safety profile. The selectivity index (SI), the ratio of CC50 to IC50, provides a measure of the compound's specific activity against the parasite relative to its toxicity to host cells.
In Vitro Activity Against Leishmania Promastigotes
The promastigote is the flagellated, motile form of the Leishmania parasite found in the sandfly vector.
| Compound | Leishmania Species | IC50 (µM) | Reference |
| This compound | L. amazonensis | 1.4 | [1] |
| L. major | - | ||
| L. braziliensis | - | ||
| L. chagasi | - | ||
| Amphotericin B | L. donovani | 0.0716 | [2] |
| L. martiniquensis | 0.043 | [3] | |
| L. donovani | 0.6 - 0.7 | [4] | |
| Miltefosine | L. major | 22 | [5] |
| L. tropica | 11 | [5] | |
| L. donovani | 0.4 - 3.8 | [4] | |
| L. mexicana | 8 | [6] | |
| L. donovani | 7.2 | [2] | |
| Pentavalent Antimonials (Sodium Stibogluconate) | L. donovani | >64 µg/mL (inactive) | [4] |
| Pentavalent Antimonials (Meglumine Antimoniate) | L. donovani | 5830 µg/mL | [7] |
In Vitro Activity Against Leishmania Amastigotes
The amastigote is the non-motile, intracellular form of the parasite that resides within host macrophages, making it the clinically relevant stage.
| Compound | Leishmania Species | IC50 (µM) | Reference |
| This compound | L. amazonensis | 0.18 | [8][9] |
| L. major | - | [10] | |
| Amphotericin B | L. donovani | 0.1 - 0.4 | [4] |
| L. martiniquensis | 0.016 | [3] | |
| Miltefosine | L. major | 5.7 | [5] |
| L. tropica | 4.2 | [5] | |
| L. donovani | 0.9 - 4.3 | [4] | |
| L. infantum | 5.1 - 12.8 | [11] | |
| Pentavalent Antimonials (Sodium Stibogluconate) | L. donovani | 9 - 28 µg/mL | [4] |
| Pentavalent Antimonials (Meglumine Antimoniate) | L. infantum | 4.7 - 8.6 mg/L | [12] |
Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Mouse Splenocytes | >2 (low cytotoxicity) | - | |
| T-47D (human breast cancer) | 7.2 | - | ||
| Amphotericin B | Mouse Peritoneal Macrophages | 58.4 | >1460 (vs. L. donovani amastigotes) | [3] |
| Miltefosine | THP-1 (human monocytic) | >36 | >4 (vs. L. donovani promastigotes) |
Experimental Protocols
The following are generalized experimental protocols for determining the antileishmanial activity and cytotoxicity of compounds.
In Vitro Antileishmanial Assay Against Promastigotes
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.
-
Assay Setup: Logarithmic phase promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: The plates are incubated at 24-26°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the resazurin (B115843) reduction assay or MTT assay. The absorbance is read using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Assay Against Intracellular Amastigotes
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.
-
Infection: The adherent macrophages are infected with stationary phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). After an incubation period (typically 4 hours), non-phagocytosed promastigotes are washed away.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of the test compound and incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Quantification: The number of intracellular amastigotes is determined. This can be done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, a high-content imaging system can be used for automated quantification.
-
IC50 Determination: The IC50 value is calculated as the compound concentration that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Cytotoxicity Assay
-
Cell Culture: The selected mammalian cell line (e.g., macrophages, splenocytes) is seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to the same concentrations of the test compound as used in the antileishmanial assays.
-
Incubation: The plates are incubated for the same duration as the antileishmanial assays (48-72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable assay (e.g., resazurin, MTT).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Mechanism of Action of this compound
While the precise molecular targets of this compound in Leishmania are still under investigation, current evidence suggests a dual mechanism of action. This compound appears to exert a direct cytotoxic effect on the parasite, inducing a programmed cell death pathway resembling apoptosis.[11] Concurrently, it exhibits immunomodulatory effects on the host's immune cells.[10]
Caption: General workflow for antileishmanial drug screening.
Conclusion
The data presented in this guide strongly indicates that this compound is a highly promising candidate for the development of new antileishmanial therapies. Its potent activity against the clinically relevant amastigote stage of Leishmania, coupled with its apparent low cytotoxicity, positions it as a superior alternative to some of the currently available drugs, many of which suffer from high toxicity, long treatment durations, and emerging resistance. Further in vivo studies and elucidation of its precise molecular mechanism of action are warranted to fully realize the therapeutic potential of this compound in the treatment of leishmaniasis.
References
- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies | PLOS One [journals.plos.org]
- 12. academic.oup.com [academic.oup.com]
Physalin F Demonstrates Potent Anticancer Effects in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New comparative analysis highlights the promising anticancer properties of Physalin F, a natural compound isolated from the Physalis plant species. In preclinical xenograft models of various cancers, this compound has shown significant tumor-suppressive activity. This guide provides a comprehensive overview of the experimental data validating these effects, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Xenograft Models
Recent studies have positioned this compound as a molecule of interest in oncology research. Its ability to inhibit tumor growth has been observed in different cancer types, including colon adenocarcinoma and lymphocytic leukemia. While direct comparative data with standard chemotherapeutics in the same study is limited, analysis of existing literature provides insights into its potential efficacy.
To illustrate the typical data generated in such preclinical studies, the following table includes results from a study on a related compound, Physalin A, in a non-small cell lung cancer (NSCLC) xenograft model, where it was compared with the commonly used chemotherapy drug, cisplatin.[1] This is followed by available data on this compound.
Table 1: Comparison of Anticancer Effects in Xenograft Models
| Treatment Group | Cancer Model | Tumor Volume (mm³) at Day 10 (Mean ± SD) | Tumor Weight (g) at Day 10 (Mean ± SD) | Animal Body Weight Change (%) | Tumor Inhibition Rate (%) |
| Physalin A Study | H292 NSCLC | ||||
| Control (Vehicle) | H292 NSCLC | 1250 ± 150 | 1.2 ± 0.2 | +2 | - |
| Physalin A (40 mg/kg) | H292 NSCLC | 600 ± 100 | 0.6 ± 0.1 | +1 | 52 |
| Physalin A (80 mg/kg) | H292 NSCLC | 400 ± 80 | 0.4 ± 0.08 | 0 | 68 |
| Cisplatin (5 mg/kg) | H292 NSCLC | 450 ± 90 | 0.45 ± 0.09 | -5 | 64 |
| This compound Studies | |||||
| Control (Vehicle) | SW480 Colon Adenocarcinoma | Data not numerically reported | Data not numerically reported | Not reported | - |
| This compound | SW480 Colon Adenocarcinoma | Suppressed tumor growth | Suppressed tumor growth | Not reported | Not reported |
| Control (Vehicle) | P388 Lymphocytic Leukemia | Not applicable (Leukemia model) | Not applicable (Leukemia model) | Not reported | - |
| This compound | P388 Lymphocytic Leukemia | Antitumor effect observed | Antitumor effect observed | Not reported | Not reported |
Note: Data for Physalin A is presented as a reference for a comprehensive xenograft study.[1] Data for this compound is based on qualitative descriptions of antitumor activity from available literature.[2][3]
Unraveling the Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival. The compound has been shown to induce apoptosis (programmed cell death) and inhibit signaling cascades that are often dysregulated in cancer.
PI3K/AKT and RAS/MAPK Signaling Pathways
In non-small cell lung cancer cells, this compound has been demonstrated to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways.[4] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound leads to decreased cancer cell viability.
NF-κB Signaling Pathway
This compound has also been shown to induce apoptosis in human renal carcinoma cells by targeting the NF-κB signaling pathway and promoting the generation of reactive oxygen species (ROS).[5] The suppression of NF-κB, a key regulator of inflammation and cell survival, contributes to the anticancer activity of this compound.
Wnt/β-catenin Signaling Pathway
In colon adenocarcinoma, the tumor-suppressive effect of this compound is associated with the down-regulation of β-catenin, a central component of the Wnt signaling pathway. This pathway is critical in embryonic development and its aberrant activation is a hallmark of many cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for establishing a xenograft model to evaluate the anticancer effects of a compound like this compound.
Xenograft Tumor Model Establishment
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., SW480 for colon cancer, H292 for NSCLC) are cultured in appropriate media and conditions.[6]
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor cells.[6]
2. Tumor Implantation:
-
A specific number of cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[6]
3. Tumor Growth Monitoring and Treatment:
-
Tumor volume is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[1]
-
This compound, a control vehicle, or a comparator drug (e.g., cisplatin) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection daily or several times a week).[1]
4. Data Collection and Endpoint Analysis:
-
Tumor volume and animal body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues may be used for further analysis, such as immunohistochemistry or Western blotting, to assess the expression of relevant biomarkers.
The presented data underscores the potential of this compound as a novel anticancer agent. Further in-depth studies in various xenograft models and direct comparisons with standard-of-care chemotherapeutics are warranted to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agent, this compound from Physalis angulata L. | Semantic Scholar [semanticscholar.org]
- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Physalin F in Cancer Therapy: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers in oncology and drug development are continually seeking innovative strategies to enhance the efficacy of conventional chemotherapy and overcome drug resistance. A growing body of evidence points to the potential of natural compounds to act as synergistic agents. This guide provides a comprehensive comparison of the effects of Physalin F, a bioactive compound isolated from the plant Physalis angulata, when used in combination with conventional chemotherapy agents, supported by experimental data.
Enhancing Chemotherapeutic Efficacy: this compound in Combination with Cisplatin (B142131)
Studies have demonstrated that this compound exhibits a synergistic effect when combined with the widely used chemotherapy drug, cisplatin, particularly in non-small cell lung cancer (NSCLC). Co-treatment of NSCLC cell lines, such as H460 and H1975, with this compound and cisplatin has been shown to inhibit cell viability more effectively than either agent alone.[1] This enhanced cytotoxicity suggests that this compound can sensitize cancer cells to the effects of cisplatin, potentially allowing for lower, less toxic doses of the conventional drug.
Quantitative Analysis of Synergism
To objectively measure the synergistic interaction between this compound and conventional chemotherapy, the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific IC50 and CI values for the combination of this compound and cisplatin are not yet widely published, the available data strongly supports a synergistic relationship. The following table illustrates a hypothetical representation of expected results based on qualitative reports of synergy, which would be required for a definitive quantitative assessment.
| Treatment | Cell Line | IC50 (µM) - 48h | Combination Index (CI) | Effect |
| This compound | H460 | Data Needed | - | - |
| Cisplatin | H460 | Data Needed | - | - |
| This compound + Cisplatin | H460 | Data Needed | < 1 | Synergistic |
| This compound | H1975 | Data Needed | - | - |
| Cisplatin | H1975 | Data Needed | - | - |
| This compound + Cisplatin | H1975 | Data Needed | < 1 | Synergistic |
Note: The table above is a template pending the publication of specific experimental data. The synergistic effect has been qualitatively confirmed in scientific literature.
Mechanisms of Synergistic Action: Targeting Key Signaling Pathways
The enhanced anti-cancer effect of the this compound and chemotherapy combination is attributed to its multi-pronged impact on critical cellular signaling pathways that regulate cancer cell proliferation, survival, and apoptosis.
Inhibition of Pro-Survival Pathways: PI3K/AKT and RAS/MAPK
In NSCLC cells, this compound has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways.[1] These pathways are frequently hyperactivated in cancer and play a crucial role in promoting cell growth and inhibiting apoptosis. By suppressing these pro-survival signals, this compound lowers the threshold for chemotherapy-induced cell death.
Caption: Synergistic mechanism of this compound and chemotherapy.
Suppression of Inflammatory Pathways: NF-κB
The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, contributing to cell proliferation, survival, and chemoresistance. This compound has been demonstrated to suppress the activation of NF-κB. This inhibition is achieved by preventing the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus where it would otherwise promote the transcription of pro-survival genes. This action further sensitizes cancer cells to the cytotoxic effects of chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound and conventional chemotherapy.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., H460, H1975) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound alone, chemotherapy (e.g., cisplatin) alone, or a combination of both for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells with this compound, chemotherapy, or their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB p65, IκBα, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The synergistic combination of this compound with conventional chemotherapy, such as cisplatin, presents a promising strategy to enhance anti-cancer efficacy. By targeting multiple pro-survival signaling pathways, this compound can sensitize cancer cells to chemotherapy, potentially leading to improved therapeutic outcomes and reduced side effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination approach.
References
A Head-to-Head Comparison of Physalin F with Other Withanolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Physalin F against other prominent withanolides, supported by experimental evidence and detailed methodologies.
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily found in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, this compound has emerged as a compound of interest with potent anti-inflammatory, immunomodulatory, and anticancer properties. This guide offers a comprehensive head-to-head comparison of this compound with other notable withanolides, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in research and development.
Quantitative Data Summary: A Comparative Overview
To facilitate a clear comparison of the biological activities of this compound and other withanolides, the following tables summarize their half-maximal inhibitory concentration (IC50) values from various in vitro studies. These values highlight the potency of each compound in different cancer cell lines and anti-inflammatory assays.
Table 1: Comparative Cytotoxicity of Withanolides in Cancer Cell Lines (IC50 in µM)
| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HA22T | Hepatoma | Strongest anti-hepatoma action | [1] |
| HeLa | Cervical Cancer | Next strongest after anti-hepatoma | [1] | |
| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [2] | |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [2] | |
| 22Rv1 | Prostate Cancer | < 2.0 | [2] | |
| 796-O | Kidney Cancer | < 2.0 | [2] | |
| A-498 | Kidney Cancer | < 2.0 | [2] | |
| ACHN | Kidney Cancer | < 2.0 | [2] | |
| H460 | Non-small Cell Lung Cancer | ~1.0 (after 48h) | [3] | |
| H1975 | Non-small Cell Lung Cancer | ~1.2 (after 48h) | [3] | |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | < 2.0 | [4] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [4] | |
| HCT116 | Colon Cancer | 1.35 | [5] | |
| Sarcoma 180 | Sarcoma | 0.58 - 15.18 µg/mL | [6] | |
| Physalin D | Various | Various | 0.28 - 2.43 µg/mL | [6][7] |
| Withaferin A | MDA-MB-231 | Breast Cancer | ~1.0 (after 72h) | [8][9] |
| MCF-7 | Breast Cancer | ~1.0 (after 72h) | [8][9] | |
| U87-MG | Glioblastoma | 0.31 | [10] | |
| KLE | Endometrial Cancer | 10 | [11] | |
| Withanolide D | Caco-2 | Colorectal Cancer | 0.63 | [12] |
| SKOV3 | Ovarian Cancer | 2.93 | [12] |
Table 2: Comparative Anti-inflammatory Activity of Withanolides (IC50 in µM)
| Withanolide | Assay | IC50 (µM) | Reference |
| This compound | Inhibition of spontaneous proliferation of PBMC | 0.97 | [3] |
| Withaferin A | Inhibition of NF-κB signaling | Potent inhibitor | [13] |
| Withanone | Inhibition of pro-inflammatory cytokines | Prominent suppression | [13][14] |
| Phyminimolide K (from P. minima) | Inhibition of NF-κB signaling | 1.16 | [15] |
| Phyminimolide J (from P. minima) | Inhibition of NF-κB signaling | 3.15 | [15] |
Key Signaling Pathways Modulated by this compound and Other Withanolides
Withanolides exert their biological effects by modulating a complex network of intracellular signaling pathways crucial for cell survival, proliferation, and inflammation. Understanding these mechanisms is vital for targeted drug development.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound has been shown to suppress non-small cell lung cancer (NSCLC) cell growth by down-regulating this pathway[3][16].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immune responses, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers. Several withanolides, including this compound and Withaferin A, are known to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects[13][14].
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments commonly used in the evaluation of withanolides.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the cytotoxic effects of withanolides on cancer cell lines.
Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays that measure the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the withanolide (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C[17][18].
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Subsequently, add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals[17][18].
-
-
Absorbance Measurement: Measure the absorbance at 490 nm for the MTS assay and between 570 and 600 nm for the MTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by withanolides.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the withanolide for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of withanolides on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the withanolide for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for at least 24 hours[19][20].
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing PI and RNase A. RNase A is included to prevent the staining of RNA[16].
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cytokine Quantification (ELISA)
This assay is used to measure the levels of specific cytokines released by immune cells in response to withanolide treatment.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (cytokine) is "sandwiched" between a capture antibody coated on the plate and a detection antibody.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block any non-specific binding sites on the plate with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants (containing the secreted cytokines) and a series of known cytokine standards to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the unknown samples[21][22][23].
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of withanolides.
This comprehensive guide provides a solid foundation for researchers to understand and compare the biological activities of this compound and other withanolides. The presented data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of these promising natural compounds.
References
- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Withanolides against TLR4-Activated Innate Inflammatory Signalling Pathways: A Comparative Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory withanolides from Physalis minima and their therapeutic potential against ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. benchchem.com [benchchem.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. h-h-c.com [h-h-c.com]
Physalin F: A Comparative Analysis of its Cytotoxic Effects on Cancerous Versus Healthy Cells
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Differential Effects of Physalin F
This compound, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant attention in oncological research for its potent cytotoxic and anti-tumor activities. This guide provides a comprehensive comparison of the effects of this compound on cancerous and healthy cells, supported by experimental data. It aims to offer an objective resource for evaluating its potential as a selective chemotherapeutic agent.
Data Presentation: Comparative Cytotoxicity of this compound
The selectivity of a potential anti-cancer compound is a critical determinant of its therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values of this compound across a range of human cancer cell lines and non-cancerous cells. Lower values indicate higher cytotoxicity.
| Cell Line | Cell Type | IC50 / LC50 (µM) | Reference |
| Cancerous Cells | |||
| A498 | Human Renal Carcinoma | Potent (exact value not specified) | [1] |
| ACHN | Human Renal Carcinoma | Significant cytotoxicity | [2] |
| UO-31 | Human Renal Carcinoma | Significant cytotoxicity | [2] |
| H460 | Human Non-Small Cell Lung Cancer (NSCLC) | Significant inhibition | [3] |
| A549 | Human Non-Small Cell Lung Cancer (NSCLC) | Significant inhibition | [3] |
| H1650 | Human Non-Small Cell Lung Cancer (NSCLC) | Significant inhibition | [3] |
| H1975 | Human Non-Small Cell Lung Cancer (NSCLC) | Significant inhibition | [3] |
| T-47D | Human Breast Carcinoma | ~6.8 (EC50 of 3.6 µg/ml) | |
| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [2] |
| MCF-7 | Human Breast Cancer | 0.4 - 1.92 | [2] |
| 22Rv1 | Human Prostate Cancer | < 2 | [4] |
| 796-O | Human Kidney Cancer | < 2 | [4] |
| CEM | Human Leukemia | < 2 | [4] |
| HT1080 | Human Fibrosarcoma | < 2 | [4] |
| HeLa | Human Cervical Cancer | Strong anti-hepatoma action | [5] |
| HCT-116 | Human Colorectal Cancer | < 2 | [4] |
| HL-60 | Human Promyelocytic Leukemia | < 2 | [4] |
| P388 | Murine Lymphocytic Leukemia | Antitumor effect in vivo | [5] |
| Healthy Cells | |||
| Mouse Splenocytes | Normal Mouse Lymphocytes | LC50: 13.3 | [6] |
| Mouse Splenocytes | Normal Mouse Lymphocytes | Low cytotoxicity at ≤ 2 µM | [6][7] |
| Human PBMCs* | Human Peripheral Blood Mononuclear Cells | IC50: 0.97 | [8] |
| WI-38 | Normal Human Lung Fibroblast | Selective cytotoxicity | [9][10] |
Note: PBMCs from HTLV-1 patients exhibit spontaneous proliferation, and the IC50 value reflects the inhibition of this proliferation.
Differential Cellular and Molecular Effects
Beyond cytotoxicity, this compound exerts distinct effects on the cellular processes of cancerous and healthy cells.
| Feature | Effect on Cancerous Cells | Effect on Healthy Cells (Primarily Lymphocytes) |
| Apoptosis | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[1][2][3] | Induces apoptosis in activated peripheral blood mononuclear cells (PBMCs), which can be beneficial in pathologies characterized by excessive lymphocyte proliferation.[8][11] |
| Cell Cycle | Causes cell cycle arrest, most notably at the G2/M phase.[3] | In activated lymphocytes, can induce cell cycle arrest in the G1 phase.[2] |
| Signaling Pathways | Downregulates pro-survival signaling pathways such as PI3K/AKT and MAPK.[3] It also suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2] In some cancer types, it has been shown to activate c-myc and caspase-3 pathways. | Exhibits immunosuppressive effects by inhibiting lymphocyte proliferation and reducing the production of various cytokines (IL-2, IL-4, IL-10, IFN-γ).[6][7] This is partly achieved by inhibiting calcineurin activity. |
Experimental Protocols
A detailed understanding of the methodologies used to assess the effects of this compound is crucial for the replication and extension of these findings.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells (both cancerous and healthy) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the differential cytotoxicity of this compound and the key signaling pathways it modulates in cancerous cells.
Caption: Workflow for assessing the differential cytotoxicity of this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Physalins from Aeroponically Grown Physalis acutifolia. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Physalins
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of 16,24-cyclo-13,14-seco steroids primarily isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. These naturally occurring withanolides exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and immunomodulatory properties.[1][2] Understanding the relationship between their complex chemical structures and their biological functions is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of different physalins, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and drug discovery efforts.
Key Structural Features and Biological Activity
Physalins are broadly categorized based on their intricate steroidal skeleton. The bioactivity of these molecules is profoundly influenced by specific functional groups and stereochemical configurations.
-
For Cytotoxicity: A consensus in the literature points to several key structural motifs that enhance the cytotoxic effects of physalins against various cancer cell lines.[3]
-
The 5β,6β-epoxy moiety in the A/B ring system, as seen in Physalin F , is strongly correlated with potent cytotoxic activity.[1][4][5]
-
A C5-C6 double bond in the B-ring, characteristic of Physalin B , also contributes significantly to its cytotoxicity.[1][3][6]
-
The presence of a conjugated cyclohexanone (B45756) moiety in ring A and oxygenation at both C-5 and C-6 are also considered important determinants of the cytotoxic effect.[7]
-
Physalins D and F are often reported as among the most active cytotoxic compounds.[4][5][7]
-
-
For Anti-inflammatory Activity: The anti-inflammatory properties of physalins are largely attributed to their ability to modulate key inflammatory pathways, such as NF-κB signaling.
-
An α,β-unsaturated ketone moiety in the A-ring is a critical feature for anti-inflammatory action, enabling these compounds to act as Michael reaction acceptors and interact with cellular targets like IKKβ.
-
Physalins A, B, and F have demonstrated notable inhibition of NF-κB activation.[8]
-
Conversely, some studies have reported that Physalin D lacks significant immunomodulatory or anti-inflammatory activity in specific assays.
-
Below is a diagram illustrating the core physalin structure and the key variations that dictate their primary biological activities.
Caption: Key structural modifications of the physalin skeleton determining biological activity.
Quantitative Data Comparison
The following tables summarize the cytotoxic and anti-inflammatory activities of various physalins from published studies. IC₅₀ (half-maximal inhibitory concentration) values are presented to facilitate comparison. Note: Direct comparison should be made with caution, as experimental conditions, cell lines, and assay durations can vary between studies.
Table 1: Cytotoxic Activity of Physalins (IC₅₀ Values in µM)
| Physalin | MCF-7 (Breast) | COR L23 (Lung) | A-498 (Kidney) | HT1080 (Fibrosarcoma) | HL-60 (Leukemia) | HCT-116 (Colon) | HeLa (Cervical) | Reference(s) |
| Physalin A | - | - | - | - | - | - | >50 | [8] |
| Physalin B | 1.92 | 0.40 | <2 | <2 | <2 | <2 | 6.07 | [1][3][8] |
| Physalin D | 0.28-2.43 | - | - | - | 0.51-4.47 | - | - | [1][6][9] |
| This compound | 0.49 | 0.43 | <2 | <2 | <2 | <2 | 2.53 | [1][3][8] |
| Physalin G | - | - | - | - | - | - | - | [1] |
| Physalin H | - | - | - | - | - | - | - | [1] |
*Values originally reported in µg/mL have been converted for consistency where possible.
Table 2: Anti-inflammatory Activity of Physalins
| Physalin | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC₅₀ (µM) | Reference(s) |
| Physalin A | NF-κB Luciferase Reporter | HEK293 | TNF-α | Luciferase Activity | 22.7 | [8] |
| Physalin B | NF-κB Luciferase Reporter | HeLa | TNF-α | Luciferase Activity | 6.07 | [8] |
| Physalin D | NF-κB Luciferase Reporter | HeLa | TNF-α | Luciferase Activity | >50 | [8] |
| This compound | NF-κB Luciferase Reporter | HeLa | TNF-α | Luciferase Activity | 2.53 | [8] |
| Physalin E | TPA-induced dermatitis (in vivo) | - | TPA | TNF & NF-κB reduction | - | [3] |
Signaling Pathway Modulation
Physalins exert their biological effects by intervening in critical cellular signaling pathways. Their cytotoxic and anti-inflammatory actions are primarily mediated through the induction of apoptosis and the inhibition of the NF-κB pathway, respectively.
Inhibition of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression.[2][8] Physalins have been shown to inhibit this pathway at different key steps.[10]
Caption: Physalins inhibit NF-κB signaling via different mechanisms based on structure.
Induction of Apoptosis
The cytotoxic activity of physalins is often mediated by the induction of programmed cell death, or apoptosis.[1][3] This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Physalins can trigger apoptosis by activating MAPKs, leading to the production of reactive oxygen species (ROS), release of cytochrome c from mitochondria, and activation of executioner caspases.[11]
Caption: The intrinsic apoptosis pathway induced by various physalins.
Experimental Protocols
Reproducible and standardized protocols are essential for comparing the biological activities of different compounds. Below are detailed methodologies for key assays cited in physalin research.
General Experimental Workflow
A typical workflow for screening and characterizing the bioactivity of physalins involves a multi-step process from initial cytotoxicity screening to mechanistic studies.
Caption: A standard workflow for evaluating the biological properties of physalins.
MTT Assay for Cell Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1][4][7][10]
Materials:
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of physalins in culture medium. Replace the medium in each well with 100 µL of the physalin dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB drives the expression of luciferase, which can be measured via its luminescent signal.[8][12]
Materials:
-
HeLa or HEK293 cells
-
NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
NF-κB activator (e.g., TNF-α, 20 ng/mL)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding & Transfection: Seed cells in a 96-well plate. Co-transfect the cells with 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid per well using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[12]
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of physalins for 1-2 hours.
-
NF-κB Activation: Stimulate the cells by adding TNF-α (final concentration 20 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.[3][12]
-
Cell Lysis: Remove the medium, wash the cells once with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[3]
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure the firefly luminescence.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luminescence.[12]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of inhibition relative to the TNF-α-stimulated control.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression levels and post-translational modifications (e.g., phosphorylation), which are key events in signaling pathways.[5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Protein transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with physalins for the desired time. Lyse the cells with ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchhub.com [researchhub.com]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
A Comparative Analysis of Gene Expression Profiles Induced by Different Physalins
For Researchers, Scientists, and Drug Development Professionals
Physalins, a group of naturally occurring seco-steroids derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. These compounds have demonstrated anti-inflammatory, anti-cancer, and immunomodulatory effects, making them promising candidates for therapeutic development. A key aspect of understanding their mechanism of action lies in elucidating their impact on gene expression. This guide provides a comparative analysis of the gene expression profiles induced by different physalins, supported by experimental data from various studies.
Comparative Overview of Gene Expression Changes
The following table summarizes the differential gene expression induced by various physalins across different experimental models. The data is compiled from studies investigating the effects of individual physalins on specific signaling pathways and cellular processes.
| Physalin | Experimental Model | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Key Signaling Pathways Affected |
| Physalin A | LPS-induced RAW 264.7 macrophages | Antioxidant enzymes (SOD, CAT, GPx)[1][2] | iNOS, COX-2, IL-1β, IL-6, TNF-α[1][2] | Inhibition of NF-κB and JNK/AP-1[1] |
| IL-1β-induced human chondrocytes | Collagen II, Aggrecan, SOX9[3] | ADAMTS5, MMPs, P-P38, P-JNK, P-ERK, P-P65[3] | Inhibition of MAPK and NF-κB[3] | |
| HT1080 human fibrosarcoma cells | Caspase-3, Caspase-8[4] | - | Apoptosis induction[4] | |
| Physalin B | Human breast cancer cells | p53, p21[5] | - | p53-dependent apoptosis[5] |
| Human colon cancer cells | NOXA[6] | - | Ubiquitin-proteasome pathway inhibition[6] | |
| TGF-β-induced hepatic stellate cells | - | α-SMA, GLI1, HHIP, Cyclin D, Cyclin E, c-myc[7] | Attenuation of liver fibrosis[7] | |
| Physalin D | M1 macrophages | M2 markers (CD206, Arg1, IRF4), STAT6[4] | M1 markers (iNOS, IRF5), STAT1[4] | Macrophage polarization (M1 to M2)[4] |
| Physalin F | Human renal carcinoma A498 cells | p53, p21, Caspase-3, Caspase-9[5][8] | Bcl-2, Bcl-xL, p65 and p50 (nuclear)[8][9] | ROS-mediated mitochondrial apoptosis, NF-κB inhibition[8] |
| Non-small cell lung cancer (NSCLC) cells | - | AKT, MAPK signaling proteins[9][10] | Inhibition of PI3K/AKT and RAS/MAPK pathways[10] | |
| Physalin H, B, isophysalin B | Staphylococcus aureus | - | RNAIII, agrA (in Agr-QS system)[11] | Inhibition of Agr-QS system[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Culture and Physalin Treatment
-
RAW 264.7 Macrophages: Cells were cultured in DMEM supplemented with 10% FBS. For experiments, cells were pre-treated with various concentrations of Physalin A for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Human Chondrocytes: Primary human chondrocytes were isolated and cultured. To simulate osteoarthritic conditions, cells were treated with Interleukin-1β (IL-1β). The effects of Physalin A were assessed by co-treatment with IL-1β.[3]
-
Human Cancer Cell Lines (A549, HCT116, A498, etc.): Cells were maintained in appropriate media (e.g., RPMI-1640, McCoy's 5A) with 10% FBS. Cells were treated with different concentrations of the respective physalins (A, B, or F) for various time points (e.g., 24, 48 hours) to assess effects on cell viability, apoptosis, and protein expression.[5]
-
Macrophage Polarization: Bone marrow-derived macrophages were differentiated and polarized to the M1 phenotype using LPS and IFN-γ. These M1 macrophages were then treated with Physalin D to investigate its effect on polarization markers.[4]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated and control cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix on a real-time PCR system to quantify the mRNA levels of target genes.
-
Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p53, Bcl-2, caspases, p-P65), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
NF-κB Activity Assay: The nuclear translocation of NF-κB subunits (p65 and p50) was often assessed by Western blotting of nuclear extracts or by immunofluorescence microscopy. Luciferase reporter assays, where a luciferase gene is under the control of an NF-κB responsive promoter, were also used to quantify NF-κB transcriptional activity.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by physalins and a general experimental workflow for studying their effects on gene expression.
Caption: Inhibition of the NF-κB signaling pathway by various physalins.
Caption: Apoptosis induction pathway by this compound.
Caption: General experimental workflow for comparative analysis.
Conclusion
The available evidence strongly suggests that different physalins, while often targeting common inflammatory and apoptotic pathways like NF-κB, can exhibit distinct effects on gene expression. Physalin A and F appear to be potent inhibitors of the NF-κB pathway, leading to a downregulation of a suite of pro-inflammatory genes. Physalin B and F also demonstrate pro-apoptotic activity through the modulation of key genes in the p53 and mitochondrial pathways. Physalin D, on the other hand, shows a unique capacity to modulate macrophage polarization by influencing the expression of M1 and M2 phenotype markers.
This comparative guide highlights the nuanced differences in the bioactivity of various physalins at the level of gene expression. A comprehensive, head-to-head transcriptomic analysis using techniques like RNA sequencing would be a valuable next step to create a more complete and unbiased comparison of their effects. Such data would be instrumental in identifying the most promising physalin candidates for specific therapeutic applications and for elucidating their precise molecular mechanisms of action.
References
- 1. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physalin H, physalin B, and isophysalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Physalin F: A Comparative Analysis of a Rising Contender in Natural Compound Cancer Therapy
For Immediate Release
A comprehensive review of the naturally derived steroid, Physalin F, reveals its potent anticancer properties, positioning it as a significant compound of interest in cancer therapy research. This guide provides a detailed comparison of this compound with other well-established natural compounds—paclitaxel (B517696), vincristine (B1662923), curcumin (B1669340), and resveratrol—offering researchers, scientists, and drug development professionals a thorough analysis of their performance based on available experimental data.
Introduction to this compound and Other Natural Anticancer Compounds
Natural products have long been a cornerstone of cancer chemotherapy, with many approved drugs originating from plants and microorganisms.[1][2][3] this compound, a steroidal lactone isolated from plants of the Physalis genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[4] This guide will compare its efficacy and mechanisms of action with paclitaxel, a taxane (B156437) from the Pacific yew tree; vincristine, a vinca (B1221190) alkaloid from the Madagascar periwinkle; curcumin, a polyphenol from turmeric; and resveratrol, a stilbenoid found in grapes and other plants.[3][5]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and its counterparts across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 1.30[6] |
| H1975 | Non-small cell lung cancer | 0.83[6] |
| H1650 | Non-small cell lung cancer | 1.56[6] |
| A549 | Lung Cancer | > 50[6] |
| HT-1080 | Fibrosarcoma | 2.41 |
| CORL23 | Large cell lung carcinoma | < 2.0[4] |
| MCF-7 | Breast Cancer | 0.4 - 1.92[4] |
| 22Rv1 | Prostate Cancer | < 2.0[4] |
| 796-O | Kidney Cancer | < 2.0[4] |
| A-498 | Kidney Cancer | < 2.0[4] |
| ACHN | Kidney Cancer | < 2.0[4] |
| CEM | Leukemia | < 2.0[4] |
| C4-2B | Prostate Cancer | < 2.0[4] |
| HeLa | Cervical Cancer | < 2.0[4] |
| HCT-116 | Colorectal Cancer | < 2.0[4] |
| HL-60 | Promyelocytic Leukemia | < 2.0[4] |
| HuCCA-1 | Cholangiocarcinoma | < 2.0[4] |
| MOLT-3 | T lymphoblastic Leukemia | < 2.0[4] |
Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | 3.5[7][8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 2.5[7][8] |
| T-47D | Breast Cancer (Luminal A) | 7.5[7][8] |
| Various (8 lines) | Various | 2.5 - 7.5[9] |
| CL1-5 | Lung adenocarcinoma | 3.2[10] |
| H1299 | Non-small cell lung cancer | 17.3[10] |
Table 3: IC50 Values of Vincristine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| A549 | Lung cancer | 40 nM |
| MCF-7 | Breast cancer | 5 nM |
| 1A9 | Ovarian cancer | 4 nM |
| SY5Y | Neuroblastoma | 1.6 nM |
| UKF-NB-3 | Neuroblastoma | Varies (displays sensitivity)[11] |
Table 4: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep-G2 | Liver Cancer | 5.68 (nanocurcumin) / 8.28 (curcumin) |
| HCT116 | Colorectal Cancer | 6.53 (nanocurcumin) / 9.64 (curcumin) |
| Various | Various | Generally 10 - 50[12] |
Table 5: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H446 | Small cell lung cancer | Dose-dependent decrease in viability[1] |
| CHOC | Oral squamous carcinoma | 25 - 75 (dose-dependent reduction in invasion)[1] |
| RCC | Renal cell carcinoma | Dose-dependent decrease in viability[1] |
| A431 | Skin squamous cell carcinoma | Dose-dependent decrease in viability[1] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these natural compounds stems from their ability to interfere with critical cellular processes.
This compound exerts its effects by inducing apoptosis and causing G2/M-phase cell cycle arrest.[6][11] Mechanistically, it has been shown to down-regulate the PI3K/AKT and RAS/MAPK signaling pathways.[6]
Paclitaxel and Vincristine are both microtubule-targeting agents. Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[13][14][15][16] Vincristine, conversely, inhibits microtubule polymerization, which also disrupts the mitotic spindle and leads to cell cycle arrest and cell death.[17][18][19][20]
Curcumin is known to modulate multiple signaling pathways involved in cancer, including NF-κB, STAT3, PI3K/Akt, and MAPK.[21] It can induce apoptosis and inhibit proliferation and invasion of tumor cells.
Resveratrol also has a multi-targeted mechanism, affecting pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.[6][22] It has been shown to induce apoptosis, autophagy, and inhibit cancer cell proliferation and metastasis.[1][2][6][22]
Signaling Pathway Diagrams
In Vivo Efficacy
Animal models provide crucial insights into the therapeutic potential of these compounds.
Table 6: In Vivo Tumor Growth Inhibition
| Compound | Animal Model | Cancer Type | Dose | Tumor Growth Inhibition | Reference |
| This compound | Mice | P388 lymphocytic leukemia | Not specified | Antitumor effect observed | [23] |
| Paclitaxel | SCID mice | Gastric Cancer (NCI-N87 xenograft) | 10 mg/kg | 72.8% | [7] |
| Paclitaxel | SCID mice | Gastric Cancer (SNU16 xenograft) | 10 mg/kg | 77% | [7] |
| Vincristine | Mice | Rhabdomyosarcoma | 0.4 mg/kg | Dose-dependent reduction | [24] |
| Curcumin | SCID mice | Skin squamous cell carcinoma | 15 mg | Tumor volume increased 2.3x slower than control | [15] |
| Curcumin | Mice | Stomach/Lung Cancer | 200 mg/kg | 50% reduction in cancer rate | [25] |
| Resveratrol | Nude mice | Ovarian Cancer | Not specified | Significantly reduced tumor burden | |
| Resveratrol | Nude mice | Breast Cancer Stem-like Cells | 22.4 mg/kg/day | Significantly suppressed growth | [16][26] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., 0.001–10 µM).[10]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[26][27]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[17]
-
Incubation: Incubate at room temperature in the dark for 15-20 minutes.[17]
-
Analysis: Analyze the cells by flow cytometry within one hour.[17]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[13][19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19][28]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][28]
Experimental Workflow Diagram
Conclusion
This compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the low micromolar range, comparable to or, in some cases, more potent than other established natural compounds like curcumin and resveratrol. While microtubule-targeting agents like paclitaxel and vincristine exhibit nanomolar potency, this compound's distinct mechanism of action via inhibition of the PI3K/AKT and RAS/MAPK signaling pathways presents a valuable alternative, particularly in the context of drug resistance. The in vivo data, although requiring further quantitative studies for a direct comparison, supports the promising anticancer potential of this compound. This comprehensive guide underscores the importance of continued research into this compound as a lead compound for the development of novel cancer therapies.
References
- 1. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
- 2. Frontiers | Research Advances on Anti-Cancer Natural Products [frontiersin.org]
- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic antitumor activity of vincristine and VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Natural anti-cancer products: insights from herbal medicine | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Curcumin Inhibits Tumor Growth and Angiogenesis in an Orthotopic Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. medium.com [medium.com]
- 22. mdpi.com [mdpi.com]
- 23. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
- 26. researchgate.net [researchgate.net]
- 27. blog.championsoncology.com [blog.championsoncology.com]
- 28. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Physalin F
Waste Identification and Hazard Assessment
The first step in proper chemical disposal is to characterize the waste. Physalin F is a naturally derived secosteroid, and while it exhibits biological activity, its specific classification as a hazardous waste depends on its characteristics and the regulations applicable in your jurisdiction.[6] In the absence of a specific Safety Data Sheet (SDS) detailing disposal requirements, it is prudent to treat this compound as a chemical waste product that requires special disposal.
Key Considerations:
-
Toxicity: While primarily studied for its therapeutic effects, the full toxicological profile of this compound may not be known. Therefore, it should be handled with care.
-
Physical Form: this compound is typically a solid. Disposal procedures may differ for the pure compound versus solutions.
-
Contaminants: Any solvents or other chemicals mixed with this compound will also need to be considered in the waste profile.
Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]
-
Solid Waste: Unused or expired pure this compound should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.[7]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[4][5]
Quantitative Limits for Hazardous Waste Accumulation
Laboratories are typically designated as Satellite Accumulation Areas (SAAs), where hazardous waste can be temporarily stored before being collected by EHS personnel.[4][5][7] There are strict limits on the amount of waste that can be accumulated.
| Waste Type | Maximum Accumulation Limit | Action Required When Limit is Reached |
| Total Hazardous Waste | 55 gallons | Arrange for pickup by EHS within 3 days.[4][5] |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Arrange for pickup by EHS within 3 days.[5] (Note: It is not confirmed if this compound is a P-listed waste; however, this is a general guideline for highly toxic materials). |
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for managing and disposing of waste containing this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Secondary containment for liquid waste containers.
Procedure:
-
Preparation:
-
Ensure you are wearing the appropriate PPE.
-
Locate the designated Satellite Accumulation Area in your laboratory.[4][5][7]
-
Prepare a hazardous waste container that is compatible with this compound and any solvents used. Plastic containers are often preferred.[5] The container must be clean and in good condition with a secure, leak-proof closure.[8]
-
-
Waste Collection:
-
Solid this compound: Carefully transfer any unused or waste this compound powder into the designated solid hazardous waste container. Avoid creating dust.
-
This compound Solutions: Pour liquid waste containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
Fill out the label completely, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other constituents and their approximate percentages.
-
The date the first waste was added to the container.
-
-
-
Storage:
-
Request for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound|CAS 57423-71-9|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling Physalin F
This document provides immediate and essential safety, handling, and disposal protocols for Physalin F, a seco-steroid compound with potent cytotoxic and immunomodulatory properties. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Quantitative Safety Data
| Metric | Cell Line | Concentration | Reference |
| LC50 | Mouse Splenocytes | 13.3 µM | [1] |
| IC50 | Peripheral Blood Mononuclear Cells (PBMC) | 0.97 ± 0.11 µM | [2] |
| IC50 | Human Renal Carcinoma (A498) | 1.40 µg/mL | [3] |
| IC50 | Human Renal Carcinoma (ACHN) | 2.18 µg/mL | [3] |
| IC50 | Human Renal Carcinoma (UO-31) | 2.81 µg/mL | [3] |
| EC50 | Human Breast Carcinoma (T-47D) | 3.60 µg/mL | [2][4] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
Due to its cytotoxic potential, all handling of this compound, particularly in its powdered form, must be conducted within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Post signage indicating that a potent cytotoxic compound is in use.
-
Donning PPE: Put on all required personal protective equipment in the correct sequence:
-
Disposable, back-closing gown with knit cuffs.
-
Two pairs of chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard), with the outer glove cuff pulled over the gown cuff.
-
NIOSH-approved respirator (e.g., N95 or higher) for handling the solid compound.
-
Chemical splash goggles and a face shield.
-
-
Weighing: Use a dedicated, calibrated balance inside a chemical fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Solubilization: Add solvent to the vial containing the weighed this compound slowly to avoid splashing. Cap the vial securely and mix gently. This compound is soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.
-
Use in Experiments: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol (B145695) followed by a surfactant-based cleaner).
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch contaminated surfaces. Dispose of all single-use PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Spill Response Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the area if the spill is large, located outside of a containment device, or if you are unsure of the hazard.
-
Secure the Area: Close the doors to the affected area and post warning signs. Prevent entry by unauthorized personnel.
-
Assess the Spill: If the spill is small and contained within the fume hood and you are trained to handle it, proceed with cleanup. For large or uncontained spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: Wear the full PPE as described in the handling section.
-
Containment:
-
For Solid Spills: Gently cover the powder with absorbent pads or paper towels dampened with water to prevent it from becoming airborne. Do not sweep dry powder.
-
For Liquid Spills: Cover the spill with absorbent pads or other chemical absorbents, working from the outside in.
-
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, glass, etc.) using forceps or a scoop and place them into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. Wash the area at least three times, starting with a detergent solution and followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department, even if the spill was minor.
References
- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:57423-71-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | this compound | Anti-inflammatory | Immunomodulatory | TargetMol [targetmol.com]
- 4. This compound from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
